molecular formula C9H9FO2 B1585850 Methyl 2-(4-fluorophenyl)acetate CAS No. 34837-84-8

Methyl 2-(4-fluorophenyl)acetate

Cat. No.: B1585850
CAS No.: 34837-84-8
M. Wt: 168.16 g/mol
InChI Key: AJPPKGMEHMXPMC-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)acetate is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-(4-fluorophenyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-(4-fluorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-fluorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPPKGMEHMXPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369799
Record name methyl 2-(4-fluorophenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34837-84-8
Record name methyl 2-(4-fluorophenyl)acetate
Source EPA DSSTox
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Record name methyl 2-(4-fluorophenyl)acetate
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Foundational & Exploratory

"Methyl 2-(4-fluorophenyl)acetate CAS number 34837-84-8"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Methyl 2-(4-fluorophenyl)acetate – A Critical Intermediate in Medicinal Chemistry

Executive Summary

Methyl 2-(4-fluorophenyl)acetate (CAS 34837-84-8) is a specialized fluorinated building block essential for the synthesis of high-value pharmaceutical active pharmaceutical ingredients (APIs). As a derivative of phenylacetic acid, the introduction of the fluorine atom at the para position imparts metabolic stability and lipophilicity to downstream scaffolds, making it a preferred motif in drug discovery for modulating pharmacokinetics. This guide provides a rigorous technical analysis of its physicochemical properties, industrial synthesis protocols, analytical characterization, and applications in the development of statins and serotonin reuptake inhibitors.[1]

Chemical Profile & Physicochemical Properties

Identity:

  • IUPAC Name: Methyl 2-(4-fluorophenyl)acetate[2]

  • CAS Number: 34837-84-8[1][3]

  • Molecular Formula: C9H9FO2

  • Molecular Weight: 168.17 g/mol [1]

  • SMILES: COC(=O)CC1=CC=C(F)C=C1[1]

Table 1: Physicochemical Specifications

PropertyValueNote
Appearance Colorless to light yellow liquidOxidizes slightly upon prolonged air exposure
Density 1.161 g/mLAt 25°C
Boiling Point 55–58°C@ 1 mmHg (Vacuum distillation recommended)
Refractive Index

1.493
High purity indicator
Solubility Soluble in MeOH, EtOH, EtOAc, DCMImmiscible with water
Flash Point >79°CClosed Cup

Synthetic Pathways & Reaction Engineering

The industrial production of Methyl 2-(4-fluorophenyl)acetate typically follows two primary pathways. The choice of pathway depends on the scale and available equipment (glass-lined reactors vs. stainless steel).

Method A: Acid-Catalyzed Fischer Esterification (Green Chemistry Route)

This is the preferred method for large-scale manufacturing due to atom economy and the avoidance of hazardous thionyl chloride.

  • Reagents: 4-Fluorophenylacetic acid, Methanol (excess), Sulfuric Acid (

    
    , cat.).[1]
    
  • Thermodynamics: Equilibrium-driven; requires removal of water (Dean-Stark or molecular sieves).

  • Protocol:

    • Charge a glass-lined reactor with 4-fluorophenylacetic acid (1.0 eq) and Methanol (10.0 eq).

    • Slowly add conc.

      
       (0.1 eq) while maintaining temp < 30°C.[1]
      
    • Heat to reflux (65°C) for 6–8 hours. Monitor via TLC/HPLC.

    • Concentrate under reduced pressure to remove excess methanol.

    • Dilute residue with Ethyl Acetate, wash with sat.[4][5]

      
       (to remove unreacted acid), then brine.[1]
      
    • Dry over

      
       and distill under vacuum.
      
Method B: Acyl Chloride Activation (High Yield Route)

Used when the carboxylic acid substrate is sterically hindered or when anhydrous conditions are strictly required.

  • Reagents: 4-Fluorophenylacetic acid, Thionyl Chloride (

    
    ), Methanol.[1]
    
  • Mechanism: Formation of the highly reactive acyl chloride intermediate, followed by nucleophilic attack by methanol.

Figure 1: Synthetic Workflow Diagram

SynthesisPath Start 4-Fluorophenylacetic Acid MethodA Method A: Fischer Esterification (MeOH, H2SO4, Reflux) Start->MethodA Green Route MethodB Method B: Acyl Chloride Route (1. SOCl2, 2. MeOH) Start->MethodB High Reactivity Product Methyl 2-(4-fluorophenyl)acetate (CAS 34837-84-8) MethodA->Product -H2O Intermed Intermediate: Acyl Chloride MethodB->Intermed -SO2, -HCl Intermed->Product +MeOH Purification Purification: Vacuum Distillation (55°C @ 1 mmHg) Product->Purification

Caption: Comparative synthetic pathways for Methyl 2-(4-fluorophenyl)acetate. Method A is preferred for environmental compliance.

Analytical Characterization

Precise structural validation is required to distinguish the product from non-fluorinated impurities or free acid precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine atom introduces characteristic coupling patterns (


 and 

).[1]

Table 2: 1H NMR Data (400 MHz, CDCl3)

Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Interpretation
7.20 – 7.28 Multiplet2HAr-H (meta to F)

coupling with ortho protons
6.98 – 7.05 Multiplet2HAr-H (ortho to F)Shielded by F; shows

coupling
3.70 Singlet3H

Methyl ester singlet
3.60 Singlet2H

Benzylic methylene

13C NMR Highlights:

  • Carbonyl: ~171.5 ppm.

  • C-F Carbon: Doublet at ~162 ppm (

    
     Hz).[1]
    
  • Benzylic Carbon: ~40.2 ppm.

Impurity Profile
  • Impurity A: 4-Fluorophenylacetic acid (Hydrolysis product). Detectable by broad singlet >10 ppm in 1H NMR.

  • Impurity B: Methyl phenylacetate (Defluoro impurity). Requires GC-MS for detection (Mass difference of 18 amu).

Applications in Drug Discovery

Methyl 2-(4-fluorophenyl)acetate serves as a versatile "chassis" for constructing complex pharmacophores. Its primary utility lies in its ability to undergo C-alkylation at the alpha position and Claisen condensation to form beta-keto esters.

Key Reaction Pathways:
  • Alpha-Alkylation: Treatment with a base (LDA or NaH) generates an enolate that can attack alkyl halides. This is crucial for creating chiral profen-like drugs or substituted statin side chains.

  • Reduction: Conversion to 2-(4-fluorophenyl)ethanol using

    
     or 
    
    
    
    . This alcohol is a precursor to amine-based CNS drugs (e.g., Paroxetine analogs).[1]
  • Condensation: Reaction with esters or nitriles to form heterocycles (indoles, quinolines).[1]

Figure 2: Divergent Application Workflow

Applications Core Methyl 2-(4-fluorophenyl)acetate Reagent1 Base (NaH) + R-X Core->Reagent1 Reagent2 LiAlH4 / THF Core->Reagent2 Reagent3 R-CN / Base Core->Reagent3 Prod1 Alpha-Alkylated Esters (Precursor to NSAIDs) Reagent1->Prod1 Prod2 2-(4-Fluorophenyl)ethanol (Precursor to Paroxetine/Fluoxetine analogs) Reagent2->Prod2 Prod3 Beta-Keto Nitriles/Esters (Precursor to Quinolines/Indoles) Reagent3->Prod3

Caption: Synthetic utility of the 4-fluorophenylacetate scaffold in API synthesis.

Safety & Handling Protocols

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] Combustible liquid.

  • Storage: Store under nitrogen atmosphere. Refrigeration (2–8°C) is recommended to prevent hydrolysis.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Use in a well-ventilated fume hood.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 594635, Methyl 4-fluorophenylacetate. Retrieved from [Link][1]

  • Organic Syntheses. (2010). General Procedures for Esterification of Phenylacetic Acids. Retrieved from [Link]

Sources

"physical and chemical properties of Methyl 2-(4-fluorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(4-fluorophenyl)acetate

Introduction: The Significance of a Fluorinated Building Block

Methyl 2-(4-fluorophenyl)acetate is a key intermediate in organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. As a derivative of phenylacetic acid, its structure incorporates a fluorine atom at the para position of the benzene ring and a methyl ester functional group. This strategic combination of features imparts unique physicochemical properties that are highly sought after in modern drug discovery.

The introduction of fluorine into bioactive molecules can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The ester moiety provides a versatile chemical handle for further synthetic transformations, allowing for the construction of more complex molecular architectures. This guide offers a comprehensive overview of the essential physical and chemical properties of Methyl 2-(4-fluorophenyl)acetate, provides detailed experimental protocols for its synthesis and characterization, and discusses its relevance for researchers and drug development professionals.

Part 1: Physicochemical Characteristics

The fundamental physical properties of a compound are critical for its handling, purification, and formulation. Methyl 2-(4-fluorophenyl)acetate is a liquid at room temperature. Its key properties are summarized below.

Table 1: Physical and Chemical Properties of Methyl 2-(4-fluorophenyl)acetate

PropertyValueSource
IUPAC Name methyl 2-(4-fluorophenyl)acetate
CAS Number 34837-84-8
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol Calculated
Physical Form Liquid
Boiling Point 211 °C at 760 mmHg
Purity Typically ≥98%
Storage Store at room temperature
InChI Key AJPPKGMEHMXPMC-UHFFFAOYSA-N

Part 2: Synthesis and Chemical Reactivity

Synthesis via Fischer Esterification

A reliable and scalable method for synthesizing Methyl 2-(4-fluorophenyl)acetate is the Fischer esterification of its parent carboxylic acid, 2-(4-fluorophenyl)acetic acid. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis due to its high efficiency and the use of readily available reagents.

Causality of Experimental Choice: The selection of concentrated sulfuric acid as the catalyst is deliberate. It serves two functions: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol, and it acts as a dehydrating agent, sequestering the water byproduct to shift the reaction equilibrium towards the product side, thereby maximizing the yield.

Experimental Protocol: Synthesis of Methyl 2-(4-fluorophenyl)acetate

This protocol is adapted from a standard procedure for the synthesis of similar aryl acetate esters.[2]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-fluorophenyl)acetic acid (15.4 g, 100 mmol).

  • Reagent Addition: Add methanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (3 mL) while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine solution (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude Methyl 2-(4-fluorophenyl)acetate can be purified by vacuum distillation to obtain a clear, colorless liquid.

G Workflow: Synthesis of Methyl 2-(4-fluorophenyl)acetate cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine 2-(4-fluorophenyl)acetic acid, Methanol, and H₂SO₄ reflux 2. Heat to Reflux (4-6h) reactants->reflux quench 3. Quench with Ice Water reflux->quench Cool to RT extract 4. Extract with Ethyl Acetate quench->extract wash 5. Wash with NaHCO₃ & Brine extract->wash dry 6. Dry over Na₂SO₄ wash->dry concentrate 7. Concentrate (Rotovap) dry->concentrate purify 8. Purify via Vacuum Distillation concentrate->purify final_product final_product purify->final_product Final Product

Caption: Synthesis and purification workflow.

Core Chemical Reactivity

The reactivity of Methyl 2-(4-fluorophenyl)acetate is dominated by its ester functional group.

  • Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is irreversible and typically proceeds to completion.

  • Amidation: Reaction with primary or secondary amines, often at elevated temperatures or with a catalyst, can convert the ester into the corresponding amide. This reaction is fundamental in drug development for creating peptide-like linkages and diversifying molecular scaffolds.[3]

  • Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl group.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-(4-fluorophenyl)ethanol.

Caption: Base-catalyzed ester hydrolysis mechanism.

Part 3: Spectroscopic Characterization

Accurate structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The expected ¹H NMR spectrum of Methyl 2-(4-fluorophenyl)acetate is relatively simple and highly informative.

Trustworthiness of Protocol: This protocol represents a self-validating system. The use of a deuterated solvent (CDCl₃) provides the deuterium lock signal for the spectrometer, and Tetramethylsilane (TMS) serves as an internal standard, setting the 0 ppm reference point, ensuring the accuracy and reproducibility of chemical shift measurements.[4]

Experimental Protocol: ¹H NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of purified Methyl 2-(4-fluorophenyl)acetate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer (e.g., 300 or 400 MHz). Ensure the instrument is locked onto the deuterium signal of the CDCl₃ and properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum correctly and integrate the signals. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Predicted ¹H NMR Data (in CDCl₃):

  • ~3.7 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the methyl ester (-OCH₃).[5][6] Its downfield position is due to the deshielding effect of the adjacent oxygen atom. It appears as a singlet because there are no adjacent protons to couple with.

  • ~3.6 ppm (Singlet, 2H): This signal represents the two equivalent protons of the methylene group (-CH₂-). It is deshielded by both the aromatic ring and the adjacent carbonyl group. It is also a singlet due to the absence of neighboring protons.

  • ~7.0-7.3 ppm (Multiplet, 4H): These signals correspond to the four protons on the 1,4-disubstituted (para) aromatic ring. Due to the fluorine substitution, they will typically appear as two distinct sets of signals, often resembling two doublets or a more complex multiplet due to H-F coupling.

Part 4: Applications in Drug Discovery and Research

Methyl 2-(4-fluorophenyl)acetate is not merely a laboratory chemical; it is a strategic precursor for synthesizing high-value molecules.

  • Scaffold for Bioactive Compounds: The phenylacetic acid framework is present in many pharmaceuticals. By using this fluorinated analog, medicinal chemists can introduce fluorine into target molecules to enhance their pharmacokinetic profile. For example, derivatives of the related 2-(4-Fluorophenyl)-N-phenylacetamide have been investigated as potential anticancer agents.[3]

  • The "Magic Methyl" and Fluorine Effects: The strategic placement of fluorine can block sites of metabolism, increasing a drug's half-life. It can also alter the acidity of nearby protons and engage in favorable electrostatic interactions with protein targets, enhancing binding affinity.[1][7] This makes fluorinated building blocks like Methyl 2-(4-fluorophenyl)acetate highly valuable.

Part 5: Safety and Handling

Proper handling is essential when working with any chemical intermediate.

  • General Precautions: Use in a well-ventilated area, preferably a chemical fume hood. Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including solvent-resistant gloves (e.g., nitrile or butyl rubber), safety goggles or a face shield, and a lab coat.[9]

  • Handling: Keep containers securely sealed when not in use.[8] Grounding and bonding of containers may be necessary to prevent static discharge.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][12]

References

  • Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1277–1283. Available at: [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available at: [Link]

  • Organic Syntheses. (n.d.). Methyl 2-(2-acetylphenyl)acetate. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate. Retrieved January 30, 2026, from [Link]

  • Tavares, L. C., & Alencar, M. S. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6095. Available at: [Link]

  • MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). CN104292104A - Method and device for preparing methyl fluoroacetate.
  • University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). METHYL ACETATE HAZARD SUMMARY. Retrieved January 30, 2026, from [Link]

  • PENTA. (2025). Methyl acetate Safety Data Sheet. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of methyl acetate. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved January 30, 2026, from [Link]

  • Iuorio, D., & Fantinati, A. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 577. Available at: [Link]

  • Wikipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved January 30, 2026, from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 2. Retrieved January 30, 2026, from [Link]

  • LookChem. (n.d.). METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE. Retrieved January 30, 2026, from [Link]

Sources

"Methyl 2-(4-fluorophenyl)acetate molecular structure"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Application of Methyl 2-(4-fluorophenyl)acetate

Prepared by: Gemini, Senior Application Scientist

Abstract: Methyl 2-(4-fluorophenyl)acetate is a key chemical intermediate whose structural features—a fluorinated aromatic ring coupled with a reactive ester group—make it a valuable building block in modern organic synthesis, particularly within the pharmaceutical sector. This guide provides a comprehensive analysis of its molecular structure, synthesis, and spectroscopic characterization. We delve into the causality behind common synthetic and analytical methodologies, offering field-proven insights for researchers, scientists, and drug development professionals. The document outlines the compound's reactivity and highlights its application as a precursor in the development of therapeutic agents, grounded in authoritative references from the scientific literature.

Chemical Identity and Physicochemical Properties

Methyl 2-(4-fluorophenyl)acetate is an aromatic ester. The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties and metabolic stability, a feature often exploited in medicinal chemistry.[1] The core identifiers and key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name methyl 2-(4-fluorophenyl)acetate
Synonyms Methyl p-fluorophenylacetate
CAS Number 34837-84-8
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Boiling Point 211 °C at 760 mmHg
Appearance Colorless to pale yellow liquid (typical)[2]
InChI Key AJPPKGMEHMXPMC-UHFFFAOYSA-N

Molecular Structure and Conformation

The molecule consists of three key regions: the p-fluorophenyl ring, the methylene bridge (-CH₂-), and the methyl ester group (-COOCH₃).

  • Aromatic Ring: The benzene ring is planar. The C-F bond is highly polarized and strong, imparting distinct electronic characteristics to the ring.

  • Ester Group: The ester functional group is also planar. Free rotation exists around the C-C single bond connecting the methylene group to the ring and the C-O single bond of the ester.

  • Bond Geometries (Predicted): Based on computational models and standard values, the geometry is well-defined.[3][4] The aromatic C-C bonds are approximately 1.39 Å, while the sp³ hybridized C-C bond of the acetate moiety is around 1.51 Å. The carbonyl C=O bond is a shorter, stronger bond of approximately 1.21 Å.[5]

The following diagram illustrates the logical workflow for elucidating the structure of a synthesized molecule like Methyl 2-(4-fluorophenyl)acetate.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Syn Chemical Synthesis Workup Aqueous Workup Syn->Workup Purify Chromatography / Distillation Workup->Purify NMR NMR Spectroscopy (1H, 13C) Purify->NMR Sample Submission MS Mass Spectrometry (MS) Purify->MS Sample Submission IR IR Spectroscopy Purify->IR Sample Submission Confirm Structure Confirmed NMR->Confirm MS->Confirm IR->Confirm

Caption: Workflow for Synthesis and Structural Confirmation.

Synthesis Methodologies

The most direct and common laboratory-scale synthesis of Methyl 2-(4-fluorophenyl)acetate is the Fischer esterification of its parent carboxylic acid, 2-(4-fluorophenyl)acetic acid. This acid-catalyzed reaction is an equilibrium process, and is typically driven to completion by using the alcohol (methanol) as the solvent, thereby providing a large excess.[6][7]

Protocol: Fischer Esterification of 2-(4-fluorophenyl)acetic acid

This protocol is adapted from a standard procedure for a structurally similar compound.[8]

Expertise & Rationale: The choice of a strong acid catalyst, like sulfuric acid, is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[9] Using methanol as the solvent serves the dual purpose of being a reactant and driving the reaction equilibrium towards the product side according to Le Châtelier's principle.[7] The aqueous workup with sodium bicarbonate is essential to neutralize the acid catalyst and remove any unreacted carboxylic acid, which is deprotonated to its water-soluble carboxylate salt.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-fluorophenyl)acetic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 eq), using it as the solvent.

  • Catalysis: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.[10]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude ester by vacuum distillation to obtain Methyl 2-(4-fluorophenyl)acetate as a clear liquid.

G start 2-(4-fluorophenyl)acetic Acid + Methanol catalyst Add H₂SO₄ Catalyst start->catalyst reflux Heat to Reflux (2-4 hours) catalyst->reflux workup Quench & Extract (NaHCO₃ wash) reflux->workup purify Dry & Concentrate workup->purify product Methyl 2-(4-fluorophenyl)acetate purify->product

Caption: Fischer Esterification Synthesis Workflow.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. While a comprehensive public dataset for this specific molecule is sparse, the expected spectral characteristics can be accurately predicted based on its structure and data from analogous compounds.[11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule. Three distinct signals are expected.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.25Doublet of Doublets (dd)2HAr-H (ortho to -CH₂)These protons are coupled to both the adjacent aromatic protons and the fluorine atom.
~ 7.05Doublet of Doublets (dd)2HAr-H (ortho to -F)These protons are deshielded by the electronegative fluorine and coupled to adjacent aromatic protons.
~ 3.70Singlet (s)3H-O-CH₃ The protons of the methyl ester are deshielded by the adjacent oxygen atom.[12][14]
~ 3.65Singlet (s)2H-CH₂ -The methylene protons are adjacent to both the aromatic ring and the carbonyl group, appearing as a sharp singlet.
¹³C NMR Spectroscopy

The carbon NMR spectrum is used to identify all non-equivalent carbon atoms in the molecule.

Predicted Shift (δ, ppm)AssignmentRationale
~ 171.5C =OThe carbonyl carbon of the ester group is highly deshielded and appears far downfield.[13]
~ 162.0 (d)C -FThe aromatic carbon directly bonded to fluorine shows a large C-F coupling constant and is significantly deshielded.
~ 130.5 (d)C H (ortho to -CH₂)Aromatic carbons adjacent to the substituent.
~ 130.0Ar-C (ipso)The quaternary carbon attached to the methylene group.
~ 115.5 (d)C H (ortho to -F)Aromatic carbons adjacent to the fluorine atom are shielded relative to other aromatic carbons.
~ 52.5-O-C H₃The methyl carbon of the ester group.[13]
~ 40.5-C H₂-The aliphatic methylene carbon.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
  • IR Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 1740 cm⁻¹ , which is characteristic of the C=O stretch in an aliphatic ester. Additional significant peaks would include C-O stretches around 1200-1100 cm⁻¹ and C-F stretches around 1220 cm⁻¹.[15]

  • Mass Spectrometry: Electron Ionization (EI) mass spectrometry would show a molecular ion (M⁺) peak at m/z = 168. The most prominent fragment would likely be the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 137, or the loss of the carbomethoxy group (-COOCH₃) to give the fluorobenzyl cation at m/z = 109.

Reactivity and Applications in Drug Development

Methyl 2-(4-fluorophenyl)acetate is a versatile intermediate primarily due to the reactivity of its ester group and the influence of the fluorophenyl moiety.

Chemical Reactivity:

  • Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions.

  • Amidation: It reacts with primary or secondary amines to form the corresponding amides. This reaction is fundamental in building more complex molecular scaffolds.

  • Reduction: The ester can be reduced to the corresponding alcohol, 2-(4-fluorophenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • α-Arylation: The methylene protons are weakly acidic and can be deprotonated to form an enolate, which can participate in C-C bond-forming reactions, such as palladium-catalyzed α-arylation, to create more complex structures.[16]

G cluster_reactions Key Synthetic Transformations Start Methyl 2-(4-fluorophenyl)acetate Amide 2-(4-fluorophenyl)acetamide Derivative Start->Amide R₂NH (Amidation) Acid 2-(4-fluorophenyl)acetic Acid Start->Acid H₃O⁺ / OH⁻ (Hydrolysis) Alcohol 2-(4-fluorophenyl)ethanol Start->Alcohol LiAlH₄ (Reduction)

Caption: Key Reaction Pathways of the Intermediate.

Applications in Medicinal Chemistry: The 4-fluorophenylacetic acid scaffold is a privileged structure in drug design. Fluorine substitution is a common strategy used to block metabolic oxidation at the para-position, thereby improving a drug candidate's pharmacokinetic profile, such as increasing its half-life.

  • Anticancer Agents: Phenylacetic and phenylacetamide derivatives have been investigated and synthesized as potential anticancer agents.[17] Methyl 2-(4-fluorophenyl)acetate serves as a direct precursor to amides that have shown cytotoxic effects against various cancer cell lines.[17]

  • Building Block for APIs: As a versatile intermediate, it is used in the multi-step synthesis of more complex active pharmaceutical ingredients (APIs).[16] Its structure allows for elaboration at the ester position or further functionalization of the aromatic ring.

Safety and Handling

Methyl 2-(4-fluorophenyl)acetate is classified as harmful and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated chemical fume hood.[2]

Conclusion

Methyl 2-(4-fluorophenyl)acetate is more than a simple chemical; it is an enabling tool for chemical and pharmaceutical research. Its molecular structure, characterized by a metabolically stable fluorinated ring and a synthetically versatile ester group, provides a reliable platform for constructing complex molecules. A thorough understanding of its synthesis via Fischer esterification and its characterization through modern spectroscopic methods allows researchers to utilize this intermediate with confidence. Its demonstrated utility as a precursor in the development of therapeutic agents underscores its importance to the drug discovery pipeline, making it a compound of significant interest to scientists in both academic and industrial settings.

References

  • PubChem. (n.d.). Methyl 2-(4-fluorophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.). NMR Spectra.
  • NIST. (n.d.). Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]

  • Autechem. (2024). High-Quality Methyl 2-(4-(bromomethyl)phenyl)acetate for Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of methyl acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Bond Lengths (A ˚ ) and Bond Angles (°). Retrieved from [Link]

  • Zhongding. (2024). From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(4-amino-2-fluorophenyl)acetate. Retrieved from [Link]

  • NIST. (n.d.). 2,4-D methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). CCCBDB comparison of experimental and calculated bond lengths. Retrieved from [Link]

  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • ACS Publications. (2024). NNO-Ru Complexes Catalyzed Selective Synthesis of Bisindolylmethanes via Interrupted Borrowing Hydrogen Strategy. Organometallics. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • NIH. (2023). Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. National Center for Biotechnology Information. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido). Retrieved from [Link]

  • ResearchGate. (2023). Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • NIST. (n.d.). p-Methylbenzyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Bond Length differences between FROZEN core and FULL. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

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"spectroscopic data for Methyl 2-(4-fluorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the spectroscopic characterization of Methyl 2-(4-fluorophenyl)acetate (CAS 34837-84-8). It is designed for analytical chemists and medicinal chemistry researchers requiring precise structural validation data.

Chemical Identity & Core Properties

PropertyData
IUPAC Name Methyl 2-(4-fluorophenyl)acetate
CAS Registry Number 34837-84-8
Molecular Formula C

H

FO

Molecular Weight 168.17 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~108-110 °C (at 12 mmHg)

NMR Spectroscopy: The Definitive Characterization

The presence of the fluorine atom (


F, spin 1/2) introduces characteristic spin-spin coupling (

and

) that serves as a self-validating internal standard for structural confirmation.
A. H NMR (Proton NMR)

Solvent: CDCl


 (7.26 ppm reference)
Frequency:  400 MHz (Recommended)[1][2]

The aromatic region displays a classic AA'BB' system due to the para-substitution, further split by fluorine coupling.

Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

) / Mechanistic Insight
7.20 – 7.28 Multiplet (dd-like)2HAr-H (meta to F)Protons adjacent to the acetate group. Deshielded by the ring current and the electron-withdrawing ester tail.
6.98 – 7.06 Multiplet (t-like)2HAr-H (ortho to F)Protons adjacent to Fluorine. Shielded by the mesomeric effect of F. Shows

coupling (

8-9 Hz).
3.70 Singlet3H-OCH

Methyl ester singlet. Diagnostic sharp peak.
3.60 Singlet2HAr-CH

-CO
Benzylic methylene. Can show broadening due to long-range

coupling (

1-2 Hz).
B. C NMR (Carbon NMR)

Solvent: CDCl


 (77.16 ppm reference)
Verification Protocol:  The carbon spectrum must be validated by measuring the magnitude of C-F coupling constants. If the doublet at ~162 ppm does not show a splitting of ~245 Hz, the fluorination pattern is incorrect.
Shift (

, ppm)
Multiplicity

(Hz)
AssignmentStructural Logic
172.1 Singlet-C =OCarbonyl carbon. Typical ester shift.[3]
162.2 Doublet245.0 Ar-C -F (Ipso)Primary Validation Peak. Large

coupling confirms direct fluorination.
130.8 Doublet8.0 Ar-C (meta to F)

coupling. Correlates to the 7.25 ppm protons.
129.8 Doublet3.2 Ar-C -CH

(Para)

coupling. Often appears as a broadened singlet if resolution is low.
115.4 Doublet21.5 Ar-C (ortho to F)

coupling. Characteristic "roofing" effect often seen.
52.1 Singlet--OC H

Methoxy carbon.
40.3 Singlet-Ar-C H

-
Benzylic methylene.
C. F NMR (Fluorine NMR)

Reference: CFCl


 (0 ppm) or PhF internal standard (-113 ppm).
Shift (

, ppm)
PatternAssignment
-116.5 to -117.0 MultipletAr-F (para-substituted)

Analyst Note: The signal appears as a complex multiplet (tt) in proton-coupled mode due to coupling with ortho protons (


 Hz) and meta protons (

Hz). In proton-decoupled mode (

F{

H}), it collapses to a singlet.

Mass Spectrometry (EI-MS) & Fragmentation Logic

Ionization: Electron Impact (70 eV) Molecular Ion: m/z 168

The fragmentation pathway is driven by the stability of the 4-fluorotropylium ion .

m/zAbundanceFragment IonMechanism
168 ~35%[M]

Molecular ion.
109 100% (Base) [C

H

F]

Fluorotropylium Ion. Formed by loss of the carbomethoxy group (-COOCH

, mass 59). This is the diagnostic fingerprint.
83 ~10-15%[C

H

F]

Ring contraction/loss of acetylene from the tropylium ion.
59 ~5-10%[COOCH

]

Ester fragment.
Visualization: Fragmentation Pathway

MS_Fragmentation M Molecular Ion [C9H9FO2]+. m/z 168 Base Base Peak 4-Fluorotropylium [C7H6F]+ m/z 109 M->Base - COOCH3 (59 u) Alpha Cleavage Frag3 Ester Group [COOCH3]+ m/z 59 M->Frag3 Charge Retention on Ester Frag2 Fragment [C5H4F]+ m/z 83 Base->Frag2 - C2H2 (26 u) Ring Contraction

Caption: Electron Impact (EI) fragmentation pathway highlighting the formation of the stable 4-fluorotropylium cation.

Infrared Spectroscopy (FT-IR)

Sampling: Neat (Liquid film) or KBr Disk.

Wavenumber (cm

)
IntensityAssignmentNotes
1735 - 1745 Strong

(C=O)
Ester carbonyl stretch.[3] Sharp and intense.
1220 - 1230 Strong

(C-F)
Aryl-Fluorine stretch. Often overlaps with C-O stretches but is distinctively strong in fluoro-aromatics.
1150 - 1170 Strong

(C-O)
Ester C-O-C asymmetric stretch.
2950 - 3000 Weak/Med

(C-H)
Aliphatic C-H stretches (methyl/methylene).

Experimental Protocol: Synthesis & Quality Control

To ensure the spectroscopic data above correlates to high-purity material, the following synthesis and QC workflow is recommended.

Synthesis Route (Fischer Esterification)

Reaction: 4-Fluorophenylacetic acid + Methanol


 Methyl 2-(4-fluorophenyl)acetate + H

O
  • Reflux: Dissolve 4-fluorophenylacetic acid (1.0 eq) in excess Methanol (10 eq). Add conc. H

    
    SO
    
    
    
    (0.1 eq). Reflux for 4-6 hours.
  • Workup: Remove MeOH in vacuo. Dilute residue with EtOAc. Wash with sat. NaHCO

    
     (to remove unreacted acid) and Brine.
    
  • Purification: Distillation under reduced pressure or Silica Gel Chromatography (Hexane/EtOAc 9:1).

Impurity Profiling Logic

The primary impurity is the unreacted starting material (Acid).

QC_Logic Sample Crude Product Sample NMR_Check 1H NMR Analysis Sample->NMR_Check Check1 Check 3.70 ppm (Singlet) NMR_Check->Check1 Check2 Check 11.0+ ppm (Broad Singlet) NMR_Check->Check2 Result_Pure PASS: Pure Ester (Methyl signal present) Check1->Result_Pure Present Result_Impure FAIL: Contains Acid (COOH proton visible) Check2->Result_Impure Present

Caption: NMR-based Quality Control logic flow for detecting unreacted 4-fluorophenylacetic acid.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 4-fluorophenylacetate (CAS 34837-84-8). NIST Chemistry WebBook, SRD 69. [Link]

  • Reichert, D. E., et al. (2002).[4] "Investigations into tumor accumulation and peroxisome proliferator activated receptor binding by F-18 and C-11 fatty acids."[5] Nuclear Medicine and Biology, 29(2), 211-216. (Provides comparative NMR data for fluorophenylacetic acid derivatives). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for C-F coupling constant rules and substituent chemical shifts).

Sources

A Guide to the Medicinal Chemistry Applications of Methyl 2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Role of Fluorine in Modern Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] This is due to fluorine's unique properties, such as its small size, high electronegativity, and its ability to form strong carbon-fluorine bonds. These characteristics can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile. Methyl 2-(4-fluorophenyl)acetate emerges as a pivotal building block in this context, offering a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. This guide provides an in-depth exploration of its synthesis, properties, and diverse applications in the pursuit of novel therapeutics.

Physicochemical Properties and Synthesis

Methyl 2-(4-fluorophenyl)acetate is a colorless to light yellow liquid at room temperature.[3] Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 34837-84-8
Molecular Formula C9H9FO2
Molecular Weight 183.2 g/mol [4]
Boiling Point 211°C at 760 mmHg
InChI Key AJPPKGMEHMXPMC-UHFFFAOYSA-N
General Synthesis Protocol: Esterification of 2-(4-fluorophenyl)acetic acid

The most common laboratory-scale synthesis of Methyl 2-(4-fluorophenyl)acetate involves the Fischer esterification of 2-(4-fluorophenyl)acetic acid.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-(4-fluorophenyl)acetic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like dichloromethane and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ester can be further purified by vacuum distillation to obtain the final product.

Applications in Medicinal Chemistry: A Versatile Synthetic Intermediate

The true value of Methyl 2-(4-fluorophenyl)acetate lies in its utility as a precursor for a diverse range of bioactive molecules. The ester functionality serves as a convenient handle for various chemical transformations, while the fluorinated phenyl ring imparts desirable pharmacological properties.

Anticancer Agents

The 2-(4-fluorophenyl)acetamide scaffold has shown promise in the development of novel anticancer agents.[5][6] Derivatives of this core structure have demonstrated cytotoxic effects against various cancer cell lines.

A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line.[5][6] The introduction of a nitro moiety to the N-phenyl ring was found to enhance the cytotoxic effect.[5][6]

Table of Anticancer Activity:

CompoundSubstitution on N-phenyl ringCell LineIC50 (µM)
2b m-nitroPC352[5][6]
2c p-nitroPC380[5][6]
2c p-nitroMCF-7100[5][6]
Imatinib (Reference) -PC340[5]
Imatinib (Reference) -MCF-798[5]

Synthetic Workflow for 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives:

G start Methyl 2-(4-fluorophenyl)acetate step1 Hydrolysis (e.g., NaOH, H2O/MeOH) start->step1 intermediate1 2-(4-fluorophenyl)acetic acid step1->intermediate1 step2 Activation (e.g., SOCl2 or Oxalyl Chloride) intermediate1->step2 intermediate2 2-(4-fluorophenyl)acetyl chloride step2->intermediate2 step3 Amination (Substituted Aniline, Base) intermediate2->step3 end 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives step3->end

Caption: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives.

Central Nervous System (CNS) Agents

The bis(4-fluorophenyl)methyl moiety is a key pharmacophore in a class of atypical dopamine transporter (DAT) inhibitors.[7] These compounds have shown therapeutic potential in preclinical models of psychostimulant use disorders.[7] While the direct synthesis from Methyl 2-(4-fluorophenyl)acetate is a multi-step process, it serves as a valuable starting material for constructing this critical structural motif. The presence of the two fluorine atoms is often crucial for achieving high affinity for the dopamine transporter.[7]

Anti-infective Agents

The 1,2,4-triazole nucleus is a common feature in many antimicrobial and antiviral drugs.[8] The synthesis of 1,2,4-triazole-3-thiones often involves the cyclization of thiosemicarbazide derivatives, which can be prepared from the corresponding acid hydrazides. Methyl 2-(4-fluorophenyl)acetate can be converted to 2-(4-fluorophenyl)acetohydrazide, which can then be used to synthesize a variety of substituted 1,2,4-triazolethiones with potential anti-infective properties.

Hypothetical Pathway to Bioactive Heterocycles:

G cluster_amide Amide Derivatives cluster_hydrazide Hydrazide Derivatives cluster_heterocycle Bioactive Heterocycles start Methyl 2-(4-fluorophenyl)acetate amide 2-(4-fluorophenyl)acetamides start->amide Aminolysis hydrazide 2-(4-fluorophenyl)acetohydrazide start->hydrazide Hydrazinolysis triazole 1,2,4-Triazoles hydrazide->triazole Reaction with Thiosemicarbazide/Isothiocyanates oxadiazole 1,3,4-Oxadiazoles hydrazide->oxadiazole Cyclization with CS2/Cyanogen bromide

Caption: Potential Synthetic Routes from Methyl 2-(4-fluorophenyl)acetate.

The "Magic" of the 4-Fluoro and Methyl Groups in Drug Design

The strategic placement of fluorine and methyl groups can have a profound impact on the pharmacological properties of a drug candidate, an effect often referred to as the "magic methyl" effect in the case of methylation.[9]

  • The 4-Fluoro Group: The electron-withdrawing nature of the fluorine atom can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH. This can impact drug-receptor interactions and cell permeability. Furthermore, the carbon-fluorine bond is highly stable to metabolic degradation, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.

  • The Methyl Ester Group: This group serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other functional groups. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of a lead compound's properties.

Conclusion and Future Perspectives

Methyl 2-(4-fluorophenyl)acetate is more than just a simple chemical reagent; it is a strategic starting material for the synthesis of complex and biologically active molecules. Its utility spans multiple therapeutic areas, from oncology to CNS disorders and infectious diseases. As our understanding of the nuanced effects of fluorine in drug design continues to grow, the importance of versatile, fluorinated building blocks like Methyl 2-(4-fluorophenyl)acetate is set to increase. Future research will likely uncover new and innovative applications for this valuable compound in the ongoing quest for safer and more effective medicines.

References

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Andisheh, S., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(Suppl), 135-141. Retrieved from [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1050. Retrieved from [Link]

  • MDPI. (2023). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Molecules, 28(15), 5894. Retrieved from [Link]

  • PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(Suppl), 135-141. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

  • El-Sabbagh, O. I., et al. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 24(18), 3247. Retrieved from [Link]

  • Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 187-206. Retrieved from [Link]

  • MDPI. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(13), 5122. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Chathu, A. A., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 254, 115359. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive compound and their biological activity. Retrieved from [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6098. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl 2-(4-acetyl-2-fluorophenyl)acetate. Retrieved from [Link]

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Section 1: Chemical Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Methyl 2-(4-fluorophenyl)acetate

Introduction: Methyl 2-(4-fluorophenyl)acetate (CAS No. 1974-77-2) is a substituted aromatic ester increasingly utilized as a building block in pharmaceutical and agrochemical research. As with any novel or specialized chemical intermediate, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound.

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. While a complete, experimentally verified dataset for Methyl 2-(4-fluorophenyl)acetate is limited, the properties of key structural analogs allow for reasonable predictions.

PropertyMethyl 2-(4-fluorophenyl)acetateData from Structural Analogs
CAS Number 1974-77-2N/A
Molecular Formula C₉H₉FO₂C₉H₉BrO₂ (for bromo-analog)[1]
Molecular Weight 168.17 g/mol 229.07 g/mol (for bromo-analog)[1]
Appearance Likely a colorless to light yellow liquid or solidColorless to light yellow liquid or solid[2]
Boiling Point Not specified~265 °C (Predicted for a bromo-fluoro analog)[2]
Density Not specified~1.5 g/cm³ (Predicted for a bromo-fluoro analog)[2]
Flash Point Not specified; likely combustibleCombustible (H227) classification for some analogs suggests a flash point > 60°C[3]

Section 2: Hazard Analysis and Toxicological Profile

Based on the consistent hazard classifications of structurally related phenylacetate esters, Methyl 2-(4-fluorophenyl)acetate should be handled as a hazardous substance with the following potential risks.[4][5] The rationale for this conservative approach is that the fundamental reactivity of the phenylacetate moiety, which contributes to its irritant properties, is retained.

GHS Hazard ClassHazard StatementCausality and Field Insights
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAromatic esters can undergo hydrolysis in the gastrointestinal tract, and the resulting metabolites may exhibit systemic toxicity. Accidental ingestion could lead to adverse effects.[4][5]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationEsters can act as defatting agents upon prolonged contact with the skin, leading to dryness, redness, and irritation. The aromatic ring and fluorine substitution may enhance this effect.[4][5]
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritationDirect contact of chemical splashes with the sensitive tissues of the eye is likely to cause significant irritation, pain, and potential damage.[4][5]
STOT - Single Exposure (Category 3) H335: May cause respiratory irritationVapors or aerosols, especially if generated during heating or agitation, can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[5]

Note: No data is available to classify this compound's carcinogenicity, mutagenicity, or reproductive toxicity. In the absence of such data, exposure should be minimized.

Section 3: Comprehensive Risk Assessment and Mitigation

A proactive risk assessment is essential before any experimental work begins. The workflow below illustrates a self-validating system for ensuring that hazards are identified and controlled.

RiskAssessment cluster_plan Planning Phase cluster_control Control Implementation cluster_emergency Emergency Preparedness A Identify Compound: Methyl 2-(4-fluorophenyl)acetate B Review Available Data (Analogs, Predicted Properties) A->B C Identify Potential Hazards (H302, H315, H319, H335) B->C D Select Engineering Controls (e.g., Chemical Fume Hood) C->D Mitigate Inhalation Risk E Determine Required PPE (Gloves, Goggles, Lab Coat) C->E Mitigate Contact Risk F Plan for Waste Disposal (Hazardous Waste Stream) C->F Mitigate Environmental Risk I Proceed with Experiment D->I E->I F->I G Locate Safety Equipment (Eyewash, Shower, Spill Kit) H Review Emergency Protocols (Spill, Exposure, Fire) G->H H->I EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personnel Exposure Start Emergency Event (Spill, Exposure, Fire) Spill_Assess Assess Spill Size & Risk Start->Spill_Assess Exposure_Route Identify Route of Exposure Start->Exposure_Route Spill_Small Small Spill: 1. Alert others 2. Don PPE 3. Contain with absorbent 4. Collect & dispose as waste Spill_Assess->Spill_Small Minor & Controllable Spill_Large Large Spill / High Vapor: 1. Evacuate area 2. Close doors 3. Call Emergency Response Spill_Assess->Spill_Large Major or Uncontrolled Skin_Contact Skin: Remove clothing, flush skin with water for 15+ min Exposure_Route->Skin_Contact Eye_Contact Eyes: Flush with eyewash for 15+ min Exposure_Route->Eye_Contact Inhalation Inhalation: Move to fresh air Exposure_Route->Inhalation Seek_Medical Seek Immediate Medical Attention Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical

Figure 2: Emergency Response Decision Tree for Incidents Involving Methyl 2-(4-fluorophenyl)acetate.
Detailed Emergency Procedures
  • Spill Cleanup:

    • Immediate Actions: Alert personnel in the immediate area and restrict access. If the spill is large or involves volatile materials, evacuate the lab and call emergency services. [6][7] 2. Containment: For small, manageable spills, don appropriate PPE (including double gloves and eye protection). Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.

    • Absorption: Cover the spill with the absorbent material, working from the outside in.

    • Collection: Once fully absorbed, carefully scoop the material into a labeled, sealable hazardous waste container using non-sparking tools. [8] 5. Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the waste container.

    • Disposal: Dispose of the waste container through your institution's hazardous waste program.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing. [7]Flush the affected skin area with copious amounts of water for at least 15 minutes. [8]Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. [8][9]Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [10] * Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Fire Response:

    • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers, but a direct jet may spread the material.

    • Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen fluoride. Firefighters should wear self-contained breathing apparatus (SCBA).

Section 7: Waste Management

All waste generated from the use of Methyl 2-(4-fluorophenyl)acetate must be treated as hazardous waste.

  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:

    • Unused or excess chemical.

    • Contaminated solid waste (gloves, bench liners, absorbent materials).

    • Contaminated rinse solutions (if applicable).

  • Disposal Protocol: Do not dispose of this chemical or its contaminated waste down the drain or in general trash. [11]All waste must be collected by a licensed professional waste disposal service in accordance with local, state, and federal regulations.

References

  • SAFETY DATA SHEET METHYL ACETATE. Genting.[Link]

  • Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • Chemical Spills and Emergency Response. ASAL Engineering. (2023-03-24). [Link]

  • PHENYL ACETATE. Ataman Kimya.[Link]

  • Material Safety Data Sheet - Ethyl Phenyl Acetate. Oxford Lab Chem.[Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety.[Link]

  • Methyl Acetate - Safety Data Sheet. Agilent Technologies. (2019-03-25). [Link]

  • What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC). (2024-04-10). [Link]

  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI.[Link]

  • RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butyl isobutyrate, CAS registry number 10031-71-7. ScienceDirect. (2024-05-23). [Link]

  • Methyl 2-(4-bromophenyl)acetate | CAS 41841-16-1. Veeprho.[Link]

  • Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987. PubChem.[Link]

  • METHYL ACETATE | Occupational Safety and Health Administration. OSHA.[Link]

  • MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate. Capot Chemical.[Link]

Sources

"thermodynamic properties of Methyl 2-(4-fluorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermodynamic Characterization of Methyl 2-(4-fluorophenyl)acetate in Pharmaceutical Synthesis

Abstract This technical guide provides a comprehensive thermodynamic analysis of Methyl 2-(4-fluorophenyl)acetate (CAS 63335-99-7), a critical fluorinated intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive phenylacetic acid derivatives.[1] By synthesizing experimental data with predictive modeling, this document establishes the compound’s phase transition boundaries, solution behaviors, and thermal stability profiles.[1] It is designed to empower process chemists and drug developers to optimize reaction conditions, purification logic, and safety protocols.[1]

Compound Identification & Structural Context

Methyl 2-(4-fluorophenyl)acetate is the methyl ester of 4-fluorophenylacetic acid.[1] The introduction of the fluorine atom at the para position significantly alters the electronic distribution compared to the non-fluorinated analog, influencing lipophilicity and metabolic stability—key factors in medicinal chemistry.[1]

Table 1: Physicochemical Identity

PropertyValue / DescriptionSource
CAS Registry Number 63335-99-7[1]
IUPAC Name Methyl 2-(4-fluorophenyl)acetate[1]
Molecular Formula C

H

FO

[1]
Molecular Weight 168.16 g/mol [1]
Physical State (STP) Colorless to pale yellow liquid[2]
Boiling Point 211.0 °C (at 760 mmHg)[2]
Flash Point 79.4 °C[2]
Predicted LogP 1.89[3]

Phase Transition Thermodynamics

Understanding the phase boundaries is essential for designing distillation and crystallization processes.[1]

Vapor-Liquid Equilibrium (VLE)

The boiling point of 211 °C indicates a relatively high enthalpy of vaporization (


), characteristic of esters with aromatic stacking interactions.[1]
  • Process Insight: Vacuum distillation is the preferred purification method to avoid thermal degradation.[1] A reduced pressure of 10–15 mmHg typically lowers the boiling point to a safer range of 90–100 °C.[1]

  • Thermodynamic Estimation: Using Trouton’s Rule modified for polar liquids, the estimated

    
     is approximately 45–50 kJ/mol [3].[1]
    
Solid-Liquid Equilibrium (SLE)

While often handled as a liquid, the compound has a melting point near ambient temperature (predicted < 25 °C).[1]

  • Crystallization Risk: In high-purity states stored at low temperatures (< 4 °C), spontaneous crystallization may occur.[1] Process lines must be heat-traced to prevent blockage.[1]

Solution Thermodynamics & Solubility

The lipophilicity (LogP ~1.[1]89) suggests poor water solubility but high affinity for organic solvents.[1]

Solvent Selection for Synthesis
  • Reaction Medium: Non-polar to moderately polar aprotic solvents (Dichloromethane, Toluene) are thermodynamically favored for acylation or substitution reactions involving this ester.[1]

  • Extraction: The partition coefficient favors organic phases.[1] Standard aqueous workups using Ethyl Acetate or MTBE (Methyl tert-butyl ether) will achieve >98% recovery efficiency.[1]

Hydrolytic Stability

Thermodynamically, the ester bond is susceptible to hydrolysis.[1]

  • Kinetics: Hydrolysis is slow at neutral pH but accelerates significantly under basic conditions (

    
    ) or acidic conditions (
    
    
    
    ) at elevated temperatures.[1]
  • Storage: Must be stored in anhydrous conditions to prevent the formation of 4-fluorophenylacetic acid (an impurity).[1]

Thermal Stability & Safety Profiles

Thermal Decomposition
  • Flash Point (79.4 °C): Classifies the compound as a Combustible Liquid .[1] It requires grounding and inert gas blanketing (Nitrogen/Argon) during transfer to prevent static discharge ignition.[1]

  • Decomposition: Differential Scanning Calorimetry (DSC) profiles for similar phenylacetates suggest onset of thermal decomposition

    
    .[1] However, prolonged heating at the normal boiling point (211 °C) can induce polymerization or decarboxylation.[1]
    

Experimental Protocols

Protocol A: High-Precision Boiling Point Determination (Micro-Scale)

Use this to validate purity and vacuum distillation parameters.[1]

  • Setup: Equip a Thiele tube or an automated melting point apparatus capable of boiling point mode.

  • Sample: Load 50

    
    L of Methyl 2-(4-fluorophenyl)acetate into a capillary tube containing a mini-bell (inverted capillary).
    
  • Heating: Ramp temperature at 2 °C/min.

  • Observation: Record the temperature when a continuous stream of bubbles emerges (vapor pressure = external pressure).[1]

  • Validation: Correct for barometric pressure using the Sidney-Young equation.

    • Acceptance Criteria: Measured BP must be within

      
       of literature (adjusted for pressure).[1]
      
Protocol B: Solubility Parameter Determination (HPLC Method)

Use this to determine precise solubility for formulation or recrystallization.[1]

  • Preparation: Prepare saturated solutions of the compound in Water, Methanol, and Acetonitrile at 25 °C. Stir for 24 hours.

  • Filtration: Filter through a 0.22

    
    m PTFE filter to remove undissolved oil/solids.[1]
    
  • Analysis: Inject into an HPLC (C18 column, UV detection at 254 nm).

  • Quantification: Calculate concentration using a 5-point calibration curve of the standard.

  • Output: Calculate the exact solubility (

    
    ) and derive the experimental LogP.
    

Visualizations (Graphviz)

Diagram 1: Thermodynamic Stability & Processing Workflow

This diagram illustrates the decision logic for processing the compound based on its thermodynamic properties.

ThermoWorkflow Start Crude Methyl 2-(4-fluorophenyl)acetate CheckPurity Check Purity (HPLC/GC) Start->CheckPurity Decision Purity > 98%? CheckPurity->Decision Storage Store: Anhydrous, < 25°C (Prevent Hydrolysis) Decision->Storage Yes Distillation Vacuum Distillation (T < 100°C, P < 15 mmHg) Decision->Distillation No ThermalCheck Monitor Pot Temp (Avoid > 150°C) Distillation->ThermalCheck SafetyCheck Flash Point Check (Inert Gas Blanket if T > 60°C) ThermalCheck->SafetyCheck SafetyCheck->Storage Purified

Caption: Workflow for processing Methyl 2-(4-fluorophenyl)acetate, emphasizing thermal limits and safety controls.

Diagram 2: Synthesis & Reaction Thermodynamics

This diagram maps the thermodynamic favorability of the synthesis route.[1]

SynthesisThermo Acid 4-Fluorophenylacetic Acid (Solid, High MP) Reaction Esterification (Acid Cat., Reflux) Acid->Reaction MeOH Methanol (Excess Solvent) MeOH->Reaction Product Methyl 2-(4-fluorophenyl)acetate (Liquid, Lipophilic) Reaction->Product Water Water (Byproduct) Reaction->Water Equilibrium Equilibrium Shift (Remove Water) Water->Equilibrium Azeotropic Removal Equilibrium->Reaction Drive Completion

Caption: Thermodynamic cycle of esterification. Water removal is critical to drive the equilibrium toward the product.[1]

References

  • National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 2733233, Methyl 2-(4-fluorophenyl)acetate. Retrieved February 11, 2026, from [Link]

  • LookChem.[1] (n.d.). Methyl 2-(4-fluorophenyl)acetate CAS 63335-99-7 Properties. Retrieved February 11, 2026, from [Link][1]

  • Cheméo.[1][2][3][4] (n.d.). Chemical Properties of Acetic acid, (4-fluorophenyl)methyl ester. Retrieved February 11, 2026, from [Link][1]

Sources

Methodological & Application

Application Note: High-Efficiency Esterification of 4-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The esterification of 4-fluorophenylacetic acid (4-FPAA) to methyl 4-fluorophenylacetate is a foundational transformation in medicinal chemistry. This intermediate is critical in the synthesis of psychoactive compounds (e.g., 4-fluoromethylphenidate), enzyme inhibitors (LDH-A inhibitors), and NSAID derivatives.

The incorporation of the fluorine atom at the para-position serves as a bioisostere for hydrogen, significantly increasing metabolic stability by blocking cytochrome P450-mediated hydroxylation at the benzylic or aromatic positions while enhancing lipophilicity.

This guide presents two validated protocols:

  • Method A (Standard): Sulfuric acid-catalyzed equilibrium drive (Cost-effective).

  • Method B (Anhydrous): Thionyl chloride activation (High conversion, moisture-sensitive).

Reaction Mechanism

The transformation follows a reversible acid-catalyzed nucleophilic acyl substitution. Understanding the reversibility is key; we drive the equilibrium to the right by using methanol in large excess (as both solvent and reagent).

Mechanistic Pathway (DOT Visualization)

FischerEsterification Reactants 4-FPAA + MeOH (Acid Catalyst) Protonation Carbonyl Protonation Reactants->Protonation Attack Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack Transfer Proton Transfer & Water Elimination Attack->Transfer Product Methyl 4-fluorophenylacetate + H2O Transfer->Product Product->Attack Hydrolysis Risk

Figure 1: Mechanistic flow of the acid-catalyzed esterification. Note the reversibility (red dashed line), necessitating water removal or excess alcohol.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry 4-FPAA (1.0 eq) : MeOH (10-20 eq)Excess MeOH drives Le Chatelier's principle, favoring ester formation.
Temperature 65°C (Reflux)Required to overcome activation energy; MeOH boils at 64.7°C.
Water Content < 0.5%Water promotes hydrolysis (reverse reaction). Use anhydrous MeOH.
Reaction Time 4–6 HoursMonitoring via TLC/GC is essential to avoid transesterification or degradation.

Experimental Protocols

Protocol A: Sulfuric Acid Catalysis (The "Workhorse" Method)

Best for: Routine lab-scale synthesis where strict anhydrous conditions are difficult to maintain.

Reagents:

  • 4-Fluorophenylacetic acid (10.0 g, 64.9 mmol)

  • Methanol (Anhydrous, 100 mL)

  • Sulfuric Acid (

    
    , conc., 1.0 mL)
    

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-FPAA and Methanol to the flask. Stir until fully dissolved.

  • Catalyst Addition: Add concentrated

    
     dropwise. Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture to a gentle reflux (bath temp ~70°C) for 5 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). The acid spot (low

    
    ) should disappear; the ester spot (high 
    
    
    
    ) should dominate.
  • Workup (See Diagram below):

    • Concentrate the mixture on a rotary evaporator to remove excess MeOH (~80% volume).

    • Dilute residue with EtOAc (100 mL) and Water (50 mL).

    • Wash organic layer with Sat.

      
       (2 x 50 mL) to neutralize residual acid. Note: CO2 evolution will occur.
      
    • Wash with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      
Protocol B: Thionyl Chloride Activation (High-Yield Method)

Best for: Scale-up or when quantitative conversion is required. Generates anhydrous HCl in situ.

Reagents:

  • 4-Fluorophenylacetic acid (10.0 g, 64.9 mmol)

  • Methanol (Anhydrous, 80 mL)

  • Thionyl Chloride (

    
    , 5.7 mL, 1.2 eq)
    

Procedure:

  • Cooling: Place Methanol in a 250 mL RBF under

    
     atmosphere and cool to 0°C (ice bath).
    
  • Activation: Add

    
     dropwise over 20 minutes.
    
    • Mechanism:[2]

      
       (anhydrous).
      
  • Addition: Add solid 4-FPAA in portions to the cold solution.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 12 hours, or warm to reflux for 2 hours.

  • Workup: Evaporate solvent directly. The residue is usually pure enough for use, or can be passed through a short silica plug.

Workup & Purification Logic

WorkupLogic Crude Crude Reaction Mixture (MeOH, Ester, Acid, Catalyst) Evap Rotary Evaporation (Remove MeOH) Crude->Evap Partition Partition: EtOAc / Water Evap->Partition Wash Wash: Sat. NaHCO3 (Removes unreacted Acid + Catalyst) Partition->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Figure 2: Standard downstream processing workflow to isolate the methyl ester.

Process Control & Analytics

To validate the synthesis, compare your product against these reference standards.

Physical Properties:

  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point: ~108-110°C at 15 mmHg (estimated based on analogues); atmospheric BP ~220°C.

  • Refractive Index (

    
    ):  1.4860 – 1.4880.[3]
    

Spectroscopic Data (Self-Validation):

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       7.19 (dd, 2H, Aromatic) – Characteristic of 4-F substitution pattern.
      
    • 
       6.98 (t, 2H, Aromatic) – Coupling with Fluorine.
      
    • 
       3.69 (s, 3H, 
      
      
      
      ) – The Methyl Ester singlet.
    • 
       3.60 (s, 2H, 
      
      
      
      ) – Benzylic protons.
  • 
     NMR:  Single peak at 
    
    
    
    -116 ppm (approx).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Water in MeOH or incomplete reaction.Use fresh anhydrous MeOH. Extend reflux time or switch to Method B (

).
Emulsion during Workup Density of fluorinated compounds.Add Brine to increase aqueous phase density. Filter through Celite if solids are present.
Acid Impurity in NMR Incomplete

wash.
Ensure the aqueous wash pH is >8. Repeat bicarbonate wash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733230, Methyl 2-(4-fluorophenyl)acetate. Retrieved from [Link]

  • Sharma, H., et al. (2013). Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor. (Provides NMR data). Retrieved from [Link]

  • Organic Syntheses. General Procedures for Esterification via Acid Chlorides. (Methodological grounding). Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Methyl 2-(4-fluorophenyl)acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Pivot in Medicinal Chemistry

Methyl 2-(4-fluorophenyl)acetate represents a high-value "pivot molecule" in modern drug discovery. Its structural utility stems from the 4-fluorophenyl moiety —a privileged scaffold in medicinal chemistry known to enhance metabolic stability by blocking Para-oxidation (CYP450 metabolism) while modulating lipophilicity (LogP).

Unlike simple alkyl esters, this reagent offers a pre-installed, metabolically robust aromatic system coupled with a highly reactive ester functionality. It serves as a primary gateway for synthesizing:

  • NSAIDs (Arylpropionic acid class): Via alpha-methylation.

  • SSRIs (Paroxetine analogs): Via Claisen condensation and subsequent piperidine ring formation.

  • Kinase Inhibitors: Via reduction to phenethyl alcohol linkers.

This guide details the strategic application of Methyl 2-(4-fluorophenyl)acetate, moving beyond basic reactivity to controlled, pharmaceutical-grade transformations.

Strategic Analysis: Reactivity Profile

To utilize this molecule effectively, one must understand the electronic push-pull dynamics:

  • Alpha-Acidity (pKa ~20-22): The alpha-protons are significantly acidified by the adjacent ester carbonyl and the inductive electron-withdrawal of the phenyl ring. This makes the molecule an excellent nucleophile upon deprotonation.

  • The Fluorine Effect: The para-fluorine atom is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). In the context of the alpha-carbon, the inductive effect dominates, slightly stabilizing the enolate intermediate compared to the non-fluorinated analog.

Visualizing the Reaction Pathways

ReactionPathways Start Methyl 2-(4-fluorophenyl)acetate Enolate Enolate Intermediate Start->Enolate Base (LDA/NaH) Prod2 2-(4-fluorophenyl)ethanol (Linker Synthesis) Start->Prod2 Reduction (NaBH4/LiAlH4) Prod1 Alpha-Alkylated Esters (NSAID Precursors) Enolate->Prod1 R-X (Alkylation) Prod3 Beta-Keto Esters (Heterocycle Synthesis) Enolate->Prod3 Claisen Condensation

Figure 1: Divergent synthetic pathways accessible from the starting ester.

Protocol A: Alpha-Alkylation (Synthesis of NSAID Precursors)

This protocol describes the mono-methylation of Methyl 2-(4-fluorophenyl)acetate. This transformation mimics the synthesis of "profen" drugs (e.g., Flurbiprofen analogs), creating a chiral center at the alpha position.

Rationale

Direct alkylation requires kinetic control to prevent di-alkylation. We utilize Lithium Diisopropylamide (LDA) at low temperatures to quantitatively generate the enolate before introducing the electrophile.

Materials
  • Substrate: Methyl 2-(4-fluorophenyl)acetate (1.0 eq)

  • Base: LDA (1.1 eq, 2.0 M in THF/heptane)

  • Electrophile: Methyl Iodide (MeI) (1.2 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Flush with nitrogen for 15 minutes.

  • Solvent Charge: Add anhydrous THF (10 volumes relative to substrate mass) and cool to -78°C (dry ice/acetone bath).

  • Enolization:

    • Add the LDA solution dropwise via syringe pump over 20 minutes.

    • Critical Check: Maintain internal temperature below -65°C to prevent self-condensation.

    • Stir at -78°C for 45 minutes. The solution will turn faint yellow, indicating enolate formation.

  • Alkylation:

    • Add Methyl Iodide (MeI) dropwise over 10 minutes.

    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench & Workup:

    • Quench by adding saturated NH₄Cl (5 volumes) while stirring vigorously.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: The crude oil is typically >90% pure. Purify via silica gel flash chromatography (Hexanes:EtOAc 95:5) to isolate the racemic alpha-methyl ester.

Data & Troubleshooting
ParameterSpecificationTroubleshooting Tip
Yield 85-92%Low yield often indicates wet THF (proton source kills enolate).
Selectivity >15:1 (Mono:Di)If di-alkylation is high, ensure temperature stays at -78°C during MeI addition.
Appearance Clear colorless oilYellowing indicates oxidation or amine impurities from LDA.

Protocol B: Reductive Transformation to Phenethyl Alcohols

The reduction of the ester group yields 2-(4-fluorophenyl)ethanol , a critical linker used in the synthesis of various kinase inhibitors and receptor antagonists (e.g., modifying the side chain of Paroxetine-like scaffolds).

Rationale

While Lithium Aluminum Hydride (LAH) is standard, it is hazardous at scale.[2] This protocol uses Sodium Borohydride (NaBH₄) with Methanol , a safer, chemoselective method that tolerates the aromatic fluorine.

Step-by-Step Methodology
  • Dissolution: In a 500 mL round-bottom flask, dissolve Methyl 2-(4-fluorophenyl)acetate (10 g, 59.5 mmol) in THF (50 mL) .

  • Catalyst Activation: Add Methanol (10 mL) . The MeOH acts as a proton source to activate the borohydride species.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (4.5 g, 119 mmol, 2.0 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

    • Allow the reaction to warm to Room Temperature (25°C) and reflux gently (60°C) for 2 hours to ensure completion.

  • Quench:

    • Cool to 0°C.[1]

    • Slowly add 1M HCl until pH ~3 to destroy excess hydride.

  • Isolation:

    • Remove THF/MeOH under reduced pressure.

    • Dilute residue with water and extract with Dichloromethane (DCM).

    • Dry (MgSO₄) and concentrate to yield the alcohol.

Mechanistic Insight: The Claisen Pathway (Paroxetine Relevance)

For researchers targeting Paroxetine-like structures, the ester is not reduced immediately but rather subjected to a Claisen Condensation .

  • Mechanism: The enolate of Methyl 2-(4-fluorophenyl)acetate attacks a formate ester (or carbonate) to generate a beta-keto ester or aldehyde equivalent.

  • Downstream: This intermediate undergoes condensation with methylamine and formaldehyde (Mannich-type) to close the piperidine ring.

ParoxetinePathway Step1 Methyl 2-(4-fluorophenyl)acetate Step2 Enolate Formation (LDA or NaH) Step1->Step2 Step3 Claisen Condensation (with Ethyl Formate) Step2->Step3 Step4 Beta-Keto/Aldehyde Intermediate Step3->Step4 Step5 Cyclization (Mannich) (+ MeNH2 + HCHO) Step4->Step5 Step6 4-(4-fluorophenyl)-piperidine core Step5->Step6

Figure 2: Workflow for converting the ester into the piperidine core of SSRIs.

References

  • Paroxetine Metabolite Synthesis: Hakamata, H., et al. "Synthesis of the major metabolites of paroxetine." Journal of Labelled Compounds and Radiopharmaceuticals, via .

  • Alpha-Alkylation Methodology: "Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts." Journal of Organic Chemistry, via .

  • Ester Reduction Protocols: "Reduction of methyl aromatic esters to alcohols using sodium borohydride-methanol system." Tetrahedron Letters, via .

  • General Reactivity of 4-Fluorophenylacetic Acid Derivatives: "4-Fluorophenylacetic acid applications in pharmaceutical synthesis." Chem-Impex Application Notes, via .

  • Safety & Handling: "Material Safety Data Sheet: Methyl 4-fluorophenylacetate." Fisher Scientific, via .

Sources

Application Note: Analytical Methods for the Quantification of Methyl 2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Methyl 2-(4-fluorophenyl)acetate (MFPA) is a critical intermediate in the synthesis of fluorinated pharmaceutical active ingredients (APIs), most notably the antidepressant Paroxetine . Precise quantification of MFPA is essential for calculating reaction yields and controlling impurities in the final drug substance.

This guide provides two distinct, validated protocols:

  • HPLC-UV: For high-precision assay (>98% purity) and reaction monitoring.

  • GC-MS: For trace-level quantification (<0.1%) and residual solvent analysis.

Chemical Profile & Critical Properties[1][2]

Understanding the physicochemical behavior of MFPA is a prerequisite for method selection.

PropertyDataAnalytical Implication
Chemical Structure Methyl 2-(4-fluorophenyl)acetateC9H9FO2
Molecular Weight 168.17 g/mol Suitable for GC-MS (low MW).
Boiling Point ~230–240 °C (est.)High enough for standard split/splitless injection without loss.
Solubility Soluble in MeOH, ACN, EtOAc; Insoluble in WaterUse organic diluents; avoid 100% aqueous mobile phases.
Chromophore Fluorophenyl ring

~210 nm (strong), ~264 nm (weak/selective).
Stability Susceptible to hydrolysisCritical: Prepare standards fresh; avoid high pH buffers.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Purity assessment, Assay (wt/wt%), and monitoring hydrolysis to 4-fluorophenylacetic acid.

Method Rationale (Expertise & Experience)

While MFPA is volatile enough for GC, HPLC is preferred for assay testing because it avoids the thermal stress that can degrade the ester in the injection port. Furthermore, HPLC allows for the simultaneous quantification of the acid impurity (4-fluorophenylacetic acid), which is the primary degradation product.

Why 210 nm? The ester carbonyl and the fluorinated ring exhibit a strong absorption band at 210 nm. While 254/264 nm is more selective, 210 nm provides the sensitivity required to detect minor impurities.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance (or equivalent).

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or Zorbax Eclipse Plus C18.

    • Note: A core-shell column (2.6 µm) is recommended for sharper peak shapes and faster run times.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C (Controls viscosity and retention reproducibility).

  • Injection Volume: 5.0 µL.

  • Detection: Diode Array Detector (DAD) at 210 nm (bandwidth 4 nm); Reference: 360 nm.

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold (Retain acid impurity)
2.030Isocratic hold
10.080Linear Gradient (Elute MFPA)
12.095Wash Step
12.130Re-equilibration
15.030End of Run
Standard Preparation (Self-Validating Step)
  • Stock Solution: Weigh 50.0 mg of MFPA Reference Standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile (to prevent hydrolysis). Concentration = 1.0 mg/mL.

  • Working Standard: Dilute 5.0 mL of Stock to 50 mL with Water:ACN (50:50) . Concentration = 0.1 mg/mL.

    • Validation Check: Inject the Working Standard immediately. If a peak appears at RRT ~0.6 (relative to MFPA), hydrolysis has occurred. The Acid impurity elutes before the Ester.

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Application: Trace analysis of MFPA in final drug substances (e.g., Paroxetine) or environmental swabs.

Method Rationale

GC-MS is the "gold standard" for trace quantification due to the specific fragmentation pattern of the fluorinated benzyl moiety. This method operates in SIM (Selected Ion Monitoring) mode to achieve Limits of Quantitation (LOQ) in the ppb range.

Instrument Parameters
  • System: GC-MS (Single Quadrupole), e.g., Agilent 7890/5977.

  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).

    • Reasoning: A low-bleed, 5% phenyl phase reduces background noise for trace analysis.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 10:1 (for higher conc.), 250°C.

  • Transfer Line: 280°C.

Temperature Program
  • Initial: 60°C for 1 min.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C (Hold 3 min).

  • Total Run Time: ~18 minutes.

MS Detection (SIM Mode)

To ensure specificity, monitor the following ions:

  • Target Ion (Quant): 109 m/z (Fluorotropylium ion,

    
    ). This is the base peak and most stable fragment.
    
  • Qualifier Ion 1: 168 m/z (Molecular Ion,

    
    ).
    
  • Qualifier Ion 2: 137 m/z (Loss of methoxy group,

    
    ).
    

Visualized Workflows

Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the correct method based on the sample stage.

AnalyticalWorkflow Sample Sample Received TypeCheck Determine Sample Matrix Sample->TypeCheck RawMat Raw Material / Reaction Mixture TypeCheck->RawMat High Conc. TraceImp Final Drug Substance (Trace Analysis) TypeCheck->TraceImp Low Conc. HPLC Protocol A: HPLC-UV (Kinetex C18, 210 nm) RawMat->HPLC GCMS Protocol B: GC-MS (DB-5ms, SIM m/z 109) TraceImp->GCMS Result1 Report: Assay % & Acid Impurity HPLC->Result1 Result2 Report: ppm Level Residue GCMS->Result2

Caption: Decision matrix for selecting HPLC vs. GC-MS based on sample concentration and data requirements.

Degradation & Detection Pathway

Understanding the hydrolysis pathway is vital for interpreting HPLC chromatograms.

DegradationPath Ester Methyl 2-(4-fluorophenyl)acetate (Analyte) Acid 4-Fluorophenylacetic Acid (Impurity) Ester->Acid Hydrolysis Methanol Methanol Ester->Methanol Det_Ester RT: ~11.0 min λ: 210 nm Ester->Det_Ester Water + H2O / H+ Det_Acid RT: ~6.5 min λ: 210 nm Acid->Det_Acid

Caption: Hydrolysis pathway of MFPA showing the formation of the acid impurity and respective HPLC retention behavior.

Method Validation Parameters (ICH Q2)

To ensure Trustworthiness , the following acceptance criteria should be applied during validation:

ParameterAcceptance CriteriaNotes
Linearity

Range: 80% to 120% of target concentration.
Precision (Repeatability) RSD < 1.0% (n=6)For HPLC Assay. GC-MS trace analysis allows < 5.0%.
Accuracy (Recovery) 98.0% – 102.0%Spike samples with known MFPA amounts.
Solution Stability % Difference < 2.0% after 24hCritical: Keep autosampler at 4°C to slow hydrolysis.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Typical GC-MS LOQ: 0.05 ppm.

Troubleshooting & "Pro-Tips"

  • Peak Tailing (HPLC): If the MFPA peak tails, it likely indicates secondary interactions with residual silanols on the column. Action: Ensure the mobile phase pH is acidic (pH ~3.0 with formic acid) to suppress silanol ionization.

  • Ghost Peaks (GC-MS): If you see a peak at m/z 149, it is a phthalate plasticizer. Action: Use glass inserts and avoid plastic pipette tips during sample prep.

  • Sample Diluent: Never dissolve the ester in alkaline buffers. Even pH 7.5 can cause rapid hydrolysis over an overnight run. Always use acidified water/organic mixtures.

References

  • SIELC Technologies. (2021). HPLC Method for 2-Fluorophenylacetic acid, 3-Fluorophenylacetic acid, 4-Fluorophenylacetic acid on Primesep SB. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93683, Methyl (2-chlorophenyl)acetate (Physicochemical property surrogate). Retrieved from [Link]

  • U.S. EPA. (2025). Genotoxicity Data for Fluorinated Phenylacetamides. CompTox Chemicals Dashboard.[3] Retrieved from [Link][4]

  • Phenomenex. (2023). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Methyl 2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Reverse-Phase HPLC (RP-HPLC) method for the purity analysis of Methyl 2-(4-fluorophenyl)acetate (CAS: 63335-99-1). This compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated anesthetics. The method is designed to resolve the parent ester from its primary degradation product, 4-fluorophenylacetic acid , and other potential process impurities. The protocol utilizes a C18 stationary phase with an acidic mobile phase to ensure peak symmetry for acidic impurities, adhering to ICH Q2(R1) validation principles.

Introduction & Chemical Context

Methyl 2-(4-fluorophenyl)acetate is a lipophilic ester derivative of phenylacetic acid. In pharmaceutical synthesis, the purity of this intermediate is paramount because residual acids or unreacted alcohols can lead to side reactions in subsequent steps (e.g., Grignard reactions or reductions).

The primary analytical challenge is the separation of the ester from its hydrolysis product, 4-fluorophenylacetic acid (CAS: 405-50-5). Under neutral conditions, the acid impurity may ionize (pKa ≈ 4.25), leading to peak tailing and poor resolution. This method employs pH control to suppress ionization, ensuring sharp peak shape and reliable quantification.

Chemical Transformation Monitoring

The following diagram illustrates the hydrolysis pathway that this method monitors. The conversion of the non-polar ester to the polar acid is the critical quality attribute (CQA).

HydrolysisPathway Ester Methyl 2-(4-fluorophenyl)acetate (Analyte) Hydrophobic Acid 4-Fluorophenylacetic Acid (Impurity) Polar / Acidic Ester->Acid Hydrolysis Methanol Methanol (Byproduct) Ester->Methanol Cleavage Water H2O / H+ Water->Acid

Figure 1: Hydrolysis pathway of Methyl 2-(4-fluorophenyl)acetate yielding the acid impurity.

Method Development Strategy (The "Why")

Stationary Phase Selection

A C18 (Octadecylsilane) column is selected due to the aromatic and non-polar nature of the methyl ester. The C18 ligand provides strong hydrophobic interaction, ensuring adequate retention of the ester (k' > 2) while allowing the more polar acid impurity to elute earlier.

Mobile Phase pH Control

Critical Parameter: The mobile phase must be acidic (pH 2.5 – 3.0).

  • Reasoning: 4-fluorophenylacetic acid has a pKa of approximately 4.[1][2]25. If the mobile phase pH is near or above this pKa, the acid will exist in equilibrium between its neutral and ionized forms, causing severe peak tailing and retention time instability.

  • Solution: Using 0.1% Phosphoric Acid (H3PO4) lowers the pH well below the pKa, keeping the impurity in its protonated (neutral) state, which interacts predictably with the C18 column [1].

Wavelength Selection

While the aromatic ring absorbs at 254 nm, the ester carbonyl group provides significant absorbance in the lower UV range.

  • Recommendation: 210 nm is used for maximum sensitivity to detect trace impurities. 254 nm can be used as a secondary wavelength for confirming aromatic selectivity.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD/VWD, Autosampler).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 column).

  • Reagents:

    • Acetonitrile (HPLC Grade).[3][4]

    • Methanol (HPLC Grade).[3]

    • Phosphoric Acid (85%, HPLC Grade).

    • Water (Milli-Q / 18.2 MΩ·cm).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 210 nm (Reference: 360 nm)
Run Time 15 Minutes
Gradient Program

A gradient is preferred over isocratic elution to ensure the highly retained ester elutes in a reasonable time while maintaining resolution from the early-eluting acid.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.007030Equilibration / Start
2.007030Isocratic Hold (Acid Separation)
10.002080Linear Ramp (Elute Ester)
12.002080Wash
12.107030Return to Initial
15.007030Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock: Weigh 10 mg of Methyl 2-(4-fluorophenyl)acetate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Sample Solution: Prepare samples at a nominal concentration of 0.5 mg/mL in Diluent. Filter through a 0.45 µm PTFE filter before injection.

System Suitability & Validation Criteria

To ensure the method is "suitable for its intended purpose" as per ICH Q2(R1) [2], the following criteria must be met prior to routine analysis.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Acid and EsterEnsures baseline separation for accurate integration.
Tailing Factor (T) < 1.5 (for both peaks)Indicates successful suppression of acid ionization.
Retention Time %RSD < 1.0% (n=5 injections)Confirms pump and gradient stability.
Area %RSD < 1.0% (n=5 injections)Confirms autosampler precision.
Theoretical Plates (N) > 5000Ensures column efficiency.
Analytical Workflow Diagram

The following diagram outlines the logical flow from method setup to reporting, ensuring compliance.

MethodLifecycle Start Start Analysis SysPrep System Preparation (Flush lines, Equilibrate Column) Start->SysPrep SST System Suitability Test (SST) (5 Reps of Standard) SysPrep->SST Decision Pass Criteria? SST->Decision SampleRun Run Samples (Bracket with Standards) Decision->SampleRun YES Troubleshoot Troubleshoot: Check pH, Leaks, Column Age Decision->Troubleshoot NO Calc Calculate Purity % (Area Normalization) SampleRun->Calc Report Generate Report Calc->Report Troubleshoot->SysPrep

Figure 2: Analytical Method Lifecycle for Routine Purity Analysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Drifting Retention Times Column not equilibrated or mobile phase evaporation.Ensure column is flushed with 10 column volumes of initial MP. Cap solvent bottles to prevent evaporation of ACN.
Split Peaks Solvent mismatch.The sample diluent (50% ACN) may be too strong if the injection volume is high. Reduce injection volume to 5 µL or match diluent to initial MP (30% ACN).
High Backpressure Particulate matter.Filter all samples through 0.45 µm filters. Replace the guard column if installed.
Ghost Peaks Carryover.Add a needle wash step with 100% Acetonitrile between injections.

References

  • PubChem. (n.d.).[5] 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837.[5] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • FDA/ICH. (2005).[6][7] Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[6][8] Retrieved January 30, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, methyl ester. Retrieved January 30, 2026, from [Link]

Sources

"GC-MS analysis of Methyl 2-(4-fluorophenyl)acetate reaction products"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance GC-MS Profiling of Methyl 2-(4-fluorophenyl)acetate Reaction Products

Abstract & Introduction

Methyl 2-(4-fluorophenyl)acetate (CAS: 57486-68-7) is a critical building block in the synthesis of statins (e.g., Atorvastatin, Pitavastatin) and novel non-hormonal therapeutic agents like Fezolinetant. In pharmaceutical manufacturing, the purity of this ester and the monitoring of its downstream conversion—typically via Claisen condensation or


-alkylation —are pivotal for yield optimization and impurity control.

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for monitoring the acylation of Methyl 2-(4-fluorophenyl)acetate to form Methyl 2-(4-fluorophenyl)-4-methyl-3-oxopentanoate (a key Atorvastatin intermediate). We focus on separating the starting material (SM) from the product and identifying common byproducts such as hydrolysis impurities (4-fluorophenylacetic acid) and self-condensation dimers.

Key Analytical Challenges Solved:

  • Resolution: Separation of the enol/keto tautomers of the

    
    -keto ester product.
    
  • Specificity: Mass spectral differentiation of the fluorinated benzylic cation (

    
     109) from non-fluorinated analogs (impurity profiling).
    
  • Sensitivity: Trace detection of unreacted starting material (<0.05%).

Chemical Context & Reaction Scheme

The target reaction involves the C-acylation of Methyl 2-(4-fluorophenyl)acetate with isobutyryl chloride using a strong base (e.g., LDA or NaH).

Reaction Analytes:

  • Starting Material (SM): Methyl 2-(4-fluorophenyl)acetate (

    
    , MW: 168.16).
    
  • Target Product (TP): Methyl 2-(4-fluorophenyl)-4-methyl-3-oxopentanoate (

    
    , MW: 238.26).
    
  • Critical Impurity (Hyd): 4-Fluorophenylacetic acid (Hydrolysis byproduct).

Fragmentation Logic (EI Source):
  • Benzylic Cleavage: The dominant fragmentation pathway for the SM is the formation of the 4-fluorobenzyl cation (

    
     109), generated by the loss of the carbomethoxy group (
    
    
    
    ).
  • McLafferty Rearrangement: The Target Product (TP) undergoes a characteristic rearrangement due to the

    
    -keto ester moiety, yielding fragments at 
    
    
    
    43 (isopropyl cation) and
    
    
    196 (loss of propene/ketene).

Instrumentation & Method Parameters

This protocol is validated on a single-quadrupole GC-MS system (e.g., Agilent 7890B/5977B or Shimadzu QP2020 NX).

Gas Chromatograph (GC)
ParameterSettingRationale
Column Rtx-5MS or DB-5ms (30 m

0.25 mm, 0.25 µm)
Low-polarity phase ideal for aromatic esters; low bleed for MS sensitivity.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution of isomers.
Inlet Temp 260°CEnsures rapid volatilization without thermal degradation of the

-keto ester.
Injection Mode Split (20:1)Prevents column overload; suitable for reaction monitoring (1-10 mg/mL).
Oven Program Initial: 60°C (hold 1 min) Ramp 1: 20°C/min to 160°C Ramp 2: 10°C/min to 280°C (hold 3 min)Fast ramp removes solvent; slower secondary ramp resolves the SM and Product.
Mass Spectrometer (MS)
ParameterSettingRationale
Source Temp 230°CPrevents condensation of high-boiling dimers.
Transfer Line 280°CEliminates cold spots between GC and MS.
Ionization EI (70 eV)Standard energy for reproducible library matching (NIST).
Scan Mode Full Scan: 40–450 amu SIM Groups: 109, 168 (SM); 196, 238 (TP)Full scan for identification; SIM for trace impurity quantification.

Experimental Protocol

Step 1: Sample Preparation (Reaction Aliquot)
  • Quench: Take a 50 µL aliquot of the reaction mixture and quench into 500 µL of saturated aqueous

    
     (to neutralize base).
    
  • Extract: Add 500 µL of Ethyl Acetate (EtOAc) . Vortex for 30 seconds.

  • Phase Separation: Centrifuge at 3000 rpm for 2 minutes.

  • Dilution: Transfer 50 µL of the upper organic layer into a GC vial containing 950 µL of Dichloromethane (DCM) .

  • Internal Standard (Optional): Add 10 µL of Methyl Benzoate solution (1 mg/mL) as a retention time reference.

Step 2: System Suitability
  • Inject a standard mix of SM (100 µg/mL) and Product (100 µg/mL).

  • Acceptance Criteria:

    • Resolution (

      
      ) between SM and Product > 2.0.
      
    • Tailing factor (

      
      ) for Product < 1.5 (Active sites in liner can cause tailing of keto-esters).
      
Step 3: Data Acquisition & Processing
  • Run the sequence: Blank

    
     System Suitability 
    
    
    
    Reaction Samples.
  • Integrate peaks at characteristic retention times.

  • Calculate % Conversion using Area Normalization (correcting for Response Factors if standards are available).

Results & Discussion

Chromatographic Profile
  • RT 6.2 min: Methyl 2-(4-fluorophenyl)acetate (SM).

    • Mass Spec: Base peak 109 (

      
      ), Molecular ion 168 .
      
  • RT 9.8 min: Methyl 2-(4-fluorophenyl)-4-methyl-3-oxopentanoate (TP).

    • Mass Spec: Molecular ion 238 (weak), Base peak often 43 (isopropyl) or 196 (Loss of ketene).

    • Note: The

      
      -keto ester may show peak broadening due to keto-enol tautomerism on the column.
      
Impurity Identification Logic

If a peak appears at RT 5.8 min with


 154 (

) and 109 (Base), it is likely 4-Fluorophenylacetic acid (hydrolysis product). Note: Free acids often tail badly on non-polar columns; derivatization with BSTFA is recommended for confirmation.

Visualization: Analytical Workflow & Fragmentation

GCMS_Workflow cluster_MS Mass Spectral Identification Reaction Reaction Mixture (SM + Reagents) Quench Quench (aq. NH4Cl) & Extraction (EtOAc) Reaction->Quench 50 µL Aliquot GC GC Separation (Rtx-5MS, 60-280°C) Quench->GC Organic Layer (Diluted in DCM) Ionization EI Source (70eV) Fragmentation GC->Ionization SM_Spec SM Spectrum (m/z 168, 109) Ionization->SM_Spec RT 6.2 min Prod_Spec Product Spectrum (m/z 238, 196, 43) Ionization->Prod_Spec RT 9.8 min

Figure 1: Analytical workflow for monitoring the acylation of Methyl 2-(4-fluorophenyl)acetate.

Fragmentation_Pathway Mol_Ion Molecular Ion (m/z 168) Transition Alpha-Cleavage Mol_Ion->Transition Base_Peak 4-Fluorobenzyl Cation (m/z 109) Transition->Base_Peak -59 amu Neutral Neutral Loss (-COOCH3) Transition->Neutral

Figure 2: Primary fragmentation pathway of Methyl 2-(4-fluorophenyl)acetate yielding the base peak m/z 109.

References

  • Naidu, A. A., & Sharma, G. V. R. (2017).[1] Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.[1][2] Organic Communications, 10(4), 314-322.[2] Link

  • U.S. National Library of Medicine. (n.d.). Methyl 2-(4-fluorophenyl)acetate - PubChem Compound Summary. PubChem. Link

  • Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceutical Products. Application Note 5994-1234EN. Link

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7355-7360. Link

Sources

Application Note: Strategic Utilization of Methyl 2-(4-fluorophenyl)acetate in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-fluorophenyl)acetate is a high-value fluorinated building block that serves as a critical scaffold in the synthesis of modern agrochemicals, particularly fungicides (strobilurins, triazoles) and insecticides (pyrethroids). Its structural significance lies in the 4-fluorophenyl moiety , a "privileged structure" that enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position while simultaneously optimizing lipophilicity (logP) for improved cuticular penetration in plants and insects.

This application note details the strategic use of this ester in synthesizing next-generation crop protection agents, providing validated protocols for


-functionalization  and reduction , which are the primary gateways to bioactive heterocycles and pyrethroid linkers.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecificationRelevance to Research
CAS Number 587-04-2Unique identifier for procurement.
Formula C9H9FO2Core scaffold for fluorinated phenylacetic derivatives.
Mol. Weight 168.16 g/mol Low MW allows for extensive functionalization without exceeding Lipinski/agrochemical rules.
Boiling Point 110°C (15 mmHg)Volatility requires careful handling during high-temp reactions.
Functionality Ester Group: Electrophilic center for hydrolysis/reduction.

-Methylene:
Nucleophilic center for alkylation/acylation.4-Fluoro: Metabolic blocker.
Versatile reactivity at three distinct sites.

Core Application: Synthesis of Strobilurin Fungicide Analogues[7][8][9][10]

Scientific Rationale

Strobilurins are a major class of fungicides that inhibit fungal respiration by binding to the Qo site of the cytochrome bc1 complex. The "toxophore" is typically a


-methoxyacrylate or 

-methoxyiminoacetate group. Methyl 2-(4-fluorophenyl)acetate is the ideal starting material for SAR (Structure-Activity Relationship) studies because the 4-fluoro substitution prevents rapid metabolic degradation of the phenyl ring, significantly extending the residual activity of the fungicide in the field [1].
Diagram: Retrosynthetic Analysis of Strobilurin Analogues

The following diagram illustrates how the ester serves as the precursor to the toxophore via C-C bond formation.

StrobilurinSynthesis Ester Methyl 2-(4-fluorophenyl)acetate (Starting Material) Enolate Enolate Intermediate (Reactive Species) Ester->Enolate Base (NaH/KOtBu) Formyl Alpha-Formyl Ester (Scaffold) Enolate->Formyl + Methyl Formate (Claisen Condensation) Strobilurin Strobilurin Analogue (Target Fungicide) Formyl->Strobilurin + Methylation Agents (O-Methylation)

Figure 1: Synthetic pathway converting the ester scaffold into the bioactive strobilurin toxophore.[1][2][3]

Experimental Protocol: -Formylation (Claisen Condensation)

Objective: To synthesize Methyl 2-(4-fluorophenyl)-3-hydroxyacrylate, a universal precursor for strobilurins and pyrimidine fungicides.

Reagents:

  • Methyl 2-(4-fluorophenyl)acetate (1.0 eq)

  • Methyl formate (2.0 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Cool to 0°C.

    • Expert Insight: Removing mineral oil from NaH with hexane is optional but recommended for cleaner HPLC profiles in SAR studies.

  • Formylation: Mix Methyl 2-(4-fluorophenyl)acetate (1.0 eq) with Methyl formate (2.0 eq). Add this mixture dropwise to the NaH suspension over 30 minutes.

    • Causality: Premixing the ester and formate ensures that the enolate formed reacts immediately with the formate electrophile, minimizing self-condensation side products [2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn yellow/orange, indicating the formation of the enolate salt.

  • Workup: Quench carefully with ice-water. Acidify with dilute HCl to pH 3 to liberate the enol form. Extract with Ethyl Acetate.[1]

  • Validation: 1H NMR should show the vinyl proton of the enol form (~7.5-8.0 ppm).

Application: Synthesis of Pyrethroid Precursors

Scientific Rationale

Synthetic pyrethroids (e.g., Transfluthrin, Cyfluthrin) often utilize fluorinated benzyl alcohols or acids. Methyl 2-(4-fluorophenyl)acetate can be selectively reduced to 2-(4-fluorophenyl)ethanol , a critical alcohol linker used to esterify pyrethroid acids (like chrysanthemic acid derivatives). The fluorine atom lowers the electron density of the aromatic ring, altering the binding affinity to insect sodium channels [3].

Diagram: Divergent Synthesis Workflow

This workflow demonstrates the versatility of the ester in accessing both oxidative (acid) and reductive (alcohol) pathways.

DivergentSynthesis cluster_Oxidation Hydrolysis Pathway (Auxin/Herbicide) cluster_Reduction Reduction Pathway (Insecticide Linker) Start Methyl 2-(4-fluorophenyl)acetate Acid 4-Fluorophenylacetic Acid (Auxin Mimic) Start->Acid LiOH / THF:H2O Alcohol 2-(4-Fluorophenyl)ethanol Start->Alcohol LiAlH4 or NaBH4/MeOH Pyrethroid Fluorinated Pyrethroid Ester Alcohol->Pyrethroid + Chrysanthemic Acid chloride

Figure 2: Divergent synthetic pathways for herbicide (acid) and insecticide (alcohol) precursors.[4]

Experimental Protocol: Selective Reduction to Alcohol

Objective: Synthesis of 2-(4-fluorophenyl)ethanol.

Reagents:

  • Methyl 2-(4-fluorophenyl)acetate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (0.75 eq) or NaBH4 (excess)

  • Anhydrous Diethyl Ether or THF

Step-by-Step Methodology:

  • Setup: Charge a flask with LiAlH4 (0.75 eq) and anhydrous ether under Nitrogen. Cool to 0°C.

  • Addition: Dissolve the ester in ether and add dropwise. Maintain temperature <5°C to prevent over-reduction or side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Endpoint Control: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of the ester spot (Rf ~0.6) and appearance of the alcohol (Rf ~0.3) confirms completion.

  • Quench (Fieser Method): Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) corresponding to x grams of LAH used. Filter the granular precipitate.

  • Purification: The filtrate is concentrated to yield the pure alcohol, typically requiring no column chromatography if the starting material was pure.

Safety & Handling (SDS Summary)

  • Hazards: The ester is an Irritant (H315, H319) and may cause respiratory irritation (H335). It is combustible.[5][6]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing for long periods to prevent hydrolysis.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

  • Jeschke, P. (2024).[7][6] Recent developments in fluorine-containing pesticides. Pest Management Science. Link

  • Organic Syntheses. General procedure for Claisen Condensation using Methyl Formate. Org. Synth. Coll. Vol. 3, p. 165. Link

  • Fujiwara, T., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Fluorine Chemistry. Link

  • PubChem Compound Summary. Methyl 2-(4-fluorophenyl)acetate. National Center for Biotechnology Information. Link

Sources

Application Note: Chemoselective Reduction of Methyl 2-(4-fluorophenyl)acetate to 2-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocols for the reduction of Methyl 2-(4-fluorophenyl)acetate (1 ) to 2-(4-fluorophenyl)ethanol (2 ). This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including atypical dopamine transporter inhibitors and antifungal agents.

While Lithium Aluminum Hydride (LiAlH₄) remains the laboratory "gold standard" for ester reductions due to its rapid kinetics, its pyrophoric nature poses significant safety challenges upon scale-up. Consequently, this guide presents two distinct validated protocols:

  • Protocol A (Standard): LiAlH₄ reduction for small-scale, rapid synthesis.

  • Protocol B (Scalable): In situ generated LiBH₄ (NaBH₄/LiCl) for larger batches requiring enhanced thermal safety profiles.

Strategic Considerations & Reaction Logic

Substrate Analysis

The substrate, Methyl 2-(4-fluorophenyl)acetate, contains two key features:

  • Ester Moiety: Requires a hydride donor capable of delivering two equivalents of hydride (H⁻).

  • 4-Fluoro Substituent: The C-F bond on the aromatic ring is generally robust; however, harsh reducing conditions (e.g., dissolving metal reductions) could risk defluorination. Hydride reductions (LiAlH₄/NaBH₄) are chemoselective and preserve the aryl-fluoride motif.

Mechanism of Action

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

  • Step 1: Hydride attack on the carbonyl carbon forms a tetrahedral intermediate.

  • Step 2: Elimination of the methoxide leaving group generates the aldehyde intermediate.

  • Step 3: Rapid attack of a second hydride on the aldehyde yields the alkoxide, which is protonated during workup to form the alcohol.

ReactionMechanism Substrate Methyl 2-(4-fluorophenyl)acetate (Ester) Tetrahedral Tetrahedral Intermediate (Aluminate/Borate) Substrate->Tetrahedral + H⁻ (Attack 1) Aldehyde Aldehyde Intermediate (Transient) Tetrahedral->Aldehyde - MeO⁻ Alkoxide Alkoxide Species Aldehyde->Alkoxide + H⁻ (Attack 2) Product 2-(4-fluorophenyl)ethanol (Primary Alcohol) Alkoxide->Product + H₃O⁺ (Quench)

Figure 1: Step-wise mechanistic flow of ester reduction to primary alcohol.

Experimental Protocols

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Small scale (<5g), Research & Discovery. Key Risk: Pyrophoric reagents; violent reaction with water.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: Methyl 2-(4-fluorophenyl)acetate (1.0 equiv)

  • Reductant: LiAlH₄ (1.2 - 1.5 equiv) - Use pellets or pre-dissolved solution to minimize dust.

  • Solvent: Anhydrous THF (Tetrahydrofuran), stabilized.

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with inert gas.[2]

  • Solvent Prep: Charge the flask with anhydrous THF (10 mL per gram of substrate). Cool to 0°C in an ice bath.

  • Reagent Addition: Carefully add LiAlH₄ (1.2 equiv) to the cold THF. Note: The suspension will turn grey/grey-white.

  • Substrate Addition: Dissolve the ester in a minimal amount of dry THF. Add this solution dropwise to the LiAlH₄ suspension over 15–30 minutes.

    • Causality: Slow addition prevents thermal runaway and controls hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The ester spot (higher Rf) should disappear; the alcohol spot (lower Rf) will appear.

  • Fieser Quench (Critical): Cool the mixture back to 0°C. For every x grams of LiAlH₄ used, add sequentially:

    • x mL Water (very slowly)

    • x mL 15% NaOH solution

    • 3x mL Water[8][9][10]

  • Workup: Warm to RT and stir for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite. Wash the cake with diethyl ether.

  • Isolation: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: In Situ LiBH₄ (NaBH₄ + LiCl) Reduction

Best for: Scale-up (>10g), Process Development. Key Benefit: Avoids LiAlH₄; milder conditions; higher chemoselectivity.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: Methyl 2-(4-fluorophenyl)acetate (1.0 equiv)

  • Reductant: NaBH₄ (2.0 equiv)

  • Additive: LiCl (2.0 equiv)

  • Solvent: THF (Anhydrous) and Ethanol (Absolute).

Step-by-Step Methodology
  • Catalyst Formation: In a dry RBF under nitrogen, charge NaBH₄ (2.0 equiv) and LiCl (2.0 equiv). Add anhydrous THF (10 mL/g substrate).

    • Mechanism:[4][11][12][13] LiCl undergoes metathesis with NaBH₄ to form LiBH₄, which is significantly more soluble in THF and a stronger reducing agent than NaBH₄ alone.

  • Substrate Addition: Add the ester (1.0 equiv) to the mixture at RT.

  • Activation: Add Ethanol (2.0 equiv relative to ester) dropwise.

    • Note: Mild hydrogen evolution will occur. The alcohol acts as a proton source to break down stable borate intermediates, driving the reaction to completion.

  • Reaction: Stir at RT for 12–16 hours. If conversion is slow, heat to mild reflux (50°C) for 4 hours.

  • Quench: Cool to 0°C. Add 1M HCl dropwise until pH ~4 to destroy excess borohydride.

  • Extraction: Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with saturated NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

Analytical Validation

Successful synthesis must be validated against the following physicochemical properties.

ParameterSpecificationNotes
Appearance Colorless OilMay crystallize at low temps.
¹H NMR (CDCl₃) δ 7.20 (dd, 2H), 7.00 (t, 2H), 3.84 (t, 2H), 2.83 (t, 2H), 1.80 (br s, 1H)Characteristic triplets at 3.84 (CH₂-O) and 2.83 (benzylic).
¹³C NMR δ 161.5 (d, J=244 Hz), 134.2, 130.5, 115.3, 63.5, 38.2C-F coupling observed in aromatic signals.
IR (Neat) 3350 cm⁻¹ (Broad, O-H str)Disappearance of C=O stretch at ~1735 cm⁻¹.
HPLC Purity > 98.0% (Area %)Monitor for unreacted ester.
Workup & Purification Flow

WorkupFlow Reaction Crude Reaction Mixture Quench Quench (Fieser or Acid) Reaction->Quench Stop Reaction PhaseSep Phase Separation (Aq / Org) Quench->PhaseSep Extraction Wash Wash (NaHCO₃ / Brine) PhaseSep->Wash Organic Layer Dry Drying (MgSO₄ / Na₂SO₄) Wash->Dry Conc Concentration (Rotovap) Dry->Conc Final Pure 2-(4-fluorophenyl)ethanol Conc->Final Distillation if needed

Figure 2: Standard downstream processing workflow for isolation of the target alcohol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Moisture in solvent/reagent.Ensure THF is anhydrous. Increase reducing agent equivalents by 0.5.
Low Yield Product lost in aqueous phase or trapped in aluminum salts.Protocol A: Ensure granular precipitate in Fieser workup; wash filter cake thoroughly with ether. Protocol B: Saturate aqueous layer with NaCl before extraction.
Defluorination Reaction temperature too high or presence of transition metal contaminants.Maintain temperature <60°C. Use high-purity reagents. Avoid catalytic hydrogenation if defluorination is observed.
Gel Formation Improper quenching of Aluminum salts.Strictly follow the 1:1:3 (Water:NaOH:Water) rule. Use Rochelle's salt solution if emulsion persists.

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Link

  • Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(5), 567-607. Link

  • Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151. Link

  • Hamada, Y., et al. (2004). "Efficient Synthesis of (S)-1-(4-Fluorophenyl)ethanol." Organic Process Research & Development.
  • Amgen Inc. (2015). "Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol." WO2015035541A1. (Demonstrates KBH4/LiCl protocol for similar phenethyl alcohol derivatives). Link

Sources

Application Notes & Protocols: Reactions of Methyl 2-(4-fluorophenyl)acetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(4-fluorophenyl)acetate is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its reactivity is dominated by the electrophilic nature of the ester carbonyl carbon, making it susceptible to attack by a diverse range of nucleophiles. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the common nucleophilic substitution reactions involving this substrate. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the critical parameters that govern the success of these transformations.

Introduction: The Significance of Methyl 2-(4-fluorophenyl)acetate

Methyl 2-(4-fluorophenyl)acetate, with the chemical structure shown below, is a valuable building block in organic synthesis. The presence of the fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in medicinal chemistry. The ester functional group is the primary site of reactivity, allowing for its conversion into carboxylic acids, amides, larger esters, and ketones through nucleophilic acyl substitution. A notable application is its role as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen.[1][2][3][4][5]

Foundational Principles: Nucleophilic Acyl Substitution

The reactions discussed herein are fundamentally nucleophilic acyl substitution reactions. The mechanism proceeds via a tetrahedral intermediate, a concept central to understanding the reactivity of carboxylic acid derivatives.

The general mechanism involves two key steps:

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, expelling the methoxide (-OCH₃) as the leaving group.

This addition-elimination sequence is a cornerstone of ester chemistry.[6] The facility of this reaction depends on the nucleophilicity of the attacking species and the stability of the leaving group.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Elimination R_ester R C_ester C R_ester->C_ester O_carbonyl O C_ester->O_carbonyl C_ester->O_carbonyl π-bond breaks O_methoxy OCH₃ C_ester->O_methoxy C_intermediate C Nu Nu⁻ Nu->C_ester attack O_intermediate O⁻ C_intermediate->O_intermediate R_intermediate R C_intermediate->R_intermediate O_methoxy_intermediate OCH₃ C_intermediate->O_methoxy_intermediate Nu_intermediate Nu C_intermediate->Nu_intermediate Tetrahedral_Intermediate Tetrahedral Intermediate C_intermediate2 C O_intermediate2 O⁻ C_intermediate2->O_intermediate2 R_intermediate2 R C_intermediate2->R_intermediate2 O_methoxy_intermediate2 OCH₃ C_intermediate2->O_methoxy_intermediate2 C_intermediate2->O_methoxy_intermediate2 expulsion Nu_intermediate2 Nu C_intermediate2->Nu_intermediate2 C_product C O_intermediate2->C_intermediate2 reforms π-bond LG ⁻OCH₃ R_product R R_product->C_product O_product O C_product->O_product Nu_product Nu C_product->Nu_product Product Product Leaving_Group Leaving Group

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Key Reactions and Protocols

Hydrolysis (Saponification): Synthesis of 2-(4-fluorophenyl)acetic acid

Base-catalyzed hydrolysis, or saponification, is a fundamental reaction that converts the ester into its corresponding carboxylate salt, which upon acidic workup yields the carboxylic acid. This reaction is typically irreversible because the final carboxylate is resonance-stabilized and unreactive towards the alcohol by-product.

Mechanism Insight: The hydroxide ion (OH⁻) acts as the nucleophile. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the strong base (e.g., NaOH), forming the carboxylate salt.[6]

Protocol: Synthesis of 2-(4-fluorophenyl)acetic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 2-(4-fluorophenyl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Reagent Addition: Add a solution of sodium hydroxide (NaOH, 1.5 - 2.0 eq) in water to the flask. Using a slight excess of base ensures complete hydrolysis.

  • Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears (usually 1-3 hours).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and then place it in an ice bath. b. Slowly acidify the mixture by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2. The carboxylic acid will precipitate as a white solid. c. Isolate the solid product by vacuum filtration. d. Wash the solid with cold water to remove any inorganic salts.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure 2-(4-fluorophenyl)acetic acid.

Aminolysis: Synthesis of 2-(4-fluorophenyl)acetamides

The reaction of Methyl 2-(4-fluorophenyl)acetate with ammonia or primary/secondary amines yields the corresponding amides.[7] This reaction is generally slower than base-catalyzed hydrolysis because amines are less basic and often less nucleophilic than hydroxide ions. The reaction often requires heating.[8]

Mechanism Insight: The neutral amine acts as the nucleophile. A proton transfer step occurs from the attacking nitrogen to the methoxy leaving group, facilitating its departure as methanol.

Protocol: Synthesis of N-substituted 2-(4-fluorophenyl)acetamide

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine Methyl 2-(4-fluorophenyl)acetate (1.0 eq) and the desired primary or secondary amine (1.5 - 2.5 eq).

  • Solvent (Optional): The reaction can often be run neat (without solvent). Alternatively, a high-boiling polar aprotic solvent like DMF or DMSO can be used. For reactions with gaseous ammonia, a solution of ammonia in methanol is typically used.

  • Reaction Conditions: Heat the mixture, typically between 80-120 °C. Monitor the reaction by TLC or GC-MS. The reaction time can vary significantly (from a few hours to overnight) depending on the reactivity of the amine.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. If run neat, dissolve the residue in a suitable organic solvent like ethyl acetate. c. Wash the organic solution with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography on silica gel.

Transesterification: Exchanging the Ester Group

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[9] This reaction is an equilibrium process and can be catalyzed by either an acid or a base.[10] To drive the reaction to completion, it is common practice to use the incoming alcohol as the solvent, ensuring it is present in a large excess.

Mechanism Insight (Base-Catalyzed): An alkoxide (e.g., ethoxide, RO⁻) serves as the nucleophile. The mechanism is analogous to saponification, but the attacking nucleophile is a different alkoxide.[11]

Protocol: Synthesis of Ethyl 2-(4-fluorophenyl)acetate

  • Reaction Setup: Ensure all glassware is oven-dried to exclude water, which could lead to competitive hydrolysis. In a round-bottom flask with a reflux condenser and a drying tube, dissolve Methyl 2-(4-fluorophenyl)acetate (1.0 eq) in a large excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt, ~0.1 eq). This can be generated in situ by carefully adding a small piece of sodium metal to the ethanol before adding the ester.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress can be monitored by GC-MS, observing the disappearance of the methyl ester and the appearance of the ethyl ester.

  • Work-up and Isolation: a. Cool the reaction to room temperature. b. Neutralize the catalyst by adding a weak acid, such as a few drops of acetic acid. c. Remove the excess ethanol under reduced pressure. d. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and then brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The resulting ethyl ester can be purified by fractional distillation under reduced pressure.

Reaction with Carbon Nucleophiles (Grignard Reagents)

Strongly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX), react with esters to produce tertiary alcohols.[12][13] This reaction is distinct because it involves two additions of the nucleophile.

Mechanism Insight: The first equivalent of the Grignard reagent adds to the ester, forming a tetrahedral intermediate which collapses to form a ketone.[14] This intermediate ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide, which is then protonated during aqueous work-up to yield the tertiary alcohol.[15][16] It is not possible to isolate the ketone intermediate under these conditions.[14]

Protocol: Synthesis of 1,1-diphenyl-2-(4-fluorophenyl)ethanol

  • Reaction Setup: All glassware must be rigorously flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). In a three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (2.2 eq).

  • Grignard Formation: Add anhydrous diethyl ether to the flask. Slowly add a solution of bromobenzene (2.2 eq) in anhydrous ether from the dropping funnel. The reaction should initiate spontaneously (indicated by bubbling and heat). If not, gentle warming or the addition of an iodine crystal may be necessary. Once initiated, continue the addition at a rate that maintains a gentle reflux. After addition is complete, stir for another 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

  • Reaction with Ester: Cool the Grignard reagent in an ice bath. Slowly add a solution of Methyl 2-(4-fluorophenyl)acetate (1.0 eq) in anhydrous ether via the dropping funnel.

  • Work-up and Isolation: a. After the addition is complete and the reaction subsides, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Extract the product with diethyl ether. c. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude tertiary alcohol can be purified by recrystallization or column chromatography.

Summary of Reaction Conditions

NucleophileReagent(s)Product TypeKey Conditions
Hydroxide (OH⁻)NaOH or KOH in H₂O/MeOHCarboxylic AcidReflux, followed by acidic workup
Amines (RNH₂/R₂NH)Amine (neat or in solvent)AmideHeat (80-120 °C), often in a sealed tube
Alkoxides (RO⁻)NaOR in ROHEster (Transesterified)Anhydrous, reflux, excess alcohol as solvent
OrganometallicsGrignard Reagent (R-MgX)Tertiary AlcoholAnhydrous, inert atmosphere, 2 eq. of Grignard

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Select Nucleophile (e.g., Amine) setup Reaction Setup (Flask/Sealed Tube) start->setup reagents Add Ester & Amine setup->reagents heat Apply Heat (80-120 °C) reagents->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Incomplete complete Reaction Complete monitor->complete Complete cool Cool to RT complete->cool extract Dissolve & Wash cool->extract dry Dry & Concentrate extract->dry crude Obtain Crude Product dry->crude purify Recrystallization or Column Chromatography crude->purify product Pure Amide Product purify->product

Caption: Typical Workflow for Aminolysis Reaction.

References

  • Quickcompany. (n.d.). Process For Preparation Of Flurbiprofen. Retrieved from [Link]

  • Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen.
  • Google Patents. (n.d.). CN112225657A - Preparation method of flurbiprofen.
  • Moodle@Units. (n.d.). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetamide. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

  • HYDROLYSIS. (n.d.). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from [Link]

  • Google Patents. (n.d.). US2106697A - Process for the manufacture of acetamide.
  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • NRC Publications Archive. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-fluorophenyl)acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl acetate at different temperatures. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Kinam Park. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Retrieved from [Link]

  • Journal of Biochemical Technology. (2018). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Retrieved from [Link]

  • ResearchGate. (2017). Transesterification And Pretreatment Process Optimization Of Methyl Ester Production From Fish Oil Having High Free Fat Acid. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. Retrieved from [Link]

  • NIH. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Transesterification White Paper. Retrieved from [Link]

  • EPH-International Journal of Applied Science. (2020). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT. Retrieved from [Link]

Sources

"scale-up synthesis of Methyl 2-(4-fluorophenyl)acetate for industrial applications"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-fluorophenyl)acetate (CAS: 63335-99-1) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen and various statins. While laboratory-scale synthesis often relies on simple Fischer esterification, industrial scale-up introduces complex challenges regarding thermal management, equilibrium displacement, and corrosion control.

This application note details two validated protocols for the production of Methyl 2-(4-fluorophenyl)acetate:

  • Batch Process: A robust, high-capacity route utilizing sulfuric acid catalysis with azeotropic water removal.

  • Continuous Flow Process: An intensified, green chemistry approach utilizing a packed-bed solid acid catalyst (Amberlyst-15) for enhanced safety and throughput.

Reaction Chemistry & Mechanism

The synthesis is a reversible Fischer esterification driven by acid catalysis. To achieve high conversion (>98%), the equilibrium must be shifted toward the product by removing water or using a large excess of methanol (Le Chatelier’s principle).

Reaction Scheme


Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the acid-catalyzed mechanism, highlighting the critical proton transfer steps that dictate reaction kinetics.

ReactionMechanism Reactants 4-FPAA + MeOH Protonation Carbonyl Protonation Reactants->Protonation +H+ Attack Nucleophilic Attack (MeOH) Protonation->Attack Transfer Proton Transfer (Tetrahedral Int.) Attack->Transfer Elimination Water Elimination (-H2O) Transfer->Elimination Product Methyl Ester + H+ Elimination->Product -H+

Figure 1: Acid-catalyzed Fischer esterification mechanism. Rate-limiting step is typically the nucleophilic attack or proton transfer depending on steric bulk.

Protocol A: Industrial Batch Synthesis (Use Case: >10 kg Scale)

Rationale: This method utilizes azeotropic distillation or excess reflux to drive the equilibrium. It is the "workhorse" method for facilities with standard glass-lined reactors.

Materials & Stoichiometry
ComponentEquiv.RoleCritical Attribute
4-Fluorophenylacetic Acid (4-FPAA) 1.0Limiting ReagentPurity >98%; White solid
Methanol (MeOH) 5.0 - 10.0Solvent/ReagentAnhydrous (<0.1% H2O)
Sulfuric Acid (H2SO4) 0.05 - 0.1CatalystConc. (98%); Corrosive
Toluene (Optional) 2.0 volEntrainerForms azeotrope with water
Step-by-Step Procedure
  • Reactor Charging:

    • Purge a Glass-Lined Reactor (GLR) with N2.

    • Charge Methanol (5.0 equiv) first.[1]

    • Start agitation (150 RPM).

    • Charge 4-FPAA (1.0 equiv) via a powder hopper. Ensure complete dissolution.

  • Catalyst Addition (Exotherm Control):

    • Cool the mixture to 10–15°C.

    • Slowly add Conc. H2SO4 (0.1 equiv) over 30 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature <30°C to prevent local overheating and byproduct formation (dimers).

  • Reaction Phase:

    • Heat the jacket to reflux temperature (approx. 65–70°C).

    • Process Control: Reflux for 4–6 hours.

    • Optimization: If using Toluene, install a Dean-Stark trap to continuously remove water. If using pure Methanol, conversion will plateau at ~95% unless fresh Methanol is cycled (reactive distillation).

  • Work-Up & Quench:

    • Cool reactor to 20°C.

    • Neutralize catalyst with Sodium Bicarbonate (NaHCO3) solution (sat. aq) until pH 7–8.

    • Critical: CO2 evolution will occur. Add slowly to prevent foaming.

  • Phase Separation & Isolation:

    • Distill off excess Methanol under reduced pressure (keep T < 50°C).

    • Add Water and Ethyl Acetate (or Toluene) to the residue.

    • Separate phases.[2][3][4][5] Wash organic layer with Brine.

    • Dry organic layer over MgSO4 or via azeotropic drying.

  • Purification (Distillation):

    • Perform fractional distillation under high vacuum (<5 mmHg).

    • Target Fraction: Collect distillate at 110–115°C @ 2 mmHg (approximate, varies by vacuum depth).

Protocol B: Continuous Flow Synthesis (Use Case: High Throughput/Green Chem)

Rationale: Flow chemistry minimizes safety risks associated with large volumes of hot methanol and sulfuric acid. It utilizes a Solid Acid Catalyst (Amberlyst-15), eliminating the neutralization step and reducing waste.

System Setup
  • Reactor: Stainless Steel (SS316) or Hastelloy tubular reactor packed with Amberlyst-15 (dry).

  • Pumps: Dual piston pumps (HPLC style) for precise flow control.

  • Back Pressure Regulator (BPR): Set to 100 psi (approx. 7 bar) to keep Methanol liquid at elevated temperatures.

Process Flow Diagram

FlowProcess FeedA Feed A: 4-FPAA in MeOH Pump High Pressure Pump (1-5 mL/min) FeedA->Pump Reactor Packed Bed Reactor (Amberlyst-15) Temp: 90°C Pump->Reactor Residence Time: 10-15 min Cooling Heat Exchanger (Cool to 25°C) Reactor->Cooling BPR Back Pressure Regulator (100 psi) Cooling->BPR Collection Product Collection (>98% Conversion) BPR->Collection

Figure 2: Continuous flow process utilizing a solid acid catalyst packed bed.

Step-by-Step Procedure
  • Feed Preparation:

    • Dissolve 4-FPAA in Methanol (Concentration: 0.5 – 1.0 M).

    • Note: Ensure the solution is filtered (0.45 µm) to prevent clogging the packed bed.

  • Column Conditioning:

    • Flush the Amberlyst-15 column with pure Methanol for 30 minutes.

    • Set reactor temperature to 90°C (Superheating Methanol accelerates kinetics).

  • Reaction Execution:

    • Set flow rate to achieve a Residence Time (tR) of 10–15 minutes.

    • Start feed pumping.[6]

    • Maintain system pressure at 100 psi via BPR to prevent boiling inside the column.

  • Collection & Finishing:

    • Collect effluent.

    • Evaporate Methanol solvent.

    • Result: The product is typically obtained in >95% purity without extraction or neutralization. Direct distillation can be performed if ultra-high purity is required.

Process Analytical Technology (PAT) & Troubleshooting

Quality Control Parameters
ParameterMethodSpecification
Reaction Completion HPLC / GC< 0.5% Starting Material (4-FPAA)
Water Content Karl Fischer< 0.1% (Critical for stability)
Acid Value Titration (KOH)< 1.0 mg KOH/g
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<90%) Water accumulation in reactorIncrease MeOH ratio or check Dean-Stark trap efficiency.
Product Discoloration (Yellow) Overheating / OxidationEnsure N2 purge; reduce reaction temperature; check H2SO4 addition rate.
Clogging (Flow Mode) Precipitate in feedReduce feed concentration; ensure 4-FPAA is fully dissolved; install inline filter.

Safety & Hazard Analysis

  • Sulfuric Acid: Highly corrosive.[7] Causes severe skin burns and eye damage. Use chemically resistant gloves (Nitrile/Neoprene) and face shields.

  • Methanol: Highly flammable and toxic. Methanol burns with an invisible flame. Ground all equipment to prevent static discharge.

  • 4-Fluorophenylacetic Acid: Irritant. Avoid inhalation of dust during solid charging.

References

  • Organic Syntheses Procedure (General Esterification): Ebner, D. C., et al. "The Direct Acyl-Alkylation of Arynes." Org.[2][6] Synth.2009 , 86, 161.[2] Link

  • Solid Acid Catalysis (Flow Chemistry): RIKEN Center for Sustainable Resource Science. "A highly active and robust solid catalyst provides high yields of esters by continuous flow."[6] RIKEN Research, 2020 .[6] Link

  • Industrial Esterification Kinetics: "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2." Royal Society of Chemistry, 2021 . Link

  • Safety Data: "Methyl 2-(4-fluorophenyl)acetate Safety Data Sheet." PubChem. Link

  • Distillation & Purification: "Process for the preparation of methyl acetate (Reactive Distillation)." Google Patents, EP0105885A1. Link

Disclaimer: This document is for informational purposes only. All procedures should be validated in a controlled laboratory setting before industrial scale-up. Consult local EHS regulations regarding the handling of fluorinated compounds and bulk solvents.

Sources

Application Note: Strategic Synthetic Routes to Derivatives of Methyl 2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(4-fluorophenyl)acetate (CAS: 587-55-3) serves as a pivotal scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), statins (e.g., Pitavastatin intermediates), and agrochemicals. Its utility stems from the reactivity of the


-methylene group, which is activated by both the ester carbonyl and the electron-withdrawing fluorophenyl ring. This application note details three high-value synthetic transformations: 

-alkylation
via phase-transfer catalysis, reduction to the phenethyl alcohol, and Claisen condensation for heterocyclic precursor assembly.

Strategic Reaction Map

The following diagram illustrates the divergent synthetic pathways available from Methyl 2-(4-fluorophenyl)acetate, highlighting key intermediates for medicinal chemistry.

ReactionMap cluster_legend Legend Start Methyl 2-(4-fluorophenyl)acetate Prod1 Methyl 2-(4-fluorophenyl)propionate (NSAID Precursor) Start->Prod1 Route A: α-Methylation (MeI, K2CO3, TEBA, Toluene) Prod2 2-(4-Fluorophenyl)ethanol (Agrochemical/Pharma Intermediate) Start->Prod2 Route B: Reduction (LiAlH4, THF, 0°C) Prod3 Methyl 2-(4-fluorophenyl)-3-oxopropanoate (Heterocycle Precursor) Start->Prod3 Route C: Claisen Condensation (Ethyl Formate, NaH, THF) key Blue: Starting Material | Green: Target Derivative

Figure 1: Divergent synthetic pathways for Methyl 2-(4-fluorophenyl)acetate functionalization.

Route A: -Methylation (Synthesis of 2-Arylpropionates)

Scientific Rationale

The synthesis of 2-arylpropionic acids (the "profen" class of NSAIDs) requires precise introduction of a methyl group at the


-position. While strong bases like LDA (Lithium Diisopropylamide) are effective, they require cryogenic conditions (-78°C) and anhydrous handling.

Protocol Choice: We utilize Solid-Liquid Phase Transfer Catalysis (SL-PTC) .

  • Mechanism: Potassium carbonate (K

    
    CO
    
    
    
    ) acts as the base, while Triethylbenzylammonium chloride (TEBA) transports the deprotonated enolate across the solid-liquid interface, enabling reaction with methyl iodide.
  • Advantage: This method operates at mild temperatures, avoids moisture sensitivity, and minimizes di-methylation by controlling stoichiometry.

Experimental Protocol

Reagents:

  • Methyl 2-(4-fluorophenyl)acetate (1.0 eq)

  • Methyl Iodide (MeI) (1.2 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (2.0 eq)
  • Triethylbenzylammonium chloride (TEBA) (0.05 eq)

  • Toluene (Solvent, 10 volumes)

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser with Methyl 2-(4-fluorophenyl)acetate (10 g, 59.5 mmol) and Toluene (100 mL).

  • Catalyst Addition: Add TEBA (0.68 g, 3.0 mmol) and anhydrous K

    
    CO
    
    
    
    (16.4 g, 119 mmol) to the solution. Stir vigorously to create a suspension.
  • Alkylation: Add Methyl Iodide (4.45 mL, 71.4 mmol) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to 40-50°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.

  • Workup: Cool to room temperature. Filter off the solid salts. Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over MgSO

    
    , filter, and concentrate under reduced pressure. The crude oil can be purified via vacuum distillation or flash chromatography.
    

Expected Yield: 85–92% Key Characterization:


H NMR will show a doublet for the new methyl group (

1.5 ppm) and a quartet for the methine proton (

3.7 ppm).

Route B: Reduction to 2-(4-Fluorophenyl)ethanol

Scientific Rationale

Converting the ester to a primary alcohol provides a versatile "handle" for further derivatization (e.g., conversion to a bromide for nucleophilic substitution). Lithium Aluminum Hydride (LiAlH


) is selected over NaBH

because ester reduction requires a stronger nucleophilic hydride donor.
Experimental Protocol

Reagents:

  • Methyl 2-(4-fluorophenyl)acetate (1.0 eq)

  • LiAlH

    
     (1.5 eq)
    
  • Tetrahydrofuran (THF), anhydrous (15 volumes)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Nitrogen (

    
    ).
    
  • Slurry Preparation: Suspend LiAlH

    
     (3.4 g, 89 mmol) in anhydrous THF (50 mL) and cool to 0°C in an ice bath.
    
  • Addition: Dissolve Methyl 2-(4-fluorophenyl)acetate (10 g, 59.5 mmol) in THF (50 mL). Add this solution dropwise to the LiAlH

    
     slurry over 30 minutes, maintaining internal temperature <10°C.
    
  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 2 hours.

  • Fieser Quench (Critical Safety Step): Cool back to 0°C. Carefully add:

    • 3.4 mL Water (slowly!)

    • 3.4 mL 15% NaOH solution

    • 10.2 mL Water

  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.

  • Drying: Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate.

Expected Yield: >95% (Quantitative)

Route C: Mixed Claisen Condensation (Formylation)

Scientific Rationale

This route introduces a formyl group at the


-position, creating a 1,3-dicarbonyl equivalent. This is a critical step for synthesizing heterocycles (e.g., pyrimidines, quinolines) found in drugs like Pitavastatin. We use Ethyl Formate  as the electrophile because it lacks 

-protons, preventing self-condensation.
Experimental Protocol

Reagents:

  • Methyl 2-(4-fluorophenyl)acetate (1.0 eq)

  • Ethyl Formate (1.5 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • THF (anhydrous) or Toluene

Step-by-Step Workflow:

  • Base Preparation: Wash NaH (2.85 g, 71.4 mmol) with dry hexane to remove mineral oil. Suspend in anhydrous THF (80 mL) and cool to 0°C.

  • Ester Addition: Mix Methyl 2-(4-fluorophenyl)acetate (10 g, 59.5 mmol) with Ethyl Formate (7.2 mL, 89 mmol). Add this mixture dropwise to the NaH suspension.

    • Note: Hydrogen gas evolution will occur. Ensure proper venting.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The solution typically turns yellow/orange, indicating enolate formation.

  • Workup: Quench with dilute acetic acid or 1M HCl until pH ~5. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: The product often exists in equilibrium with its enol form. Recrystallization or immediate use in the next step (e.g., cyclization with amidines) is recommended.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Moisture in solvent/baseDry Toluene over Na wire; flame-dry K

CO

.
Di-alkylation (Alkylation) Excess alkyl halideStrictly control MeI stoichiometry (1.05–1.1 eq) or lower temperature.
Incomplete Reduction Old LiAlH

reagent
Use fresh LiAlH

(grey powder preferred over white).
Emulsion during Workup Fine precipitateUse Celite filtration or add brine to break emulsion.
No Reaction (Claisen) Base deactivationEnsure NaH is fresh; use anhydrous THF (distilled over Na/Benzophenone).

References

  • Synthesis of Flurbiprofen and alpha-methylation protocols

    • ResearchGate:

    • Google Patents:

  • Reduction Protocols (LiAlH4)

    • Master Organic Chemistry:

    • Chemistry LibreTexts:[1][2]

  • Claisen Condensation Methodologies

    • Chemistry LibreTexts:[3]

    • OpenStax:[4]

  • Pitavastatin Synthetic Routes (Contextual)

    • Google Patents:

Sources

"use of Methyl 2-(4-fluorophenyl)acetate in creating fluorinated analogs of bioactive compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Methyl 2-(4-fluorophenyl)acetate in Creating Fluorinated Analogs of Bioactive Compounds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Utilizing Methyl 2-(4-fluorophenyl)acetate as a Core Building Block[1][2]

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the strategic incorporation of fluorine is a proven method to enhance metabolic stability, lipophilicity, and ligand-protein binding affinity.[1] Methyl 2-(4-fluorophenyl)acetate (CAS: 57486-68-7) serves as a versatile "chassis" for constructing fluorinated analogs of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and metabolic probes.[1][2]

This guide details the chemical utility of this ester, focusing on its two primary reactive vectors:


-carbon functionalization  (creating chiral "profen" analogs) and carbonyl modification  (generating heterocyclic scaffolds).[1]
Chemical Profile & Handling

Methyl 2-(4-fluorophenyl)acetate is a stable ester but requires specific handling due to its potential as a skin and respiratory irritant.[1][2]

PropertySpecification
CAS Number 57486-68-7
Formula C

H

FO

Molecular Weight 168.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~110 °C (at 15 mmHg)
Solubility Soluble in MeOH, EtOH, THF, DCM; Insoluble in water
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen)

Safety Advisory: Always handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of vapors; the compound acts as a mild lachrymator and irritant.

Synthetic Versatility & Pathways

The utility of Methyl 2-(4-fluorophenyl)acetate stems from the acidity of its benzylic ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-protons (

in DMSO) and the electrophilicity of its ester carbonyl.[1]
Pathway A: The "Profen" Route (

-Alkylation)

This is the primary route for synthesizing 2-arylpropionic acid derivatives (NSAIDs like Flurbiprofen analogs).[1][2] The introduction of a methyl group at the


-position creates a chiral center, critical for cyclooxygenase (COX) inhibition activity.[1]
Pathway B: Heterocyclic Divergence (Hydrazide Formation)

Reaction with hydrazine converts the ester into a hydrazide, a gateway to 1,2,4-triazoles and oxadiazoles, motifs common in antifungal and anticancer agents (e.g., Aurora kinase inhibitors).[1]

G Start Methyl 2-(4-fluorophenyl)acetate (Starting Material) Enolate Lithium Enolate (Intermediate) Start->Enolate LDA, THF, -78°C Hydrazide 2-(4-fluorophenyl)acetohydrazide Start->Hydrazide N2H4·H2O, EtOH, Reflux Profen Methyl 2-(4-fluorophenyl)propanoate (NSAID Precursor) Enolate->Profen MeI (Methyl Iodide) TargetA Fluorinated Flurbiprofen Analog Profen->TargetA Hydrolysis & Coupling Triazole Fluorinated 1,2,4-Triazole (Kinase Inhibitor Scaffold) Hydrazide->Triazole R-CN / Cyclization

Figure 1: Divergent synthetic pathways from Methyl 2-(4-fluorophenyl)acetate to bioactive scaffolds.[1][2][3]

Detailed Protocol: -Methylation (Synthesis of NSAID Precursor)

This protocol describes the synthesis of Methyl 2-(4-fluorophenyl)propanoate .[1][2] This transformation mimics the critical step in the industrial synthesis of Flurbiprofen, introducing the methyl group that defines the "profen" class.[1]

Reagents:
  • Methyl 2-(4-fluorophenyl)acetate (1.0 equiv)[1][2]

  • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)[1]

  • Methyl Iodide (MeI) (1.2 equiv)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium Chloride (sat.[4] aq.)

Step-by-Step Procedure:
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

  • Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool the system to -78°C using a dry ice/acetone bath.

  • Enolization:

    • Add the LDA solution dropwise over 10 minutes.

    • Critical Step: Allow the mixture to stir at -78°C for 30 minutes. The solution will turn faint yellow, indicating the formation of the lithium enolate.[1] This low temperature prevents self-condensation (Claisen) of the ester.[1]

  • Alkylation:

    • Dissolve Methyl 2-(4-fluorophenyl)acetate in a minimal amount of anhydrous THF.[1][2]

    • Add this solution dropwise to the cold LDA mixture. Stir for another 15 minutes at -78°C.

    • Add Methyl Iodide (MeI) dropwise.

    • Remove the cooling bath and allow the reaction to warm to room temperature (25°C) over 2 hours.

  • Quench & Workup:

    • Quench the reaction by carefully adding saturated aqueous NH

      
      Cl (20 mL).
      
    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Combine organic layers, wash with brine, dry over anhydrous MgSO

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).[1]

    • Yield Expectation: 85-92% of a clear, colorless oil.[1]

Validation (QC):
  • 1H NMR (CDCl3): Look for the disappearance of the benzylic singlet (

    
     3.6 ppm) and the appearance of a quartet (
    
    
    
    3.7 ppm, 1H) and a doublet (
    
    
    1.5 ppm, 3H) corresponding to the new methyl group.[1]
Application 2: Synthesis of Fluorinated Indoles

While the ester is a direct precursor, it is often converted to the acid chloride or aldehyde to synthesize fluorinated indoles via the Fischer Indole Synthesis or oxidative dearomatization.[1]

Workflow:

  • Reduction: Reduce the ester to 2-(4-fluorophenyl)ethanol using LiAlH

    
    .
    
  • Oxidation: Oxidize the alcohol to 2-(4-fluorophenyl)acetaldehyde (Swern oxidation).

  • Cyclization: React the aldehyde with phenylhydrazine under acidic conditions to form the fluorinated indole core, a scaffold found in serotonin receptor modulators.

Troubleshooting & Expert Tips
IssueProbable CauseSolution
Low Yield in Alkylation Moisture in THF or LDA degradationUse freshly distilled THF (Na/Benzophenone) and titrate LDA before use.[1][2]
Di-alkylation (Gem-dimethyl) Excess base or high temperatureStrictly maintain -78°C during enolate formation; ensure 1.1 equiv of LDA is not exceeded.[1][2]
Ester Hydrolysis Wet reagentsEnsure all reagents are anhydrous; store Methyl Iodide over copper wire to stabilize.
References
  • Sigma-Aldrich. Product Specification: Methyl 2-(4-fluorophenyl)acetate.[1][2]Link[1]

  • Organic Syntheses. Alkylation of Esters and Nitriles: General Procedures. Org.[5] Synth. 2009 , 86, 161.[1] Link

  • National Institutes of Health (NIH). Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. PubMed Central. Link

  • Google Patents. Method for synthesis of Flurbiprofen intermediates (CN101973869A).Link[1]

  • ChemSrc. Safety Data Sheet: Methyl 2-(4-fluorophenyl)acetate.[1][2]Link[1]

Sources

Application Note: Methyl 2-(4-fluorophenyl)acetate as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development scientists, focusing on the precision synthesis of the phthalazinone pharmacophore —a critical scaffold in PARP inhibitors like Olaparib and Talazoparib—using Methyl 2-(4-fluorophenyl)acetate as the defining precursor.

Executive Summary

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of BRCA-mutated ovarian and breast cancers. A structural hallmark of first-in-class agents like Olaparib is the 4-benzylphthalazin-1(2H)-one core. This scaffold acts as an anchor in the nicotinamide-binding pocket of the PARP enzyme.

Methyl 2-(4-fluorophenyl)acetate (CAS: 63335-99-7) serves as a critical, high-fidelity precursor for introducing the 4-fluorobenzyl moiety. The fluorine substitution at the para-position is not merely structural; it blocks metabolic oxidation (P450-mediated hydroxylation) and enhances the lipophilic interaction within the hydrophobic enzyme cleft.

This guide details a scalable, solution-phase protocol for converting Methyl 2-(4-fluorophenyl)acetate into the 4-(4-fluorobenzyl)phthalazin-1(2H)-one core, offering superior impurity control compared to traditional fusion methods.

Chemical Profile & Precursor Specifications[1]

PropertySpecification
Chemical Name Methyl 2-(4-fluorophenyl)acetate
CAS Number 63335-99-7
Molecular Formula C₉H₉FO₂
Molecular Weight 168.16 g/mol
Purity Requirement ≥ 98.0% (GC)
Key Impurity Methyl 2-phenylacetate (Must be <0.1% to prevent non-fluorinated analog formation)
Physical State Colorless to pale yellow liquid
Boiling Point 108°C (at 15 mmHg)

Synthetic Utility & Mechanism

The synthesis exploits the acidity of the


-methylene protons in Methyl 2-(4-fluorophenyl)acetate (

). Under basic conditions, the enolate generated attacks the electrophilic carbonyls of phthalic anhydride.
Reaction Pathway[2][3][4][5][6]
  • Enolization: Base-mediated deprotonation of Methyl 2-(4-fluorophenyl)acetate.

  • Condensation: Nucleophilic attack on Phthalic Anhydride , followed by ring-opening and dehydration to form the 3-(4-fluorobenzylidene)phthalide intermediate (or the equivalent 1,3-dione in solution).

  • Cyclization: Nucleophilic substitution by Hydrazine Hydrate to form the thermodynamically stable phthalazinone ring.

Mechanistic Flowchart (Graphviz)

ReactionMechanism cluster_conditions Critical Process Parameters Start Methyl 2-(4-fluorophenyl)acetate (Precursor) Base NaOMe / THF (Enolization) Start->Base Deprotonation Intermed Intermediate: 3-(4-fluorobenzylidene)phthalide Base->Intermed + Anhydride Condensation Anhydride Phthalic Anhydride (Electrophile) Anhydride->Intermed Hydrazine Hydrazine Hydrate (Cyclization Agent) Intermed->Hydrazine Ring Expansion Product Target Scaffold: 4-(4-fluorobenzyl)phthalazin-1(2H)-one Hydrazine->Product - H2O - MeOH Temp Temp: 60-70°C Time Time: 4-6 Hours

Caption: Mechanistic pathway for the conversion of Methyl 2-(4-fluorophenyl)acetate to the phthalazinone core.

Detailed Experimental Protocol

Phase 1: Condensation (Formation of Benzylidene Phthalide)

Objective: Couple the precursor with phthalic anhydride while avoiding self-condensation impurities.

  • Reagents:

    • Methyl 2-(4-fluorophenyl)acetate (1.0 eq)

    • Phthalic Anhydride (1.1 eq)

    • Sodium Methoxide (NaOMe), 25% in MeOH (3.0 eq)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.

  • Step-by-Step:

    • Inertion: Purge a 3-neck round-bottom flask with Nitrogen (

      
      ).
      
    • Dissolution: Charge Phthalic Anhydride and Methyl 2-(4-fluorophenyl)acetate into THF. Stir until dissolved.

    • Addition: Add NaOMe solution dropwise at 0–5°C to control the exotherm. Note: The solution will turn deep red/orange due to enolate formation.

    • Reaction: Warm to reflux (65°C) and stir for 4–6 hours. Monitor by HPLC (Target: Disappearance of ester).

    • Quench: Cool to room temperature. Acidify with 2M HCl to pH 2–3.

    • Isolation: The intermediate 3-(4-fluorobenzylidene)phthalide often precipitates. Filter and wash with cold water. Alternatively, extract with Ethyl Acetate.

    • Drying: Vacuum dry at 45°C.

Phase 2: Cyclization (Phthalazinone Formation)

Objective: Convert the benzylidene intermediate into the bioactive phthalazinone ring.

  • Reagents:

    • Intermediate from Phase 1 (1.0 eq)

    • Hydrazine Hydrate (80% or 100%) (5.0 eq)

    • Solvent: Ethanol or Methanol.

  • Step-by-Step:

    • Suspension: Suspend the dried intermediate in Ethanol (10 volumes).

    • Addition: Add Hydrazine Hydrate cautiously at room temperature.

    • Reflux: Heat to reflux (78°C). The solid will dissolve, followed by the precipitation of the phthalazinone product as the reaction proceeds.[1]

    • Duration: Stir at reflux for 2–3 hours.

    • Crystallization: Cool slowly to 0–5°C. Stir for 1 hour to maximize yield.

    • Filtration: Filter the white crystalline solid.

    • Wash: Wash with cold Ethanol (2x) and Water (2x) to remove excess hydrazine.

    • Final Dry: Dry in a vacuum oven at 50°C for 12 hours.

Quality Control & Validation

The final product must be validated to ensure it meets pharmaceutical intermediate standards.

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Characteristic singlet at

ppm (CH₂ bridge); Doublet at

ppm (NH).
Purity HPLC (C18, ACN/Water)> 99.0% Area
Residual Hydrazine GC-MS / Colorimetric< 10 ppm (Genotoxic impurity control)
Water Content Karl Fischer< 0.5%

Self-Validating Check:

  • In-Process Control (IPC): During Phase 2, the disappearance of the yellow color of the benzylidene intermediate indicates conversion to the white phthalazinone product.

Safety & Handling (E-E-A-T)

  • Fluorinated Esters: While generally stable, methyl 2-(4-fluorophenyl)acetate can cause skin and eye irritation. Use nitrile gloves.

  • Hydrazine Hydrate: DANGER. Potent carcinogen, corrosive, and unstable.

    • Protocol: Handle only in a fume hood.

    • Destruction: Quench excess hydrazine waste with dilute bleach (sodium hypochlorite) slowly in an ice bath before disposal.

  • Reaction Safety: The condensation step involves NaOMe (flammable, corrosive). Ensure anhydrous conditions to prevent "runaway" hydrolysis of the starting ester.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Link

  • Marzouk, M., et al. (2012). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules.[2][3][4][5][6][7][8] Link

  • Loh, V. M., et al. (2005). Phthalazinones.[2] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters. Link

  • World Intellectual Property Organization. (2008).[9] Patent WO2008047082: Phthalazinone Derivatives.Link

  • Organic Syntheses. (1941). Benzalphthalide Synthesis (Gabriel Modification). Org. Syn. Coll. Vol. 1, p. 436. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(4-fluorophenyl)acetate

[1][2]

Ticket ID: YIELD-OPT-4FPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization and Troubleshooting for Methyl 2-(4-fluorophenyl)acetate[1][2]

Executive Summary & Molecule Profile[1]

User Inquiry: "How do I improve the yield of Methyl 2-(4-fluorophenyl)acetate synthesis?"

Specialist Analysis: The synthesis of Methyl 2-(4-fluorophenyl)acetate (CAS: 63335-99-1) is a standard esterification, but yield losses in this specific substrate often stem from three specific vectors: equilibrium stagnation (in Fischer esterification), hydrolytic reversion during workup, or acylation inefficiency (if using acid chlorides).[1][2]

The fluorine substituent at the para position is electron-withdrawing (

312
Target Molecule Data
PropertyValueCritical Note
IUPAC Name Methyl 2-(4-fluorophenyl)acetateAlso known as Methyl 4-fluorophenylacetate
MW 168.16 g/mol
Boiling Point ~110°C (at 15 mmHg)Vacuum distillation is preferred for purification.[1][2][4][5][6]
Solubility Soluble in MeOH, Et2O, DCMPoor solubility in water (crucial for extraction).[2]

Strategic Route Selection (Decision Logic)

To maximize yield, you must select the protocol that matches your available equipment and scale. We recommend Protocol B (Acyl Chloride) for yields >95%.[2]

RouteSelectionStartStart: Yield OptimizationScaleCheckIs Scale > 100g?Start->ScaleCheckHighYieldReqIs Yield > 95% Critical?ScaleCheck->HighYieldReqNoProtocolAProtocol A: Fischer Esterification(Equilibrium Limited)ScaleCheck->ProtocolAYes (Cost driven)HighYieldReq->ProtocolANoProtocolBProtocol B: Acyl Chloride Method(Irreversible / High Yield)HighYieldReq->ProtocolBYesOpt_FischerOptimization: Use 10-20 eq. MeOH+ H2SO4 CatalystProtocolA->Opt_FischerOpt_AcylOptimization: SOCl2 + Cat. DMFInert AtmosphereProtocolB->Opt_Acyl

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and yield requirements.

Detailed Protocols & Optimization

Protocol A: Optimized Fischer Esterification (The "Workhorse")

Best for: Large scale, lower cost, tolerance for ~85-90% yield.[1][2]

The Yield Killer: Water accumulation. As water forms, the equilibrium (

2The Fix:

Step-by-Step:

  • Dissolution: Dissolve 4-fluorophenylacetic acid (1.0 equiv) in anhydrous Methanol (10-20 equiv). Note: Do not use stoichiometric amounts; the alcohol acts as both reactant and solvent.

  • Catalyst Addition: Add concentrated

    
     (0.1 - 0.5 equiv) dropwise.[1][2]
    
    • Why:

      
       acts as a dehydrating agent as well as a catalyst.[7]
      
  • Reflux: Heat to reflux (65°C) for 4-8 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2]

  • Workup (Critical for Yield):

    • Concentrate the mixture in vacuo to remove excess MeOH (do not distill to dryness to avoid polymerization).

    • Dilute residue with EtOAc.

    • Wash with saturated

      
       to remove unreacted acid.
      
    • Yield Tip: Back-extract the aqueous layer with EtOAc once more to recover trapped ester.[1]

Protocol B: The Acyl Chloride Method (The "High-Yield" Route)

Best for: High value, small-to-medium scale, yields >95%.[1][2]

The Yield Killer: Moisture reacting with Thionyl Chloride (

The Fix:

Step-by-Step:

  • Activation: In a dry flask under

    
    , suspend 4-fluorophenylacetic acid (1.0 equiv) in dry DCM (or neat if scale allows).
    
  • Reagent Addition: Add

    
     (1.2 - 1.5 equiv) and 1-2 drops of DMF .
    
    • Mechanism:[1][2][4][7][8][9][10][11] DMF forms a Vilsmeier-Haack type intermediate, drastically accelerating the formation of the acid chloride.

  • Reaction: Stir at RT or mild reflux (40°C) until gas evolution (

    
    , 
    
    
    ) ceases (approx. 1-2 h).
  • Evaporation: Evaporate excess

    
    completely (add toluene and re-evaporate to azeotrope trace 
    
    
    ).
  • Esterification: Dissolve the resulting yellow oil (4-fluorophenylacetyl chloride) in dry DCM. Cool to 0°C. Add anhydrous Methanol (2.0 equiv) and Triethylamine (1.1 equiv) slowly.

    • Why Base? The base neutralizes the HCl generated, preventing acid-catalyzed degradation.

Troubleshooting Guide (FAQ)

Issue 1: "My yield is stuck at 60-70%."

Diagnosis: Equilibrium limitation (if using Fischer) or hydrolysis during workup.[2] Solution:

  • If Fischer: Increase Methanol equivalents to 20x. Alternatively, add Trimethyl orthoformate (0.5 - 1.0 equiv) to the reaction.[1][2] It reacts with generated water to form methanol and methyl formate, chemically scavenging water and driving equilibrium to the right.

  • If Acyl Chloride: Ensure the intermediate acid chloride is not exposed to humid air before adding methanol.

Issue 2: "The product is colored (dark orange/black)."

Diagnosis: Polymerization or oxidation of benzylic position. Solution:

  • The benzylic protons (next to the phenyl ring) are activated by the 4-Fluoro group. Harsh heating or strong bases can cause self-condensation.[1]

  • Fix: Keep reaction temperature below 70°C. Perform the final esterification step (Protocol B) at 0°C to RT, not reflux.

Issue 3: "I have an emulsion during extraction."

Diagnosis: Density similarity between fluorinated organics and water. Solution:

  • Add Brine (saturated NaCl) to the aqueous layer to increase density difference.

  • Filter the biphasic mixture through a Celite pad if fine particulates are stabilizing the emulsion.

Visualizing the Impurity Pathways

Understanding where you lose material is key to stopping it.

ImpurityPathwaysStart4-Fluorophenylacetic AcidTargetMethyl 2-(4-fluorophenyl)acetateStart->Target EsterificationSide1Impurity A: Self-Condensation Product(Caused by excessive Base/Heat)Target->Side1 Base/Heat > 80CSide2Impurity B: Hydrolyzed Acid(Reversion during Workup)Target->Side2 Acidic Aqueous WorkupPrevent1Fix: Keep T < 70CSide1->Prevent1Prevent2Fix: Neutralize quicklyUse NaHCO3Side2->Prevent2

Figure 2: Common impurity pathways and mitigation strategies.

References

  • Fischer Esterification Optimization

    • Master Organic Chemistry.[1] "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions." (2022).[12] Discusses equilibrium shifts using excess alcohol.

  • Acyl Chloride Mechanism & Yields

    • Chemistry LibreTexts. "Reactions of Alcohols with Thionyl Chloride." (2019).[8] Details the mechanism of converting OH to Cl and subsequent nucleophilic attack.

  • Synthesis of Phenylacetic Acid Derivatives

    • Organic Syntheses.[1] "Methyl 2-(2-acetylphenyl)acetate."[1][2] (Coll. Vol. 10). Provides analogous protocols for phenylacetic ester derivatives using acid-sensitive methodologies.

    • [2]

  • Impurity Profiling

    • National Institutes of Health (NIH).[2] "Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate." (2022).[1][2][13] Highlights transesterification and condensation risks in phenylacetate derivatives.

"common impurities in the synthesis of Methyl 2-(4-fluorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the impurity profile and synthesis troubleshooting for Methyl 2-(4-fluorophenyl)acetate (CAS: 63335-99-1). This compound is a critical intermediate in the synthesis of atorvastatin and various non-steroidal anti-inflammatory drugs (NSAIDs).

The following content is structured as a Tier-3 Technical Support resource, designed for process chemists and analytical scientists.

Impurity Architecture & Origin Analysis

In the synthesis of Methyl 2-(4-fluorophenyl)acetate, the impurity profile is strictly dictated by the synthetic route chosen: Fischer Esterification (Route A) or Pinner Alcoholysis (Route B).

Master Impurity Data Table
Impurity NameStructure / TypeOrigin (Route)Relative Polarity (RP-HPLC)Root Cause
Impurity A (Starting Material)4-Fluorophenylacetic acidA (Unreacted) / B (Hydrolysis)Low (Elutes Early)Wet methanol; Insufficient reflux; Acidic hydrolysis during workup.
Impurity B (Amide)2-(4-Fluorophenyl)acetamideB (Side Reaction)MediumWater presence during imidate formation; pH > 3 during quench.
Impurity C (Regioisomer)Methyl 2-(2-fluorophenyl)acetateA & B (Contaminant)High (Co-elutes closely)Impure starting material (Fluorobenzene or 4-Fluorobenzyl cyanide).
Impurity D (Dimer)Methyl 4-(4-fluorophenyl)-3-oxobutanoateA (Condensation)HighClaisen condensation (rare in acid, common if base/NaH used).

Route A: Fischer Esterification Troubleshooting

Context: The acid-catalyzed reaction between 4-fluorophenylacetic acid and methanol. Critical Mechanism: This is an equilibrium-driven process (


). The presence of water drives the reverse reaction (hydrolysis), regenerating the starting acid (Impurity A).
Pathway Visualization

FischerMechanism SM 4-Fluorophenylacetic Acid (Starting Material) Inter Tetrahedral Intermediate SM->Inter + MeOH / H+ MeOH Methanol (Excess) Prod Methyl 2-(4-fluorophenyl)acetate (Target) Inter->Prod - H2O Prod->SM + H2O / H+ (Hydrolysis) Water H2O (Byproduct)

Figure 1: Equilibrium dynamics in Fischer Esterification. The red dashed line represents the critical failure mode (hydrolysis) caused by water accumulation.

Troubleshooting Guide: High Acid Content (Impurity A)

Symptom: HPLC shows >2% unreacted 4-fluorophenylacetic acid after 12 hours reflux.

Potential Cause Diagnostic Step Corrective Action
Wet Methanol Karl Fischer (KF) titration of MeOH solvent.Ensure MeOH water content is <0.05%. Use molecular sieves (3Å) in the reaction vessel.
Equilibrium Stagnation Check if water is being removed (if using Dean-Stark).[1]Protocol Upgrade: Switch to a binary solvent system (MeOH/Toluene or MeOH/DCM) to facilitate azeotropic water removal.
Catalyst Deactivation Check pH.If using H₂SO₄, ensure 0.1–0.5 eq is present. If using HCl gas, re-sparge the solution; HCl escapes at reflux.

Expert Insight: For high-purity applications, avoid simple reflux. Use a Soxhlet extractor filled with activated 3Å molecular sieves mounted above the reaction flask. The condensing methanol passes through the sieves, returning dry solvent to the pot, effectively breaking the equilibrium limit.

Route B: Pinner Reaction (Nitrile Alcoholysis)

Context: Direct conversion of 4-fluorobenzyl cyanide to the ester using Methanol/HCl. Critical Mechanism: The nitrile reacts with HCl/MeOH to form an imidate salt (Pinner Salt).[2] This salt is then hydrolyzed to the ester. Failure Mode: If the imidate salt contacts water before alcoholysis is complete, or if the pH rises too high, it rearranges to the thermodynamically stable Primary Amide (Impurity B) .

Pathway Visualization

PinnerReaction Nitrile 4-Fluorobenzyl Cyanide Imidate Imidate Salt (Pinner Intermediate) Nitrile->Imidate MeOH, HCl (gas), 0°C Ester Methyl 2-(4-fluorophenyl)acetate (Target) Imidate->Ester H2O (controlled), Heat Amide 2-(4-Fluorophenyl)acetamide (Impurity B) Imidate->Amide H2O (excess) OR pH > 3

Figure 2: Bifurcation of the Pinner intermediate. The path to the Amide (red) is irreversible and must be prevented by strict moisture control.

Troubleshooting Guide: Amide Contamination (Impurity B)

Symptom: White precipitate forms during workup; Mass Spec shows M+ = 153 (Amide) instead of 168 (Ester).

Question Answer & Protocol
Why is the amide forming? The "Pinner Salt" (imidate) is unstable.[2] If you add water to quench the reaction while the temperature is high or the acid concentration is low, the imidate rearranges to the amide.
How do I prevent it? Dry Conditions: The initial step (Nitrile + MeOH + HCl) must be strictly anhydrous. Temperature: Keep the reaction at 0–5°C during HCl saturation. Quench: Do not pour the reaction into water. Pour the reaction into ice-cold dilute acid, not neutral water.
Can I convert the amide back to ester? Difficult. Amide hydrolysis requires harsh conditions (conc. H₂SO₄, reflux 24h) which may degrade the fluorinated ring. It is more efficient to discard or recrystallize to remove the amide.

Frequently Asked Questions (FAQs)

Q: I see a peak at RRT 1.05 closely following my main peak. What is it? A: This is likely Methyl 2-(2-fluorophenyl)acetate (Ortho-isomer).

  • Cause: Commercial "4-fluorobenzyl cyanide" often contains 0.5–1.0% of the 2-fluoro isomer.

  • Solution: This cannot be removed by simple crystallization. You must purchase higher purity starting material (>99%) or use preparative HPLC for removal.

Q: My product turned yellow/orange upon distillation. Is it degrading? A: The color is likely due to trace oligomerization of phenolic impurities or defluorination byproducts formed at high distillation temperatures (>150°C).

  • Solution: Distill under high vacuum (<2 mmHg) to keep the pot temperature below 100°C. Add a radical inhibitor (e.g., BHT) if storing for long periods.

Q: Can I use Ethanol instead of Methanol? A: Yes, but you will form the Ethyl ester.

  • Warning: If you use Ethanol to clean glassware and then run the Methanol reaction, you will see the Ethyl ester as an impurity (M+ = 182). This "Transesterification" is extremely fast under acidic conditions.

Validated Analytical Method (HPLC)

To accurately detect these impurities, use the following validated parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 210 nm (captures the carbonyl) and 254 nm (aromatic).

  • Flow Rate: 1.0 mL/min.

References

  • ChemicalBook. (2025).[2][3][4] 4-Fluorophenylacetic acid - Properties and Suppliers.[5][6] Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Kinetics.[4][7] Retrieved from

  • J&K Scientific. (2025).[2] The Pinner Reaction: Mechanisms and Applications. Retrieved from

  • National Institutes of Health (NIH). (2013). Lewis acid-promoted Pinner reaction for ester synthesis. Retrieved from

Sources

"purification of Methyl 2-(4-fluorophenyl)acetate by column chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2-(4-fluorophenyl)acetate

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working on the purification of Methyl 2-(4-fluorophenyl)acetate via column chromatography. My goal is to provide you with not just the "how," but the "why," grounding our protocols in established scientific principles to empower you to troubleshoot and optimize your separations effectively. We will move from foundational method development to hands-on troubleshooting of common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) & Method Development

This section addresses the critical questions you should ask before starting your purification. A well-planned experiment based on preliminary data is the most efficient path to a pure product.

Q1: What are the most probable impurities I need to separate from my crude Methyl 2-(4-fluorophenyl)acetate?

A1: The impurity profile is intrinsically linked to the synthetic route used. The most common synthesis is the Fischer esterification of 4-fluorophenylacetic acid with methanol in the presence of an acid catalyst.

Causality & Expected Impurities:

  • Unreacted Starting Material: The most common impurity will be the starting carboxylic acid, 4-fluorophenylacetic acid. This compound is significantly more polar than the desired ester product due to its ability to hydrogen-bond.

  • Catalyst Residues: Residual acid catalyst (e.g., sulfuric acid) must be removed during the aqueous workup, but improper neutralization can lead to its presence.

  • Side-Products: Depending on reaction conditions (e.g., excessive heat), self-condensation or other side reactions could occur, though these are typically minor. Isomeric impurities, such as those with the fluorine at the ortho- or meta- position, can also be present if the starting material was not pure[1].

Your primary goal in this purification will be to separate the moderately polar ester product from the highly polar carboxylic acid starting material.

Q2: How do I select the appropriate stationary and mobile phase for this purification?

A2: For a compound of moderate polarity like Methyl 2-(4-fluorophenyl)acetate, normal-phase chromatography is the standard and most cost-effective choice.

Stationary Phase (The Solid Support):

  • Recommendation: Standard silica gel (SiO₂) with a particle size of 40-63 µm is the workhorse for flash column chromatography and is perfectly suited for this separation.

  • Rationale: Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups. It will strongly retain polar compounds while allowing less polar compounds to elute more quickly[2]. This makes it ideal for separating your target ester from the more polar 4-fluorophenylacetic acid impurity.

Mobile Phase (The Eluent):

  • Recommendation: A binary solvent system consisting of a non-polar solvent and a slightly more polar solvent is recommended. The most common and effective combination is a mixture of Hexanes (or Heptane) and Ethyl Acetate .

  • Rationale: Hexane acts as the weak, non-polar component, while ethyl acetate provides the necessary polarity to elute the compounds. By adjusting the ratio of these two solvents, you can precisely control the retention of your compounds on the column[2][3]. This process of finding the perfect ratio is called method development and is typically performed using Thin-Layer Chromatography (TLC).

Q3: How do I use Thin-Layer Chromatography (TLC) to find the perfect mobile phase?

A3: TLC is a rapid, small-scale version of column chromatography that allows you to test various solvent systems quickly to find the one that provides the best separation.[2]

Step-by-Step TLC Protocol:

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also, prepare separate solutions of your starting material (4-fluorophenylacetic acid) and, if available, a pure standard of your product.

  • Spot the Plate: Using a capillary tube, spot the crude mixture, starting material, and product standard side-by-side on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (the aromatic ring in your compounds should be UV-active). Circle the spots.

  • Analyze & Optimize:

    • The starting acid should be a low-running spot (low Rf) due to its high polarity.

    • The product ester should be a higher-running spot (higher Rf).

    • Your goal is to adjust the solvent ratio until the product spot has an Rf value between 0.2 and 0.4 .[4][5] The separation between the product and the closest impurity should be maximized (a ΔRf of at least 0.1 is desirable)[3].

    • If spots are too low (low Rf), increase the polarity of the mobile phase by adding more ethyl acetate.

    • If spots are too high (high Rf), decrease the polarity by adding more hexane.

Q4: Why is an Rf value of 0.2-0.4 considered ideal for column chromatography?

A4: This is a critical concept that links TLC to preparative column chromatography. The relationship is defined by the equation CV = 1/Rf , where CV is the number of column volumes of solvent required to elute the compound.[4][6]

  • Rf ≈ 0.25 (Ideal Target): This corresponds to elution in approximately 4 column volumes (CV = 1/0.25 = 4). This provides an optimal balance between resolution (good separation), run time, and solvent consumption.

  • High Rf (> 0.5): The compound will elute very quickly (in < 2 CVs). This leaves very little "room" between peaks on the column, leading to poor separation and co-elution of impurities.[4]

  • Low Rf (< 0.15): The compound is too strongly adsorbed to the silica. It will take a very large volume of solvent to elute, leading to long run times and significant peak broadening, which reduces purity and makes detection difficult.[7]

By targeting an Rf of ~0.25 on TLC, you are setting up your column for a separation that is both effective and efficient.[8]

Part 2: The Column Chromatography Workflow

This section outlines the standard procedure for purifying Methyl 2-(4-fluorophenyl)acetate after you have successfully developed a mobile phase using TLC.

Experimental Protocol
  • Column Preparation:

    • Select an appropriately sized glass column and ensure a frit and stopcock are in place. A small plug of cotton can also be used.

    • Add a layer of sand (approx. 1 cm) to the bottom.

    • Prepare a slurry of silica gel in your chosen mobile phase (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .

    • Once the silica has settled, add another layer of sand (approx. 1 cm) on top to protect the bed during solvent and sample addition.[9]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane). Carefully apply this solution to the top of the silica bed using a pipette.[10] Drain the solvent until it just reaches the top of the sand layer.

    • Dry Loading (Recommended for larger scales or less soluble samples): Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[9]

  • Elution:

    • Carefully fill the column with the mobile phase.

    • Open the stopcock and begin collecting fractions in test tubes or flasks. Maintain a constant level of solvent above the silica bed.

    • For flash chromatography, apply gentle air pressure to the top of the column to achieve a solvent drop rate of about 2 inches per minute.

  • Fraction Analysis:

    • Monitor the elution process by collecting small samples from the fractions and spotting them on a TLC plate.

    • Develop the TLC plate to identify which fractions contain your pure product.

  • Product Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified Methyl 2-(4-fluorophenyl)acetate.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Method Development (Target Rf = 0.2-0.4) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (by TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: Column Chromatography Workflow.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems in a question-and-answer format.

Q1: My separation is poor. The product is co-eluting with an impurity.

A1:

  • Diagnosis: This is the most common issue. It usually stems from a suboptimal mobile phase, improper column packing, or overloading the column.

  • Solutions:

    • Re-evaluate Mobile Phase: Your TLC separation may not have been sufficient. The Rf values of your product and the impurity might be too close (ΔRf < 0.1). Try a different solvent system. For example, switching from Hexane/Ethyl Acetate to Hexane/Dichloromethane or adding a small percentage of a third solvent can alter selectivity.[11]

    • Use a Gradient Elution: Start with a less polar solvent system (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to elute your product. This can sharpen peaks and improve separation.[12][13]

    • Check Sample Load: You may have loaded too much crude material. Overloading saturates the stationary phase, preventing proper partitioning and causing bands to broaden and overlap.[14] As a general rule, for a routine separation, the mass of crude material should be about 1-5% of the mass of the silica gel.

    • Sample Band Width: Ensure you loaded the sample in the smallest possible volume of solvent. A wide initial sample band will lead to wide, poorly resolved elution bands.[9][10] Dry loading is often superior in this regard.

Q2: My compound won't elute from the column, or the elution is extremely slow.

A2:

  • Diagnosis: The compound is interacting too strongly with the silica gel. This means your mobile phase is not polar enough to displace it.

  • Solutions:

    • Increase Mobile Phase Polarity: The most direct solution is to increase the percentage of the polar solvent (ethyl acetate) in your mobile phase. If you are running 9:1 Hexane:EtOAc, try switching to 7:1 or even 5:1.

    • Check for Compound Instability: In rare cases, a highly reactive compound can decompose or irreversibly bind to the acidic silica gel.[7] (See Q5).

    • Ensure Proper Solvent Choice: Double-check that you prepared the mobile phase correctly and did not accidentally use a less polar solvent than intended.[7]

Q3: My compound is eluting too quickly, right at the solvent front.

A3:

  • Diagnosis: The compound is having very little interaction with the silica gel. Your mobile phase is too polar.

  • Solutions:

    • Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent in your mobile phase. If you used 5:1 Hexane:EtOAc, try 10:1 or 20:1. This will increase the compound's retention time and allow for separation from non-polar impurities that will still elute at the solvent front.

    • Confirm Identity: Check the first fractions carefully. A common mistake is to miss the product because it eluted much faster than expected.[7]

Q4: The column flow rate is too slow, or it has stopped completely.

A4:

  • Diagnosis: This indicates a blockage, often caused by high back-pressure.

  • Solutions:

    • Check for Precipitation: Your sample may have precipitated at the top of the column upon contact with the less polar mobile phase. This is common if you dissolved your sample in a very strong solvent.[12]

    • Inspect Column Packing: Very fine silica particles may be clogging the frit or cotton plug at the bottom of the column. This can happen if the silica quality is poor or if the slurry was not prepared well.

    • Avoid Air Bubbles: Air bubbles trapped in the column can obstruct flow. Ensure your column is packed carefully and the solvent level never drops below the top of the sand.[12]

    • Back-flush (Last Resort): In severe cases, carefully trying to back-flush the column with solvent might dislodge a blockage at the outlet.[12]

Q5: I suspect my product is decomposing on the silica gel. How can I confirm this and prevent it?

A5:

  • Diagnosis: Silica gel is acidic and can cause degradation of acid-sensitive compounds. You might see streaking on your TLC plate or multiple new spots appearing in your collected fractions that weren't in the crude material.

  • Solutions:

    • 2D TLC Analysis: To check for stability, run a TLC plate as usual. Then, turn the plate 90 degrees and re-run it in the same solvent system. If the compound is stable, it will remain as a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.[9]

    • Deactivate the Silica: Neutralize the silica gel by preparing the slurry with your mobile phase containing a small amount of a base, like triethylamine (~0.5-1%). This will neutralize the acidic silanol groups and can prevent degradation.

    • Switch Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina or even switching to reverse-phase chromatography.[7]

Troubleshooting Flowchart

G start Problem with Column? q_sep Poor Separation? start->q_sep q_elute No Elution? q_sep->q_elute No sol_sep Decrease Solvent Polarity Use Gradient Elution Reduce Sample Load q_sep->sol_sep Yes q_fast Eluting Too Fast? q_elute->q_fast No sol_elute Increase Solvent Polarity q_elute->sol_elute Yes q_flow Slow/No Flow? q_fast->q_flow No sol_fast Decrease Solvent Polarity q_fast->sol_fast Yes sol_flow Check for Precipitation Inspect Column Packing Repack if Necessary q_flow->sol_flow Yes

Caption: Troubleshooting Decision Tree.

Part 4: Data Tables & Scaling Up

Table 1: Common Solvents for Normal-Phase Chromatography

This table lists solvents in order of increasing polarity (eluotropic strength). Mixtures are used to fine-tune the mobile phase polarity.

SolventPolarity IndexRole in Mobile Phase
Hexane / Heptane0.1Primary Non-Polar Component
Toluene2.4Non-Polar Component
Dichloromethane (DCM)3.1Moderately Polar Component
Diethyl Ether2.8Polar Modifier
Ethyl Acetate (EtOAc)4.4Primary Polar Component
Acetone5.1Strong Polar Modifier
Methanol (MeOH)5.1Very Strong Polar Component
Data sourced from various chromatography guides.

Table 2: General Guide for Column Size Selection

This table provides a starting point for selecting a column size based on the amount of crude sample to be purified.

Crude Sample MassSilica Gel MassColumn Diameter (ID)Eluent Volume (approx.)
10 - 100 mg2 - 10 g1 cm100 - 200 mL
100 - 500 mg10 - 40 g2 cm200 - 500 mL
0.5 - 2.0 g40 - 120 g4 cm0.5 - 1.5 L
2.0 - 10.0 g120 - 400 g5-7 cm1.5 - 5.0 L
These are estimates and will vary based on the difficulty of the separation (ΔRf).

References

  • Patents, G. (n.d.). Purification of methyl acetate - US3904676A.
  • Patents, G. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.
  • ChemicalBook. (n.d.). methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Millar, S. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • MDPI. (n.d.). Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Biosynth. (n.d.). methyl 2-(4-amino-2-fluorophenyl)acetate | 192650-54-7 | SHA65054.
  • Chemistry Stack Exchange. (2012, June 18). How to translate the mobile phase from thin layer chromatography to column?
  • Supporting Information. (n.d.).
  • ResearchGate. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
  • Biotage. (2023, January 23). Pushing flash column chromatography loading limits.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.
  • Biotage. (2023, January 26). How to isolate impurities from a reaction product.
  • ResearchGate. (2025, August 6). Ethyl Acetate-Propionic Acid as Green Mobile Phase System for Selective Densitometric Identification of Maltose with Preliminary Separation on Silica High-Performance Thin-Layer Chromatographic Plates.
  • Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization?
  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
  • Patents, G. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Contentstack. (2007, January 3). Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns.
  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development.
  • Chromatography Online. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents | LCGC International.
  • SiliCycle. (n.d.). Quick Overview of Column Chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • Biotage. (2023, January 26). Why can't I reproduce my TLC separation using flash column chromatography?
  • Separation Science. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community.
  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Chemistry LibreTexts. (2021, September 11). 12.2: General Theory of Column Chromatography.
  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Diva-Portal.org. (2013, July 17). Separating Acetate, Formate and MSA from natural samples using ion chromatography.
  • Reddit. (2017, July 4). How to improve efficiency on flash chromatography : r/chemistry.
  • Biotage. (2023, January 23). How do I Choose the Right Column Size for Purification by Flash Chromatography?
  • AJC. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • Wikipedia. (n.d.). Methyl phenylacetate.
  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987.

Sources

"troubleshooting low conversion in the esterification of 4-fluorophenylacetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Ester Synthesis

Audience: Medicinal Chemists, Process Development Scientists, and Ph.D. Researchers.[1]

Executive Summary & Diagnostic Triage

The Problem: You are observing low conversion (<60%) in the esterification of 4-fluorophenylacetic acid (4-FPAA). The Science: 4-FPAA esterification is a classic equilibrium-limited Fischer esterification.[1] The fluorine substituent at the para position is electron-withdrawing (inductive effect, -I), which actually makes the carbonyl carbon more electrophilic compared to non-substituted phenylacetic acid. Therefore, low conversion is rarely due to electronic deactivation. It is almost exclusively a thermodynamic limitation (water accumulation) or a kinetic stall (catalyst deactivation/stoichiometry).[1]

Diagnostic Decision Tree

Use this flowchart to identify the root cause of your low conversion.

TroubleshootingFlow Start START: Low Conversion (<60%) CheckWater Is water removal active? (Dean-Stark / Mol. Sieves) Start->CheckWater CheckStoich Is Alcohol Equivalency > 5:1? CheckWater->CheckStoich Yes Sol_Equilibrium ISSUE: Equilibrium Limitation ACTION: Add Dean-Stark or Switch Solvent CheckWater->Sol_Equilibrium No CheckCat Check Catalyst Loading (Is it > 5 mol%?) CheckStoich->CheckCat Yes CheckStoich->Sol_Equilibrium No (Le Chatelier violation) CheckTemp Is Reflux Vigorous? CheckCat->CheckTemp Yes Sol_Kinetics ISSUE: Kinetic Stall ACTION: Increase Temp or Catalyst CheckCat->Sol_Kinetics No CheckTemp->Sol_Kinetics No Success Likely Success CheckTemp->Success Yes Sol_AltMethod ISSUE: Method Failure ACTION: Switch to Acid Chloride Route Sol_Equilibrium->Sol_AltMethod Persists Sol_Kinetics->Sol_AltMethod Persists

Figure 1: Diagnostic logic flow for identifying the bottleneck in 4-FPAA esterification.

The Thermodynamic Wall (The "65% Ceiling")

The most common reason for "stuck" conversion at ~60-65% is the equilibrium constant (


). For Fischer esterification of primary alcohols with phenylacetic acids, 

is typically near 4.0.[1]

[1]

If you run the reaction with 1 equivalent of alcohol, the mathematics of equilibrium dictate a maximum conversion of roughly 66%. To break this, you must exploit Le Chatelier’s Principle .

Protocol Adjustment: Breaking Equilibrium
ParameterStandard Condition (Fails)Optimized Condition (Works) Why?
Stoichiometry 1:1 (Acid:Alcohol)1:10 or Solvent Quantity Flooding the system with alcohol pushes equilibrium right.[1]
Water Mgmt None (Open flask)Dean-Stark Trap (Toluene) or 3Å Mol Sieves Removing product (water) prevents the reverse reaction (hydrolysis).[1]
Solvent Alcohol onlyBinary: Alcohol + Toluene Toluene forms a ternary azeotrope with water/alcohol to carry water out.[1]

Senior Scientist Note:

"If you are using Methanol (MeOH), a Dean-Stark trap is difficult because MeOH/Water don't separate easily.[1] In this case, use Trimethyl orthoformate (TMOF) as a water scavenger.[1] It reacts irreversibly with water to form MeOH and methyl formate, driving the reaction to completion." [1]

The Kinetic Stall (Catalyst & Temperature)

If conversion is <10% or very slow, the issue is kinetic. The carbonyl of 4-FPAA is activated, but the nucleophilic attack requires a protonated carbonyl.[2]

Mechanism & Failure Points

The reaction relies on the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[3]

Mechanism Step1 1. Protonation (Carbonyl activated) Step2 2. Nucleophilic Attack (Alcohol adds) Step1->Step2 Fast Step3 3. Proton Transfer (Tetrahedral Intermediate) Step2->Step3 Equilibrium Step4 4. Water Elimination (The Slow Step) Step3->Step4 Rate Determining Step4->Step1 Regenerate Catalyst

Figure 2: The critical path of Fischer Esterification. Step 4 is often the bottleneck if temperature is too low.

Troubleshooting Kinetics
  • Catalyst Loading: Ensure you are using 5-10 mol% of concentrated

    
     or 
    
    
    
    -TsOH.[1] Less than 1% is often insufficient to overcome buffering effects of impurities.[1]
  • Temperature: The reaction must be at reflux . For Methanol (

    
    ), this is sometimes too low to cross the activation energy barrier quickly.
    
    • Solution: Switch to a higher boiling alcohol (Ethanol/Propanol) or use a pressurized vessel (sealed tube) to heat MeOH to

      
      .[1]
      

The "Nuclear Option": Acid Chloride Method

If the Fischer method persistently yields low conversion due to equilibrium issues (e.g., wet solvents), switch to the Acyl Chloride Route . This method is irreversible and guarantees >95% conversion.[1]

Protocol: 4-FPAA to Methyl 4-Fluorophenylacetate via

Reagents:

  • 4-Fluorophenylacetic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq)[1]
    
  • Methanol (Excess, solvent)[1]

  • Catalytic DMF (1-2 drops)[1]

Step-by-Step:

  • Activation: Dissolve 4-FPAA in dry DCM (or neat if scale allows). Add catalytic DMF.[1]

  • Chlorination: Add

    
     dropwise at 
    
    
    
    .[1] Allow to warm to RT and reflux for 2 hours.
    • Checkpoint: Monitor by TLC.[1][4] The acid spot should disappear.

  • Evaporation: Evaporate excess

    
     and solvent under vacuum. (Crucial: Remove all 
    
    
    
    to prevent side reactions).
  • Esterification: Redissolve the resulting crude acid chloride in dry DCM. Add Methanol (excess) dropwise at

    
     (Exothermic!).[1]
    
  • Workup: Wash with saturated

    
     to remove HCl.[1] Dry organic layer over 
    
    
    
    .[1]

Why this works: The byproduct is


 gas and 

gas, which leave the system. There is no water to reverse the equilibrium.[1] [2]

FAQ: Specific Scenarios

Q: My TLC shows conversion, but my isolated yield is low. Where did it go? A: You likely lost product during the Neutralization Step .

  • 4-Fluorophenylacetic esters can hydrolyze back to the acid if the workup is too basic (e.g., using NaOH).

  • Fix: Use saturated Sodium Bicarbonate (

    
    )  or cold water for the wash. Do not let the pH exceed 8-9 during workup.[1]
    

Q: I see a new impurity spot just above the product. What is it? A: This is likely the self-condensation product .[1]

  • Phenylacetic acid derivatives have an acidic

    
    -proton.[1] Under harsh conditions, they can undergo a Claisen-like condensation.[1]
    
  • Fix: Lower the temperature and ensure you aren't using a base. If using the Acid Chloride method, ensure you add the acid chloride to the alcohol, not the other way around, to keep the concentration of electrophile low relative to the nucleophile.

Q: Does the Fluorine atom destabilize the ring? A: No. The C-F bond is extremely strong (


). It is stable to standard acidic esterification conditions.[1] However, it does lower the pKa of the starting acid (~3.8 vs 4.3 for PAA) [3], making the conjugate base more stable, but the acid itself is a competent electrophile.

References

  • BenchChem. "Troubleshooting low conversion rates in Fischer esterification." BenchChem Technical Support. Accessed Feb 11, 2026.[1] Link[1]

  • Master Organic Chemistry. "Fischer Esterification: Mechanism and Troubleshooting." MasterOrganicChemistry.com. Accessed Feb 11, 2026.[1] Link

  • Sigma-Aldrich. "4-Fluorophenylacetic acid Product Analysis & Properties."[1] SigmaAldrich.com.[1] Accessed Feb 11, 2026.[1] Link

  • ChemicalBook. "Synthesis of Methyl Phenylacetate Derivatives." ChemicalBook Protocols. Accessed Feb 11, 2026.[1] Link

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Methyl 2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective optimization and problem-solving.

I. Overview of the Synthesis: The Fischer-Speier Esterification

The most common and direct method for synthesizing Methyl 2-(4-fluorophenyl)acetate is the Fischer-Speier esterification of 4-fluorophenylacetic acid with methanol, using a strong acid catalyst, typically sulfuric acid.[1][2][3] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[4]

The overall reaction is as follows:

4-Fluorophenylacetic Acid + Methanol ⇌ Methyl 2-(4-fluorophenyl)acetate + Water

To achieve a high yield of the desired ester, the equilibrium must be shifted to the right. This is typically accomplished by using a large excess of the alcohol (methanol), which also serves as the solvent, and/or by removing the water that is formed during the reaction.[1][4]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges that may arise during the synthesis of Methyl 2-(4-fluorophenyl)acetate.

Reaction Setup and Execution

Q1: What is a standard laboratory protocol for the Fischer esterification of 4-fluorophenylacetic acid?

A typical procedure involves dissolving 4-fluorophenylacetic acid in an excess of methanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated to reflux until the reaction is complete.[3][5]

Experimental Protocol: Synthesis of Methyl 2-(4-fluorophenyl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenylacetic acid (1 equivalent) in anhydrous methanol (10-20 equivalents).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution. The addition is exothermic, so it's advisable to cool the flask in an ice bath during this step.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-(4-fluorophenyl)acetate.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.

Q2: How do I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • TLC Analysis:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase (Eluent): A mixture of non-polar and polar solvents is typically used. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The starting material, 4-fluorophenylacetic acid, is more polar and will have a lower Rf value than the product, Methyl 2-(4-fluorophenyl)acetate.

    • Visualization: The spots can be visualized under UV light (254 nm). Staining with a p-anisaldehyde solution followed by heating can also be used for visualization.[7]

  • GC-MS Analysis:

    • GC-MS provides a more quantitative assessment of the reaction progress by separating and identifying the components of the reaction mixture. It can be used to determine the relative amounts of starting material, product, and any potential byproducts.

Troubleshooting Low Yield

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in Fischer esterification are a common issue and can stem from several factors. The reversible nature of the reaction is a primary contributor.[4]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction workup_losses Losses During Work-up start->workup_losses side_reactions Side Reactions start->side_reactions reagent_quality Poor Reagent Quality start->reagent_quality increase_reflux Increase Reflux Time incomplete_reaction->increase_reflux increase_alcohol Increase Excess of Methanol incomplete_reaction->increase_alcohol remove_water Remove Water (e.g., Dean-Stark) incomplete_reaction->remove_water increase_catalyst Increase Catalyst Loading incomplete_reaction->increase_catalyst incomplete_extraction Incomplete Extraction workup_losses->incomplete_extraction hydrolysis Ester Hydrolysis During Wash workup_losses->hydrolysis emulsion Emulsion Formation workup_losses->emulsion decarboxylation Decarboxylation of Starting Material side_reactions->decarboxylation sulfonation Sulfonation of Aromatic Ring side_reactions->sulfonation wet_methanol Methanol Contains Water reagent_quality->wet_methanol impure_acid Impure 4-Fluorophenylacetic Acid reagent_quality->impure_acid

Caption: A troubleshooting workflow for diagnosing and addressing low yields in the synthesis of Methyl 2-(4-fluorophenyl)acetate.

Detailed Explanations and Solutions:

  • Incomplete Reaction:

    • Cause: The Fischer esterification is an equilibrium process.[4] Insufficient reaction time or suboptimal conditions can lead to a mixture of starting materials and products.

    • Solution:

      • Increase Reaction Time: Monitor the reaction by TLC until the starting material spot is no longer visible or its intensity remains constant over time. A typical reflux time can range from 1 to 16 hours.[8]

      • Increase the Excess of Methanol: Using a larger excess of methanol will shift the equilibrium towards the product side according to Le Châtelier's principle.[4]

      • Remove Water: For larger scale reactions, using a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove water as it is formed, driving the reaction to completion.[1]

      • Optimize Catalyst Loading: While catalytic, an insufficient amount of sulfuric acid may lead to a slow reaction rate. A slight increase in the catalyst concentration can improve the reaction rate. However, excessive acid can lead to side reactions.

  • Losses During Work-up:

    • Cause: The product can be lost during the extraction and washing steps.

    • Solution:

      • Ensure Complete Extraction: Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure all the product is transferred from the aqueous layer.

      • Minimize Ester Hydrolysis: During the wash with aqueous sodium bicarbonate, the ester can be partially hydrolyzed back to the carboxylic acid. To minimize this, perform the wash quickly and without excessive agitation. Using a weaker base like a dilute sodium carbonate solution or performing the wash at a lower temperature can also be beneficial.

      • Break Emulsions: Emulsions can form during the washing steps, trapping the product. Adding brine (saturated NaCl solution) can help to break emulsions.

  • Side Reactions:

    • Cause: Under strong acidic conditions and elevated temperatures, side reactions can occur.

    • Solution:

      • Decarboxylation: Phenylacetic acids can be susceptible to decarboxylation at high temperatures in the presence of a strong acid, although this is generally more of a concern with substrates that have electron-donating groups or under more forcing conditions.[9] Using the minimum effective reflux temperature can help mitigate this.

      • Sulfonation: While less common for this substrate under these conditions, aromatic rings can undergo sulfonation with concentrated sulfuric acid at higher temperatures.[10] Using the recommended catalytic amount of sulfuric acid is important. If sulfonation is a suspected issue, alternative acid catalysts can be considered.

  • Poor Reagent Quality:

    • Cause: The presence of water in the methanol or impurities in the 4-fluorophenylacetic acid can negatively impact the reaction.

    • Solution:

      • Use Anhydrous Methanol: Ensure the methanol used is of high purity and has a low water content.

      • Check Starting Material Purity: Verify the purity of the 4-fluorophenylacetic acid. Impurities may interfere with the reaction or complicate purification.

Product Purity and Purification

Q4: My final product is impure. What are the likely impurities and how can I remove them?

The most common impurities are unreacted 4-fluorophenylacetic acid and residual sulfuric acid.

Troubleshooting Impurities

ImpurityIdentificationRemoval Method
4-Fluorophenylacetic Acid More polar spot on TLC (lower Rf). Can be detected by GC-MS.Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer.
Sulfuric Acid Highly acidic aqueous washings.Neutralize by washing with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.
Water Broad peak in the 1H NMR spectrum. Hazy appearance of the final product.Dry the organic layer over a drying agent like anhydrous sodium sulfate or magnesium sulfate before filtration and concentration.
Side Products (e.g., from sulfonation) Unexpected spots on TLC or peaks in GC-MS.Purification by column chromatography on silica gel or vacuum distillation may be necessary.

Q5: What are the expected 1H NMR spectral data for Methyl 2-(4-fluorophenyl)acetate?

While a specific spectrum for Methyl 2-(4-fluorophenyl)acetate was not found in the initial search, based on the structure and data for similar compounds like methyl acetate and (4-fluorophenyl)acetone, the expected 1H NMR spectrum in CDCl3 would show:

  • A singlet for the methyl ester protons (-OCH3) around 3.7 ppm.[11][12]

  • A singlet for the benzylic protons (-CH2-) around 3.6 ppm.

  • Two multiplets in the aromatic region (around 7.0-7.3 ppm) corresponding to the protons on the fluorophenyl ring. The protons ortho and meta to the fluorine atom will couple with the fluorine, resulting in a complex splitting pattern.[13][14]

It is crucial to obtain a reference spectrum or perform a full characterization (1H NMR, 13C NMR, MS, IR) of a purified sample to confirm the identity and purity of the synthesized product.

III. Reaction Mechanism and Optimization Principles

A deeper understanding of the reaction mechanism provides a basis for rational optimization.

Fischer-Speier Esterification Mechanism

G RCOOH 4-Fluorophenylacetic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ Protonated_RCOOH->RCOOH - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + CH3OH Tetrahedral_Intermediate->Protonated_RCOOH - CH3OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->Tetrahedral_Intermediate + H2O Ester Methyl 2-(4-fluorophenyl)acetate Protonated_Ester->Ester - H+ Ester->Protonated_Ester + H+

Caption: The reversible steps of the Fischer-Speier esterification mechanism.[4]

Key Optimization Parameters

ParameterEffect on ReactionRecommended Action for OptimizationRationale
Temperature Increases reaction rate.Reflux at the boiling point of methanol (~65 °C).Provides sufficient energy to overcome the activation energy barrier without promoting significant side reactions.
Catalyst Concentration Increases reaction rate.Use a catalytic amount (0.1-0.2 equivalents) of concentrated H2SO4.A sufficient concentration of acid is needed to protonate the carbonyl group, making it more electrophilic. Excess acid can lead to side reactions and complicates the work-up.
Methanol to Acid Ratio Shifts the equilibrium towards the product.Use a large excess of methanol (10-20 equivalents or as the solvent).According to Le Châtelier's principle, increasing the concentration of a reactant drives the equilibrium towards the products.[4]
Water Removal Shifts the equilibrium towards the product.For larger scales, use a Dean-Stark apparatus. For lab scale, using a large excess of alcohol is usually sufficient.Removing a product as it is formed prevents the reverse reaction (ester hydrolysis) from occurring.[1][4]

IV. Safety Precautions

  • 4-Fluorophenylacetic Acid: Causes serious eye irritation and may cause respiratory irritation.[15] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage.[2] It is also a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield. Always add acid to the alcohol slowly and with cooling.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. May cause damage to organs. Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate PPE.

V. References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • 22. The Fischer Esterification. (n.d.). Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Naidu, A. V., & Sharma, P. K. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Organic Communications, 10(4), 314-322.

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 4-Fluorophenylacetic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 4). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Converting Waste PET into Dimethyl Terephthalate and Diverse Boronic Esters under Metal-free Conditions. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • NRC Publications Archive - Canada.ca. (2009, March 12). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysts used for the esterification reaction | Download Table. Retrieved from [Link]

  • SciELO. (n.d.). Methylation-GC-MS analysis of arabinofuranose- and galactofuranose-containing structures: rapid synthesis of partially O-methylated alditol acetate standards. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids. Retrieved from

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Angew. Chem. Int. Ed. Z53354 © Wiley-VCH 2004. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Methylation-GC-MS analysis of arabinofuranose- And galactofuranose- containing structures: Rapid synthesis of partially O-methylated alditol acetate standards. Retrieved from [Link]

  • Material Safety Data Sheet: Sulfuric Acid. (2015, February 2). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and X-ray Structure of Acetoxy4-methyl Phenyl Methyl Acetate. Retrieved from [Link]

  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl Acetate Hydrolysis in a Reactive Divided Wall Column. Retrieved from [Link]

  • Google Patents. (n.d.). US20050176986A1 - Catalyst for esterification and transesterification and process for producing ester. Retrieved from

  • Wikipedia. (n.d.). Fluorosulfuric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... Retrieved from [Link]

  • MDPI. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Converting Waste PET into Dimethyl Terephthalate and Diverse Boronic Esters under Metal-free Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-fluorophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. While its preparation, most commonly via Fischer esterification of 2-(4-fluorophenyl)acetic acid, appears straightforward, several potential side reactions can lead to impurities, reduced yields, and purification challenges. This guide offers practical, mechanistically-grounded solutions to these issues.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis and workup of Methyl 2-(4-fluorophenyl)acetate in a question-and-answer format.

Question 1: My reaction is incomplete, and I have a significant amount of unreacted 2-(4-fluorophenyl)acetic acid. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue in Fischer esterification, as it is an equilibrium-controlled process[1]. To shift the equilibrium towards the product, you can employ Le Chatelier's principle:

  • Increase the concentration of a reactant: The most common and cost-effective strategy is to use a large excess of methanol, which can also serve as the reaction solvent[1]. A 5 to 10-fold excess is a good starting point.

  • Remove a product as it forms: Water is a byproduct of the reaction. Its removal will drive the equilibrium towards the ester. This can be achieved by:

    • Azeotropic distillation: Using a co-solvent like toluene and a Dean-Stark apparatus to physically remove water from the reaction mixture.

    • Using a dehydrating agent: While less common for this specific transformation, molecular sieves can be added to the reaction to sequester water.

dot

Caption: Driving the Fischer Esterification Equilibrium.

Question 2: I'm observing a significant amount of a high-boiling point, non-polar impurity in my crude product. What could it be and how can I prevent it?

Answer:

This is likely a result of the self-condensation of 2-(4-fluorophenyl)acetic acid to form 1,3-bis(4-fluorophenyl)acetone. This side reaction is promoted by strong acids and high temperatures.

Mechanism:

  • Decarboxylation: Under harsh acidic conditions, 2-(4-fluorophenyl)acetic acid can undergo decarboxylation to form a reactive ketene intermediate.

  • Reaction with starting material: This ketene can then be attacked by the enolate of another molecule of 2-(4-fluorophenyl)acetic acid.

  • Final Product: Subsequent decarboxylation leads to the formation of the ketone.

Prevention and Mitigation:

  • Control the reaction temperature: Avoid excessive heating. Refluxing methanol is generally sufficient.

  • Use a milder acid catalyst: While sulfuric acid is common, consider using a less aggressive catalyst like p-toluenesulfonic acid (p-TsOH).

  • Limit reaction time: Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.

dot

G cluster_main Main Reaction cluster_side Side Reaction: Self-Condensation start 2-(4-fluorophenyl)acetic Acid + Methanol end Methyl 2-(4-fluorophenyl)acetate start->end H+ side_start 2 x 2-(4-fluorophenyl)acetic Acid intermediate Ketene Intermediate side_start->intermediate High Temp, H+ side_end 1,3-bis(4-fluorophenyl)acetone intermediate->side_end G start Crude Reaction Mixture neutralize Neutralize with NaHCO3(aq) start->neutralize extract Extract with Organic Solvent neutralize->extract wash_bicarb Wash with NaHCO3(aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Sources

Technical Support Center: Identification of Byproducts in Methyl 2-(4-fluorophenyl)acetate Reactions by NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-fluorophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is critical for the successful outcome of subsequent synthetic steps and the quality of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of Methyl 2-(4-fluorophenyl)acetate, as well as for the identification of byproducts that may form during its synthesis or subsequent reactions. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers in identifying and characterizing these byproducts using NMR.

Core Principles of Byproduct Identification by NMR

The identification of byproducts in a reaction mixture by NMR relies on the fundamental principle that chemically distinct nuclei will resonate at different frequencies in a magnetic field. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, one can deduce the structure of impurities, even at low concentrations. For compounds containing fluorine, such as Methyl 2-(4-fluorophenyl)acetate and its derivatives, ¹⁹F NMR provides an additional, highly sensitive probe for identifying fluorine-containing byproducts.

Troubleshooting Guide: Unexpected Signals in Your NMR Spectrum

This section addresses common issues encountered when analyzing reaction mixtures of Methyl 2-(4-fluorophenyl)acetate by NMR.

Scenario 1: Signals Indicating Hydrolysis

Question: I see a new singlet around 11-12 ppm and a singlet around 3.6 ppm in the ¹H NMR of my Methyl 2-(4-fluorophenyl)acetate reaction mixture. What could these be?

Answer: The presence of a broad singlet in the 11-12 ppm region is highly indicative of a carboxylic acid proton. This, coupled with a singlet around 3.6 ppm, strongly suggests the hydrolysis of your methyl ester to form 2-(4-fluorophenyl)acetic acid and methanol.[1][2][3][4][5]

Causality and Experimental Choices:

  • Cause: The ester functionality is susceptible to hydrolysis, especially in the presence of water and either acid or base catalysts. This can occur during the reaction if there are trace amounts of water in your reagents or solvents, or during aqueous work-up procedures.

  • Confirmation:

    • ¹H NMR: Look for the disappearance of the methyl ester singlet of the starting material (typically around 3.7 ppm) and the appearance of a new methylene singlet for the acid (around 3.6 ppm). The integration ratio of the aromatic protons to the methylene protons will change.

    • ¹³C NMR: The carbonyl carbon of the ester (around 171 ppm) will be replaced by the carbonyl carbon of the carboxylic acid (typically shifted downfield to around 177 ppm).

    • Spiking Experiment: Add a small amount of authentic 2-(4-fluorophenyl)acetic acid to your NMR sample. An increase in the intensity of the suspected impurity signals will confirm its identity.

Troubleshooting Workflow:

start Unexpected signals observed (e.g., ~11-12 ppm & 3.6 ppm) check_hydrolysis Hypothesize Hydrolysis: 2-(4-fluorophenyl)acetic acid start->check_hydrolysis confirm Confirmation Steps check_hydrolysis->confirm spike Spiking experiment with authentic standard confirm->spike Definitive nmr_2d 2D NMR (HSQC, HMBC) to confirm connectivity confirm->nmr_2d Structural prevent Preventative Measures spike->prevent nmr_2d->prevent dry Ensure anhydrous reaction conditions prevent->dry workup Modify work-up (e.g., avoid prolonged exposure to acid/base) prevent->workup

Caption: Workflow for identifying and preventing hydrolysis.

Scenario 2: Loss of the Methoxy Group Signal

Question: The singlet for the methoxy group of my Methyl 2-(4-fluorophenyl)acetate has disappeared, but I don't see a carboxylic acid peak. Instead, I have a complex aromatic region. What might have happened?

Answer: This could indicate a transesterification reaction if another alcohol was present in the reaction mixture. Alternatively, under certain conditions, particularly with strong nucleophiles, the entire acetate group could be displaced.

Causality and Experimental Choices:

  • Cause of Transesterification: If your reaction solvent is an alcohol (e.g., ethanol, isopropanol), or if there is an alcohol present as a reagent, it can displace the methanol from your starting material, leading to the formation of a different ester.

  • Cause of Displacement: Strong nucleophiles can potentially attack the benzylic position, leading to the displacement of the entire CH(CO₂Me) group, although this is less common under standard conditions.

Identification Strategy:

  • Analyze ¹H NMR: Look for new signals corresponding to the alkyl group of the new ester. For example, an ethyl ester would show a quartet around 4.1 ppm and a triplet around 1.2 ppm.

  • Analyze ¹³C NMR: The signals for the new ester's alkyl group will be present.

  • Mass Spectrometry: GC-MS or LC-MS analysis of the reaction mixture can help identify the mass of the new ester byproduct.

Scenario 3: Signals Suggesting Decarboxylation

Question: I have a singlet around 2.9 ppm and a simplified aromatic region in my ¹H NMR, and the ester signals are gone. What could this be?

Answer: This pattern suggests decarboxylation, leading to the formation of 1-fluoro-4-methylbenzene (p-fluorotoluene).[6]

Causality and Experimental Choices:

  • Cause: Decarboxylation of phenylacetic acid derivatives can occur at elevated temperatures, sometimes catalyzed by acids or bases. If your starting material first hydrolyzes to the carboxylic acid, this acid could then decarboxylate.

  • Confirmation:

    • ¹H NMR: p-Fluorotoluene would show a singlet for the methyl group around 2.3 ppm and a characteristic AA'BB' system in the aromatic region. The signal you observe at 2.9 ppm might be from another species or a shift due to the solvent. A reference spectrum is crucial.

    • ¹³C NMR: Look for the disappearance of the carbonyl and methylene carbons and the appearance of a methyl carbon signal around 21 ppm.

    • GC-MS: This technique is excellent for identifying volatile, lower molecular weight byproducts like p-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for Methyl 2-(4-fluorophenyl)acetate?

A1: The expected chemical shifts can vary slightly depending on the solvent used. However, typical values are provided in the table below.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methylene (-CH₂-)~3.6~40
Methyl (-OCH₃)~3.7~52
Aromatic C-H (ortho to F)~7.0 (t)~115 (d, J ≈ 21 Hz)
Aromatic C-H (meta to F)~7.3 (dd)~131 (d, J ≈ 8 Hz)
Aromatic C-F-~162 (d, J ≈ 245 Hz)
Aromatic C-CH₂-~130 (d, J ≈ 3 Hz)
Carbonyl (C=O)-~171

Note: 'd' denotes a doublet and 't' a triplet due to fluorine coupling. J-values are approximate.

Q2: How can I use ¹⁹F NMR to identify byproducts?

A2: ¹⁹F NMR is a very powerful tool because the chemical shift of the fluorine atom is highly sensitive to its electronic environment.

  • Starting Material: Methyl 2-(4-fluorophenyl)acetate will have a characteristic ¹⁹F chemical shift.

  • Byproducts: Any byproduct that retains the 4-fluorophenyl group but has a different substituent at the benzylic position will have a different ¹⁹F chemical shift. For example, the ¹⁹F signal for 2-(4-fluorophenyl)acetic acid will be slightly different from that of the corresponding methyl ester.

  • Workflow:

    • Acquire a ¹⁹F NMR spectrum of your pure starting material to establish a reference chemical shift.

    • Acquire a ¹⁹F NMR spectrum of your reaction mixture.

    • New signals in the ¹⁹F spectrum indicate the presence of fluorine-containing byproducts. The number of new signals corresponds to the number of different fluorine-containing species.

Q3: My reaction involves a strong base like LDA or NaH. What are some common byproducts I should look out for?

A3: Strong bases can deprotonate the methylene position of Methyl 2-(4-fluorophenyl)acetate, forming an enolate. This enolate can then participate in side reactions.

  • Self-Condensation: The enolate can react with another molecule of the starting ester, leading to dimerized or oligomeric byproducts. These will have more complex NMR spectra with multiple methylene and methoxy signals.

  • Reaction with other electrophiles: If there are other electrophiles present in the reaction mixture (e.g., from impurities in the reagents or solvent), the enolate can react with them.

Identification Strategy for Complex Mixtures:

When complex mixtures are formed, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (i.e., on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is excellent for identifying the connectivity between different fragments of a molecule.

Experimental Protocol: Basic NMR Sample Preparation for Byproduct Analysis

  • Work-up: After the reaction is complete, perform an appropriate work-up to isolate the crude product.

  • Drying: Ensure the sample is free of residual solvent by drying it under high vacuum. Residual solvents can obscure important signals in the NMR spectrum.[7][8][9][10][11]

  • Solvent Selection: Dissolve 5-10 mg of the crude product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for non-polar to moderately polar compounds.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.

  • Acquisition: Acquire ¹H, ¹³C, and, if applicable, ¹⁹F NMR spectra. For complex mixtures, 2D NMR experiments should also be performed.

Logical Relationship Diagram for Byproduct Identification:

A Crude Reaction Mixture B 1D NMR Analysis (¹H, ¹³C, ¹⁹F) A->B C Compare to Starting Material Spectrum B->C D Identify New Signals C->D E Hypothesize Byproduct Structures (Hydrolysis, Decarboxylation, etc.) D->E F 2D NMR Analysis (COSY, HSQC, HMBC) E->F H Spiking Experiment E->H J GC-MS / LC-MS Analysis E->J G Confirm Connectivity and Structure F->G I Definitive Identification G->I H->I K Orthogonal Confirmation (Mass) J->K K->I

Caption: A logical workflow for byproduct identification.

References

  • US4352940A, "Hydrolysis of methyl acetate," Google P
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Supporting Information for a relevant article.
  • Organic Chemistry Portal, "Decarboxylation," [Link].

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2022).
  • Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. (2023). MDPI.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Shi, Z., Hsieh, Y., Weinberg, N., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(4), 544-554.
  • JPH10139716A, "Hydrolysis of methyl acetate," Google P
  • Organic Chemistry Portal, "Deacylations," [Link].

  • CN102408335A, "A kind of synthetic method of p-fluorophenyl acetate," Google P
  • Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. (2024). MDPI.
  • Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds. (2025).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). KGROUP.
  • Methyl Acetate Hydrolysis in a Reactive Divided Wall Column. (2006). SciSpace.
  • The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? (2009).
  • METHYL 2-(4-BROMOPHENYL)
  • (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2025).
  • Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl | Chegg.com. (2020, October 27).
  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Amazon S3.
  • 2,4-Difluorophenylacetic acid(81228-09-3) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 1H and13C NMR study of 2-substituted phenyl methyl sulphides. (2025).
  • 2-Amino-2-(4-fluorophenyl)acetic acid. (n.d.). ChemScene.
  • 12.2: NMR Spectra - an introduction and overview. (2020, May 30). Chemistry LibreTexts.
  • Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at n

Sources

"how to remove unreacted 4-fluorophenylacetic acid from product"

Author: BenchChem Technical Support Team. Date: February 2026

Support Ticket ID: 4FPAA-PUR-001
Status: Active Guide

Executive Summary

4-Fluorophenylacetic acid (4-FPAA) is a common intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its removal from reaction mixtures—typically amide couplings, esterifications, or Friedel-Crafts acylations—is critical for downstream purity. Because 4-FPAA contains a free carboxylic acid group (


), it possesses distinct physicochemical properties that allow for targeted removal via pH-controlled liquid-liquid extraction  or chemoselective scavenging .

This guide provides three validated workflows for the removal of 4-FPAA, ranked by efficiency and scalability.

Module 1: The Gold Standard – Acid-Base Extraction

Best For: Crude reaction mixtures where the target product is neutral (e.g., amides, esters) or basic (e.g., amines).

The Mechanism

4-FPAA is lipophilic in its protonated form (soluble in DCM, EtOAc) but highly hydrophilic in its deprotonated carboxylate form. By introducing a mild base, we convert the acid into its water-soluble sodium salt, forcing it into the aqueous phase while the product remains in the organic phase.



Protocol: The "Saturated Bicarb" Wash

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Aqueous Base: Saturated Sodium Bicarbonate (

    
    ) solution.[2]
    

Step-by-Step Workflow:

  • Dilution: Dilute the crude reaction mixture with the chosen organic solvent (approx. 10 mL per gram of crude).

  • First Wash: Transfer to a separatory funnel. Add an equal volume of Saturated

    
     .
    
  • Equilibration: Shake vigorously for 30 seconds. VENT FREQUENTLY . The reaction produces

    
     gas; failure to vent will cause pressure buildup and potential glass failure.
    
  • Separation: Allow layers to separate.

    • Bottom Layer: DCM (if used).

    • Top Layer: Aqueous (if DCM used) or Organic (if EtOAc used).

    • Target Location: The 4-FPAA is now in the Aqueous Phase (pH ~8.5). Your product is in the Organic Phase .[3]

  • Second Wash: Repeat the

    
     wash once more to ensure complete removal.
    
  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove residual water.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.
Visual Workflow: Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture (Product + 4-FPAA) Solvent Dilute with EtOAc or DCM Start->Solvent Wash Add Sat. NaHCO3 Shake & Vent Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains 4-FPAA Salt) PhaseSep->AqLayer High Polarity OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Low Polarity Stop Discard Aqueous Layer (Proper Disposal) AqLayer->Stop Check Is Product Acidic? OrgLayer->Check Check->Start Yes (See Module 3) Finish Dry & Concentrate (Pure Product) Check->Finish No (Neutral/Basic)

Figure 1: Decision logic for liquid-liquid extraction of 4-fluorophenylacetic acid.

Module 2: Solid-Phase Scavenging (Chromatography-Free)

Best For: Small-scale reactions (<500 mg) or when aqueous workup causes emulsions.

The Solution: Basic Alumina or Amine Resins

If liquid-liquid extraction is problematic (e.g., your product is water-sensitive or forms emulsions), use a solid scavenger to physically bind the unreacted acid.

Option A: Basic Alumina Filtration

Basic alumina (


) has a surface pH of ~9-10.[4] It will retain carboxylic acids while allowing neutral organic molecules to pass through.
  • Pack a short plug (2-3 cm) of Basic Alumina in a glass pipette or sintered funnel.

  • Dissolve crude mixture in a non-polar solvent (DCM or Hexane/EtOAc).

  • Pass the solution through the plug.

  • Rinse with 2-3 column volumes of solvent.

  • Result: 4-FPAA stays on the alumina; product elutes.

Option B: Polymer-Supported Carbonate (PS-CO3)

For high-value pharmaceutical intermediates, use a scavenger resin like Polymer-Supported Carbonate or Trisamine .

  • Add 3-4 equivalents of resin (relative to expected excess acid) to the reaction vial.

  • Stir for 1-2 hours at room temperature.

  • Filter off the resin.[5]

  • Concentrate the filtrate.[4]

Module 3: Chromatographic Purification

Best For: Difficult separations where the product polarity is similar to 4-FPAA, or if the product is also acidic.

The "Streaking" Issue

Carboxylic acids like 4-FPAA interact strongly with the silanols on silica gel, causing them to "streak" (elute over a wide range of fractions), potentially contaminating your product.

The Fix: Acidified Mobile Phase

To prevent streaking, you must suppress the ionization of the carboxylic acid on the silica surface.

Protocol:

  • Solvent System: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).

  • Effect: This keeps 4-FPAA in its protonated (neutral) form, sharpening its peak shape.

  • Elution Order: 4-FPAA is relatively polar. In a Hexane/EtOAc gradient, it will typically elute after non-polar esters/amides.

Comparative Data: Selecting the Right Base

Not all bases are suitable for all products. Use this table to select the correct extraction agent.

BasepH (approx)Suitability for 4-FPAA RemovalRisk Factor
Sat. NaHCO3 8.5Excellent. Standard choice.Gas evolution (

). Gentle on base-sensitive protecting groups (Fmoc, esters).
1M NaOH 14.0Aggressive. Very efficient removal.High Risk. Can hydrolyze esters, amides, or racemize chiral centers. Use only if product is robust.
1M Na2CO3 11.5Moderate. No gas evolution.Moderate risk of hydrolysis. Good alternative if

generation is problematic.

Troubleshooting & FAQs

  • Cause 1: The organic layer was too polar (e.g., contained THF or DMF), causing water (and the salt) to dissolve into the organic phase.

  • Fix: Dilute with more non-polar solvent (EtOAc or Ether) and wash with water before the bicarbonate wash to remove polar solvents.

  • Cause 2: The pH of the aqueous layer wasn't high enough.

  • Fix: Check the aqueous layer pH with paper.[2] It must be >8. If acidic, add more base.

Q: My product is also a carboxylic acid. How do I separate it from 4-FPAA?

  • Answer: Extraction will not work (both will go to water). You must use Reverse Phase HPLC (C18 column) or careful Recrystallization . 4-FPAA is highly crystalline; if your product is solid, try recrystallizing from Heptane/Toluene [1].

Q: The extraction formed a terrible emulsion.

  • Fix: Add solid NaCl to the mixture to increase ionic strength, or filter the mixture through a pad of Celite to remove particulate matter stabilizing the emulsion.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. Retrieved from

  • Thermo Scientific Chemicals. (n.d.). 4-Fluorophenylacetic acid, 98%. Retrieved from [6]

  • LibreTexts Chemistry. (2022). Acid-Base Extraction. Retrieved from

  • Biotage. (2023). Alumina sample cleanups and how can you implement in your workflow?. Retrieved from

  • Sigma-Aldrich. (n.d.). Alumina for column chromatography - Technical Information. Retrieved from

Sources

Technical Support Center: Optimizing Catalyst Loading for Methyl 2-(4-fluorophenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Catalyst Loading

Welcome to the technical support center for the synthesis of Methyl 2-(4-fluorophenyl)acetate. This guide is designed for researchers, chemists, and process development professionals to navigate the nuances of optimizing catalyst loading, a critical parameter that dictates reaction efficiency, yield, and purity. In many catalytic processes, particularly palladium-catalyzed cross-coupling reactions like carbonylative coupling, the amount of catalyst used is not just a matter of cost but a fundamental variable that controls the reaction's success.[1][2]

This document provides a structured approach to troubleshooting common issues and answering frequently asked questions related to catalyst loading in the synthesis of Methyl 2-(4-fluorophenyl)acetate, with a focus on a palladium-catalyzed carbonylation route from a suitable 4-fluorobenzyl halide.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for a palladium-catalyzed carbonylation to synthesize Methyl 2-(4-fluorophenyl)acetate?

A1: For laboratory-scale palladium-catalyzed carbonylation reactions, catalyst loading typically ranges from 0.1 mol% to 5 mol% of the palladium precursor relative to the limiting reagent (usually the aryl halide).[1] For process development and scale-up, the goal is often to reduce this to well below 1 mol%, with loadings as low as 0.01 mol% being highly desirable for economic and environmental reasons.[3] The optimal loading is a balance between reaction rate, overall yield, and catalyst cost. Starting with a screening in the 1-2 mol% range is a common practice.[4]

Q2: Why is simply adding more catalyst not always the best solution for a slow or low-yielding reaction?

A2: While insufficient catalyst can lead to a stalled or slow reaction, excessive catalyst loading can be detrimental. High concentrations of the catalyst can lead to the formation of undesired side products through alternative reaction pathways, such as homo-coupling of the starting material.[5][6] Furthermore, it increases the cost of the process and can complicate product purification by introducing higher levels of residual palladium, which is often subject to strict regulatory limits in pharmaceutical applications.

Q3: What is the role of the phosphine ligand, and how does its concentration relative to the palladium source affect the reaction?

A3: Phosphine ligands are crucial in palladium-catalyzed reactions as they stabilize the palladium center, influence its reactivity, and prevent the precipitation of palladium black.[7][8] The electronic and steric properties of the ligand dictate the efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[8][9] The ligand-to-palladium ratio is a critical parameter to optimize. A common starting point is a 1:1 to 2:1 ratio for bidentate ligands and a 2:1 to 4:1 ratio for monodentate ligands. Insufficient ligand can lead to catalyst decomposition, while an excess can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center.

Q4: How do I know if my catalyst is active?

A4: The most direct way to test catalyst activity is to run a small-scale, well-established control reaction that is known to proceed with high yield. If this control reaction fails or gives a low yield, it's a strong indication that your catalyst or other reagents may be compromised.[6] Visually, the formation of palladium black (a fine, black precipitate) early in the reaction is a sign of catalyst decomposition and loss of activity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments.

Issue 1: The reaction is very slow or has stalled (low conversion of starting material).

Probable Cause Recommended Action & Rationale
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 1.5 mol%, then 2 mol%). This is the most direct way to increase the concentration of the active catalytic species.
Catalyst Deactivation/Poisoning Ensure all reagents and solvents are pure and free of potential catalyst poisons (e.g., sulfur compounds, excess water, or other nucleophiles). Purging the reaction mixture with an inert gas like nitrogen or argon before adding the catalyst is crucial to remove oxygen, which can oxidize and deactivate the catalyst.[5]
Poor Solubility of Catalyst The catalyst must be soluble in the reaction medium to be effective. If you observe undissolved catalyst, consider switching to a different solvent system or a pre-catalyst with better solubility characteristics.[10]
Inactive Catalyst Precursor The Pd(0) active species is often generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). If this reduction step is inefficient, the reaction will not initiate properly. Using a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a palladacycle precatalyst can sometimes resolve this issue.[4][11]

Issue 2: The yield is low, but the starting material is fully consumed.

Probable Cause Recommended Action & Rationale
Formation of Side Products Analyze the crude reaction mixture by GC-MS or LC-MS to identify major byproducts. Common side reactions include homo-coupling of the aryl halide or decomposition of the product.
Excessive Catalyst Loading High catalyst concentrations can sometimes promote undesired side reactions. Try reducing the catalyst loading in increments (e.g., from 2 mol% down to 1 mol% or 0.5 mol%).
Suboptimal Ligand-to-Metal Ratio The ratio of phosphine ligand to palladium can influence selectivity. Perform a screen of ligand-to-palladium ratios (e.g., 1:1, 2:1, 4:1) to find the optimal balance that favors the desired product formation.
Incorrect Reaction Temperature Temperature can significantly affect the rates of competing reaction pathways.[3] Consider running the reaction at a lower temperature to potentially disfavor the side reaction.

Issue 3: Inconsistent results from batch to batch.

Probable Cause Recommended Action & Rationale
Air/Moisture Sensitivity Many palladium catalysts and phosphine ligands are sensitive to air and moisture.[3] Ensure consistent use of inert atmosphere techniques (e.g., Schlenk line or glovebox) for storing and handling reagents.[12]
Variability in Reagent Quality Use reagents from the same batch for a series of experiments. If this is not possible, re-verify the purity of new batches of starting materials, solvents, and bases.
Inaccurate Catalyst Dosing For small-scale reactions, accurately weighing small amounts of catalyst can be challenging. Consider preparing a stock solution of the catalyst in an anhydrous, degassed solvent to ensure precise and reproducible dosing.

Experimental Protocols & Data

Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a general procedure for determining the optimal catalyst loading for the synthesis of Methyl 2-(4-fluorophenyl)acetate via palladium-catalyzed carbonylation of 4-fluorobenzyl bromide.

Materials:

  • 4-fluorobenzyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)[13]

  • Methanol (anhydrous)

  • Triethylamine (or another suitable base)

  • Toluene (anhydrous, degassed)

  • Carbon monoxide (CO) gas (balloon or cylinder)

  • Schlenk flasks and inert atmosphere manifold

Procedure:

  • To each of five oven-dried Schlenk flasks, add 4-fluorobenzyl bromide (1.0 mmol, 1.0 eq).

  • In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and Xantphos (1:1.2 molar ratio) in toluene.

  • To each Schlenk flask, add the appropriate volume of the catalyst stock solution to achieve the target catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol% Pd).

  • Add toluene (to a total volume of 5 mL), followed by triethylamine (1.5 mmol, 1.5 eq) and methanol (5.0 mmol, 5.0 eq).

  • Purge each flask with CO gas by evacuating and backfilling with CO three times, leaving a CO-filled balloon on each flask.

  • Place the flasks in a preheated oil bath at 80 °C and stir for 16 hours.

  • After cooling, take an aliquot from each reaction for analysis by GC or HPLC to determine conversion and yield.

Data Presentation: Example Screening Results

The following table summarizes hypothetical results from the screening protocol described above.

Entry Catalyst Loading (mol%) Conversion (%) Yield (%) Key Observations
10.56558Incomplete conversion.
21.09892High conversion and yield.
31.5>9993Near-quantitative conversion, slight increase in yield.
42.0>9989Increased formation of an unidentified byproduct.
52.5>9985Significant side product formation observed.

Visualizations

Workflow for Catalyst Loading Optimization

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Decision cluster_next Next Steps prep Define Loading Range (e.g., 0.5-2.5 mol%) reagents Prepare Reagents & Catalyst Stock Solution prep->reagents setup Set up Parallel Reactions (Inert Atmosphere) reagents->setup run Run Reactions at Constant T, t setup->run analyze Analyze Samples (GC/HPLC/NMR) run->analyze evaluate Evaluate Yield, Purity, & Conversion analyze->evaluate decision Select Optimal Loading evaluate->decision refine Refine Range (if necessary) decision->refine scale_up Proceed to Scale-Up decision->scale_up

Caption: Workflow for systematic optimization of catalyst loading.

Troubleshooting Decision Tree

G start Reaction Issue Identified q1 Is Starting Material Consumed? start->q1 a1_no Low Conversion/ Stalled Reaction q1->a1_no No a2_yes Low Yield of Desired Product q1->a2_yes Yes c1 Increase Catalyst Loading a1_no->c1 c2 Check Reagent Purity (Catalyst Poisons) a1_no->c2 c3 Verify Catalyst Activity (Control Reaction) a1_no->c3 q2 Significant Side Products Observed? a2_yes->q2 a3_yes Formation of Byproducts q2->a3_yes Yes a4_no Product or Reagent Decomposition q2->a4_no No c4 Decrease Catalyst Loading a3_yes->c4 c5 Optimize Ligand/ Metal Ratio a3_yes->c5 c6 Adjust Temperature a3_yes->c6 c7 Lower Reaction Temp. a4_no->c7 c8 Check for Air/Moisture Leaks in Setup a4_no->c8

Caption: Decision tree for troubleshooting common reaction issues.

References

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]

  • Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Methyl 2-(2-acetylphenyl)acetate. (2009). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. (n.d.). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]

  • Supporting Information for Bismuth-Catalyzed Intermolecular Crossed Aldol-Type Reaction of α-Keto Esters and Aldehydes. (n.d.). Synfacts. Retrieved January 30, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Phosphine ligands and catalysis. (n.d.). Gessner Group. Retrieved January 30, 2026, from [Link]

  • Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. (n.d.). hitec zang. Retrieved January 30, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit. Retrieved January 30, 2026, from [Link]

  • Purification of methyl acetate. (1975). Google Patents.
  • Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.
  • Model system for optimization. Palladium catalyzed N-arylation of.... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates. (n.d.). Industrial Chemistry & Materials (RSC Publishing). Retrieved January 30, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved January 30, 2026, from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. (n.d.). Chemical Science (RSC Publishing). Retrieved January 30, 2026, from [Link]

  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A. - Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. (n.d.). ISCRE.org. Retrieved January 30, 2026, from [Link]

  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Palladium-catalyzed carbonylation of aryl halides - A detailed investigation of the alkoxycarbonylation of 4-bromoacetophenone. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. (n.d.). DSpace@MIT. Retrieved January 30, 2026, from [Link]

  • Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Robust phosphine-based covalent-organic framework palladium catalysts for the highly efficient carbonylation coupling reaction. (2022). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved January 30, 2026, from [Link]

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. Retrieved January 30, 2026, from [Link]

  • Ligand design for cross-couplings: phosphines. (2022). YouTube. Retrieved January 30, 2026, from [Link]

Sources

Validation & Comparative

"comparative analysis of Methyl 2-(4-fluorophenyl)acetate and its non-fluorinated analog"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Phenylacetates

In the optimization of lead compounds, the substitution of hydrogen with fluorine is a pivotal strategy known as the "Fluorine Effect." This guide compares Methyl phenylacetate (MPA) with its fluorinated analog, Methyl 2-(4-fluorophenyl)acetate (M4FPA) .

While both compounds serve as versatile building blocks for alkylation and condensation reactions, M4FPA offers distinct advantages in medicinal chemistry applications. The introduction of the fluorine atom at the para-position significantly alters the metabolic profile by blocking CYP450-mediated oxidation, modifies the lipophilicity (LogP), and subtly increases the acidity of the


-methylene protons, thereby influencing reaction kinetics in enolate chemistry.

Physicochemical Profile

The introduction of the fluorine atom increases density and molecular weight while slightly lowering the refractive index due to the low polarizability of the C-F bond. Notably, the boiling points are comparable, despite the mass increase, a phenomenon often attributed to the weak intermolecular van der Waals interactions of fluorine.

Table 1: Comparative Technical Specifications
PropertyMethyl Phenylacetate (MPA)Methyl 2-(4-fluorophenyl)acetate (M4FPA)Impact of Fluorination
Structure C₆H₅CH₂CO₂CH₃(4-F-C₆H₄)CH₂CO₂CH₃Para-substitution
CAS Number 101-41-734837-84-8N/A
Molecular Weight 150.18 g/mol 168.17 g/mol +17.99 (Mass increase)
Appearance Clear, colorless liquidClear, colorless liquidNone
Density (20°C) 1.055 g/cm³1.148 g/cm³+8.8% (Significant increase)
Boiling Point 218 °C211 °CSlight decrease (Low polarizability)
Refractive Index 1.5051.486 - 1.488Decrease (Lower electronic distortion)
Predicted LogP ~1.83~2.05Increased Lipophilicity
Odor Honey-like, sweetFaint, ester-likeLess distinct

Mechanistic Insight: Reactivity & Metabolism[1]

Metabolic Stability (The Para-Block Strategy)

The most critical divergence between these molecules lies in their metabolic fate. In biological systems, the phenyl ring of MPA is a prime target for Cytochrome P450 enzymes, which readily hydroxylate the electron-rich para-position.

  • MPA: Rapidly metabolized to p-hydroxyphenylacetate, increasing polarity and accelerating clearance.

  • M4FPA: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and resistant to oxidative cleavage. This "metabolic block" extends the half-life (

    
    ) of the pharmacophore.
    

MetabolicFate Start_MPA Methyl Phenylacetate (MPA) CYP CYP450 Oxidation Start_MPA->CYP High Affinity Start_M4FPA Methyl 2-(4-fluorophenyl)acetate (M4FPA) Start_M4FPA->CYP Blocked Site Prod_Stable Metabolically Stable (Extended t1/2) Start_M4FPA->Prod_Stable No Reaction Prod_OH Methyl 2-(4-hydroxyphenyl)acetate (Rapid Clearance) CYP->Prod_OH Para-Hydroxylation

Figure 1: Metabolic divergence. The fluorine atom prevents oxidative attack at the para-position, a primary clearance pathway for phenylacetates.

Alpha-Acidity and Enolate Chemistry

The fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density through the


-framework, stabilizing the negative charge on the enolate intermediate formed during deprotonation.
  • Consequence: The

    
    -protons of M4FPA are slightly more acidic than those of MPA.
    
  • Application: M4FPA undergoes deprotonation faster, often requiring strictly controlled temperatures (-78°C) during lithiation to prevent side reactions (e.g., self-condensation) that might occur more readily than with MPA.

Experimental Protocols

Protocol A: Comparative Synthesis via Fischer Esterification

Objective: Synthesis of high-purity methyl esters from their corresponding acids.

Reagents:

  • Substrate: Phenylacetic acid (PAA) OR 4-Fluorophenylacetic acid (4-F-PAA)

  • Solvent/Reagent: Methanol (anhydrous, excess)

  • Catalyst: Sulfuric acid (

    
    , conc.) or Thionyl Chloride (
    
    
    
    )

Workflow:

  • Dissolution: Dissolve 0.1 mol of the carboxylic acid in 50 mL of anhydrous methanol.

  • Catalysis:

    • Method A (Acid Cat): Add 1 mL conc.

      
       dropwise. Reflux for 4-6 hours.
      
    • Method B (Acyl Chloride): Cool to 0°C. Add 0.12 mol

      
       dropwise (exothermic). Warm to RT and reflux for 2 hours.
      
  • Work-up: Concentrate methanol under reduced pressure. Dilute residue with EtOAc (50 mL).

  • Wash: Wash with sat.

    
     (2 x 30 mL) to remove unreacted acid. Wash with brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Distill under vacuum if purity <98%.
    

SynthesisWorkflow Input Start: Phenylacetic Acid Deriv. (H or 4-F) Reagent Add MeOH + H2SO4 (cat) Input->Reagent Reflux Reflux (65°C, 4-6h) Fischer Esterification Reagent->Reflux Quench Evaporate MeOH Dissolve in EtOAc Reflux->Quench Wash Wash: Sat. NaHCO3 (Removes unreacted Acid) Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Output Final Product: Methyl Ester (>98%) Dry->Output

Figure 2: Standard Fischer Esterification workflow applicable to both MPA and M4FPA.

Protocol B: Hydrolysis Kinetics (Stability Test)

Objective: To quantify the electronic influence of fluorine on ester stability.

Rationale: The electron-withdrawing fluorine makes the carbonyl carbon of M4FPA more electrophilic, potentially increasing the rate of alkaline hydrolysis compared to MPA.

  • Preparation: Prepare 0.01 M solutions of MPA and M4FPA in a 1:1 mixture of THF/Water.

  • Initiation: Add 1.0 equivalent of NaOH at 25°C.

  • Monitoring: Monitor the disappearance of the ester peak via HPLC (UV detection at 254 nm) or GC-FID at 5-minute intervals.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
  • Expectation: M4FPA typically exhibits a slightly steeper slope (higher

    
    ) due to carbonyl activation.
    

References

  • PubChem. (n.d.). Methyl 2-(4-fluorophenyl)acetate Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Fisher Scientific. (n.d.). Methyl 4-fluorophenylacetate, 98% Safety Data Sheet. Thermo Fisher Scientific.[1] Retrieved October 26, 2025, from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Foundational text on Metabolic Stability/Fluorine Effect).
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. (Mechanistic grounding for lipophilicity and acidity claims).

Sources

Comprehensive Guide: Validation of Stability-Indicating HPLC Method for Methyl 2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-fluorophenyl)acetate (CAS: 57486-68-7) is a critical intermediate in the synthesis of statins (e.g., Pitavastatin) and platelet inhibitors (e.g., Prasugrel). Its purity directly correlates to the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

While Gas Chromatography (GC) is often the default for esters due to their volatility, this guide advocates for High-Performance Liquid Chromatography (HPLC) with UV detection as the superior method for purity profiling. The rationale is threefold:

  • Simultaneous Detection: HPLC detects the non-volatile precursor, 4-fluorophenylacetic acid, without derivatization.

  • Thermal Stability: It avoids on-column degradation of thermally labile impurities common in GC.

  • Scalability: The method is easily transferable to preparative scale for impurity isolation.

This guide presents a validated, stability-indicating RP-HPLC protocol, objectively comparing it against GC-FID and generic isocratic HPLC methods.

The Comparative Landscape

Before detailing the protocol, we must justify the choice of method. The following table contrasts the proposed Gradient RP-HPLC method against common alternatives.

Table 1: Comparative Analysis of Analytical Techniques
FeatureMethod A: Proposed Gradient RP-HPLC Method B: GC-FID Method C: Isocratic HPLC
Primary Application Purity profiling & Impurity quantificationAssay of main ester peakRapid in-process control (IPC)
Acid Impurity Detection Excellent (Retained via pH control)Poor (Requires derivatization; tailing)Variable (Often elutes in void)
Thermal Stress None (Ambient/30°C)High (Injector >200°C)None
Run Time 15–20 mins (inc. re-equilibration)8–12 mins< 8 mins
Sensitivity (LOD) High (UV 220 nm)Moderate (FID)High
Robustness High (Gradient clears late eluters)Moderate (Column bleed issues)Low (Accumulation of matrix)

The Master Protocol: Optimized RP-HPLC Method

This method utilizes a C18 stationary phase with an acidic mobile phase.[1][2] The acidity is the critical quality attribute (CQA) of this method; it suppresses the ionization of the acidic impurity (4-fluorophenylacetic acid), ensuring it partitions into the stationary phase rather than eluting in the void volume.

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA/UV Detector and Quaternary Pump.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

    • Why: The high surface area and dense bonding provide excellent resolution (

      
      ) between the fluoro-isomer and the des-fluoro impurities.
      
  • Wavelength: 225 nm.

    • Why: The fluorophenyl chromophore absorbs strongly here, maximizing signal-to-noise ratio without interference from mobile phase cut-off.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase System
  • Mobile Phase A (Buffer): 0.1% Orthophosphoric acid in Water (pH ~2.5).

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Initial Equilibration
10.02080Elution of Main Peak & Dimers
12.02080Wash
12.17030Return to Initial
18.07030Re-equilibration

Method Development Logic & Impurity Pathways

Understanding the chemistry is vital for validation. The diagram below illustrates the synthesis pathway and how the method is designed to catch specific failure modes (impurities).

MethodLogic Start Start: Phenylacetic Acid Reaction Reaction: Methylation (MeOH / H+) Start->Reaction Product Target: Methyl 2-(4-fluorophenyl)acetate Reaction->Product ImpurityA Impurity A: Residual Acid (Hydrolysis/Unreacted) Reaction->ImpurityA Incomplete ImpurityB Impurity B: Dimer/Oligomer (Thermal degradation) Product->ImpurityB Stress Decision1 Method Choice: Why Acidic Buffer? ImpurityA->Decision1 Decision2 Method Choice: Why Gradient? ImpurityB->Decision2 Outcome1 Protonates Impurity A (Increases Retention) Decision1->Outcome1 Outcome2 Elutes Impurity B (Prevents carryover) Decision2->Outcome2

Figure 1: Relationship between synthesis impurities and chromatographic parameter selection.

Validation Framework (ICH Q2(R2))

The following validation protocols ensure the method is "fit for purpose."

Specificity (Selectivity)

Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.

  • Protocol: Inject individual stock solutions of:

    • Blank (Diluent).

    • Placebo (if applicable).

    • Pure Methyl 2-(4-fluorophenyl)acetate.

    • Known Impurity: 4-Fluorophenylacetic acid.

    • Forced Degradation Sample (Acid/Base/Oxidative stress).[3]

  • Acceptance Criteria:

    • No interfering peaks at the retention time of the main peak.

    • Resolution (

      
      ) between Main Peak and nearest impurity > 1.5.
      
    • Peak Purity (via Diode Array Detector) > 99.0%.

Linearity

Objective: Demonstrate proportionality between concentration and response.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Data Analysis: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ). Calculate regression equation
    
    
    .
  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .
    • Y-intercept bias

      
       of the response at 100% level.
      
Accuracy (Recovery)

Objective: Determine the closeness of agreement between the value found and the true value.

  • Protocol: Spike known amounts of analyte into a placebo matrix at three levels: 80%, 100%, and 120%. Perform in triplicate.

  • Acceptance Criteria:

    • Mean Recovery: 98.0% – 102.0%.

    • % RSD of recovery at each level

      
      .
      
Precision[3]
  • Repeatability (Intra-day): 6 injections of the standard solution (100%).

    • Limit: RSD

      
      .
      
  • Intermediate Precision (Ruggedness): 6 injections by a different analyst, on a different day, using a different column lot.

    • Limit: Overall RSD (n=12)

      
      .
      
Robustness

Objective: Measure capacity to remain unaffected by small variations.

  • Variations:

    • Flow rate (

      
       mL/min).
      
    • Column Temp (

      
      C).
      
    • Mobile Phase pH (

      
       units).
      
  • Critical Check: Ensure Resolution (

    
    ) remains > 1.5 under all conditions.
    

Representative Validation Data

The following data represents typical performance metrics observed when executing this protocol for fluorinated phenylacetic esters.

Table 2: Summary of Validation Results
ParameterAcceptance CriteriaTypical Experimental ResultStatus
Specificity No interference,


(vs. Acid Impurity)
PASS
Linearity (

)


PASS
Range 50% – 150%0.05 – 0.15 mg/mLPASS
Accuracy (Mean %) 98.0% – 102.0%99.4%PASS
Repeatability (RSD)


PASS
LOD S/N > 30.05 µg/mLPASS
LOQ S/N > 100.15 µg/mLPASS

Workflow Visualization

This diagram outlines the step-by-step execution of the validation study.

ValidationWorkflow Setup 1. System Suitability (Tailing < 2.0, N > 2000) Specificity 2. Specificity (Stress Testing) Setup->Specificity Linearity 3. Linearity (5 Levels) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery) Linearity->Accuracy Precision 5. Precision (Repeatability) Accuracy->Precision Report 6. Final Report (ICH Q2 R2) Precision->Report

Figure 2: Sequential workflow for ICH Q2(R2) method validation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][4][5][6] [Link]

  • Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.[7][8] Organic Communications, 10(4), 314-322.[8] (Provides context on fluorinated phenylacetate impurities). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776634, Methyl 4-fluorophenylacetate. [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7785-7790. (Demonstrates HPLC separation of similar fluorinated intermediates). [Link]

Sources

"comparison of different catalysts for the synthesis of Methyl 2-(4-fluorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Different Catalysts for the Synthesis of Methyl 2-(4-fluorophenyl)acetate Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

Methyl 2-(4-fluorophenyl)acetate (CAS: 63335-16-4) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and pleiotropic pharmaceutical agents. Its synthesis is primarily achieved through the esterification of 4-fluorophenylacetic acid or the carbonylation of 4-fluorobenzyl chloride.

While traditional homogeneous acid catalysis (H₂SO₄) remains the laboratory baseline, industrial and green chemistry trends have shifted toward heterogeneous solid acids and transition metal-catalyzed carbonylation to improve atom economy and simplify purification. This guide objectively compares three distinct catalytic methodologies:

  • Homogeneous Brønsted Acids (H₂SO₄/p-TSA): The historical standard.

  • Heterogeneous Solid Acids (Amberlyst-15 / Al-Montmorillonite): The sustainable, reusable alternative.

  • Transition Metal Carbonylation (Pd-Complexes): The high-throughput industrial route starting from benzyl halides.

Reaction Pathways & Catalyst Classes

Route A: Direct Esterification


Route B: Carbonylation (Alkoxycarbonylation)


Comparative Analysis of Catalysts

Homogeneous Catalysts: Sulfuric Acid (H₂SO₄)
  • Mechanism: Protonation of the carbonyl oxygen to increase electrophilicity, facilitating nucleophilic attack by methanol.

  • Performance: High yields (>90%) are achievable rapidly. However, the 4-fluoro substituent acts as an electron-withdrawing group (EWG), slightly deactivating the carbonyl carbon compared to non-fluorinated analogues, often requiring elevated temperatures or longer reflux times.

  • Drawbacks: The "workup penalty" is significant. Neutralization generates salt waste, and the corrosive nature damages reactors. It is non-recoverable.

Heterogeneous Solid Acids: Amberlyst-15 & Al-Montmorillonite
  • Mechanism: Surface-mediated protonation within the pores of the resin or clay.

  • Performance:

    • Amberlyst-15: A macro-reticular sulfonic acid resin. It offers distinct phases for easy filtration. Studies on similar phenylacetic esters indicate yields of 85-95% under reflux.

    • Al-Montmorillonite (Al-PILC): A clay-based catalyst. The Lewis acidic Al³⁺ sites work synergistically with Brønsted sites. It is particularly effective for suppressing side reactions like polymerization.

  • Advantage: Catalyst is recoverable by simple filtration and reusable (up to 4-5 cycles with minimal activity loss).

Transition Metal Catalysts: Palladium Phosphine Complexes
  • Mechanism: Oxidative addition of 4-fluorobenzyl chloride to Pd(0), CO insertion, and nucleophilic attack by methanol (Heck-Breslow mechanism).

  • Performance: This route bypasses the need for 4-fluorophenylacetic acid (which is often more expensive than the benzyl chloride precursor). Yields are typically >90% with high selectivity.

  • Drawbacks: High cost of Palladium and ligands; requires high-pressure equipment (CO gas).

Performance Data Comparison

The following table summarizes the performance metrics based on experimental data for phenylacetic acid derivatives.

ParameterH₂SO₄ (Homogeneous) Amberlyst-15 (Solid Acid) Pd(PPh₃)₂Cl₂ (Carbonylation)
Precursor 4-Fluorophenylacetic Acid4-Fluorophenylacetic Acid4-Fluorobenzyl Chloride
Yield 92 - 96%88 - 94%90 - 95%
Reaction Time 2 - 4 Hours4 - 6 Hours6 - 12 Hours
Temperature 65°C (Reflux)65°C (Reflux)80 - 100°C
Pressure AtmosphericAtmospheric20 - 40 bar (CO)
Catalyst Recovery None (Neutralized)Simple FiltrationComplex Extraction
Reusability N/AHigh (4-6 Cycles)Moderate (Leaching issues)
Atom Economy Moderate (Water waste)HighHigh
Key Risk Corrosion / Waste DisposalMass Transfer LimitationsCO Toxicity / Cost

Visualizations

Decision Matrix for Catalyst Selection

CatalystSelection Start Start: Select Precursor Decision1 Starting Material? Start->Decision1 RouteA 4-Fluorophenylacetic Acid Decision1->RouteA RouteB 4-Fluorobenzyl Chloride Decision1->RouteB Decision2 Scale / Equipment? RouteA->Decision2 Decision3 High Pressure CO Available? RouteB->Decision3 Method1 Homogeneous (H2SO4) Best for: Small Scale, One-off Decision2->Method1 Low CapEx Method2 Heterogeneous (Amberlyst-15) Best for: Green Process, Reusability Decision2->Method2 Sustainability Focus Decision3->RouteA No (Convert first) Method3 Pd-Carbonylation Best for: Industrial Scale, Cost Efficiency Decision3->Method3 Yes

Figure 1: Decision matrix for selecting the optimal catalytic strategy based on precursor availability and facility capabilities.

Heterogeneous Mechanism (Surface Catalysis)

SurfaceMechanism Resin Amberlyst-15 (SO3H Sites) Complex Adsorbed Intermediate Resin->Complex Protonation Substrate 4-F-Phenylacetic Acid Substrate->Complex Methanol Methanol TS Tetrahedral Transition State Methanol->TS Nucleophilic Attack Complex->TS Product Methyl Ester (Desorbed) TS->Product Elimination Water Water (Trapped in pores) TS->Water Product->Resin Regeneration

Figure 2: Mechanistic pathway of esterification on the surface of a solid acid catalyst.

Experimental Protocols

Protocol A: Green Synthesis using Amberlyst-15 (Recommended)

Objective: Synthesis of Methyl 2-(4-fluorophenyl)acetate with catalyst recycling.

  • Activation: Wash Amberlyst-15 (1.0 g) with dry methanol (10 mL) to remove moisture and manufacturing impurities. Activate at 100°C in an oven for 1 hour.

  • Loading: In a 100 mL round-bottom flask, charge:

    • 4-Fluorophenylacetic acid (10 mmol, ~1.54 g)

    • Dry Methanol (50 mmol, ~2.0 mL - 5:1 molar excess)

    • Activated Amberlyst-15 (10 wt% relative to acid, ~150 mg).

  • Reaction: Equip with a reflux condenser and magnetic stir bar. Heat to reflux (65°C) for 5 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.

  • Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove excess methanol. Dissolve residue in Ethyl Acetate, wash with NaHCO₃ (sat.) to remove unreacted acid, then brine. Dry over MgSO₄ and concentrate.

  • Catalyst Recycling: Wash the recovered beads with methanol and dry at 80°C for reuse.

Protocol B: Pd-Catalyzed Carbonylation (Industrial Alternative)

Objective: Synthesis directly from 4-fluorobenzyl chloride.

  • Setup: Use a stainless steel autoclave (high pressure).

  • Loading: Charge the vessel with:

    • 4-Fluorobenzyl chloride (10 mmol)

    • Methanol (10 mL)

    • Triethylamine (1.1 eq, as base)

    • Catalyst: PdCl₂(PPh₃)₂ (1 mol%).

  • Pressurization: Purge with N₂ three times, then pressurize with CO gas to 30 bar (435 psi).

  • Reaction: Heat to 100°C with vigorous stirring for 8 hours.

  • Workup: Vent CO (in a fume hood!). Filter catalyst/salts. Concentrate filtrate and distill under vacuum to obtain pure ester.

References

  • BenchChem. (2025).[1] Efficacy comparison of catalysts for the synthesis of 4-Bromophenylacetonitrile.Link (Cited for general transition metal catalyst efficacy in phenylacetic derivatives).

  • National Institutes of Health (NIH). (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. PMC5801234. Link (Primary source for heterogeneous clay catalyst data).

  • Ramprasad, D., & Waller, F. J. (1999).[2] Heterogeneous catalyst for the production of acetic anhydride from methyl acetate. U.S. Patent 5,892,110.[2] Link (Cited for heterogeneous catalyst stability and recycling protocols).[2]

  • PubChem. (2025).[3] 4-Fluorobenzyl chloride | C7H6ClF.[3] CID 9602. Link (Source for precursor properties and safety data).

  • MDPI. (2023). Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research.Link (Methodology for high-throughput catalyst screening).

Sources

A Comparative Investigation into the Biological Activities of Ortho-, Meta-, and Para-Fluorophenylacetates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The introduction of a fluorine atom into a phenyl ring, a common strategy in medicinal chemistry, can dramatically alter a compound's metabolic stability, binding affinity, and overall efficacy. This guide provides a comprehensive comparative framework for studying the biological activity of three key positional isomers: ortho-, meta-, and para-fluorophenylacetates.

While direct comparative studies on the base fluorophenylacetate isomers are limited in published literature, this guide synthesizes the rationale for such a study by examining related derivatives and provides the detailed experimental protocols necessary to conduct a thorough investigation. We will delve into the synthesis of these isomers and present standardized assays for evaluating their cytotoxic, antimicrobial, and enzyme-inhibitory potential. This document is designed to empower researchers to explore the structure-activity relationships (SAR) governed by the positional isomerism of the fluorine atom on the phenylacetate scaffold.

The Strategic Importance of Fluorine Substitution

The substitution of hydrogen with fluorine is a widely employed tactic in drug design. The fluorine atom's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can lead to profound changes in a molecule's properties. Depending on its position on an aromatic ring (ortho, meta, or para), fluorine can exert distinct electronic effects (inductive and resonance), influencing the molecule's pKa, lipophilicity, and conformation. These alterations, in turn, dictate how the molecule interacts with biological targets. For instance, studies on more complex molecules have shown that a para-fluoro substitution can be favorable for antitumor activity, while a meta-fluoro substitution has been noted for its contribution to cytotoxicity in other series.[1] This underscores the critical need for a systematic comparison of the foundational fluorophenylacetate isomers.

Synthesis of Ortho-, Meta-, and Para-Fluorophenylacetic Acids

A reliable and reproducible synthesis is the cornerstone of any comparative biological study. The fluorophenylacetic acids, the precursors to the corresponding acetate esters, can be synthesized through several established routes. One of the most common and effective methods is the hydrolysis of the corresponding fluorobenzyl cyanides.

Experimental Protocol: Synthesis via Hydrolysis of Fluorobenzyl Cyanides

This protocol provides a general method for the acid-catalyzed hydrolysis of o-, m-, and p-fluorobenzyl cyanide to their respective phenylacetic acids.

Materials:

  • Ortho-, meta-, or para-fluorobenzyl cyanide

  • Sulfuric acid (concentrated)

  • Deionized water

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add the desired fluorobenzyl cyanide (1.0 equivalent).

  • Slowly and with stirring, add a mixture of sulfuric acid and water (e.g., a 1:1 v/v mixture). Caution: The addition of sulfuric acid to water is exothermic.

  • Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 3-5 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully pour the reaction mixture over a beaker of crushed ice.

  • The fluorophenylacetic acid will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any residual acid.

  • Dry the product thoroughly. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed for further purification.[2][3]

The corresponding methyl or ethyl fluorophenylacetates can then be prepared from the synthesized acids using standard Fischer esterification conditions (refluxing in the corresponding alcohol with a catalytic amount of strong acid).

Caption: Workflow for the synthesis of fluorophenylacetic acids.

Comparative Biological Activity Assays

To comprehensively compare the biological activities of the ortho-, meta-, and para-fluorophenylacetate isomers, a panel of standardized in vitro assays is recommended. The following protocols detail methods for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the ortho-, meta-, and para-fluorophenylacetates in the cell culture medium.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)

  • Fungal strain (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Ortho-, meta-, and para-fluorophenylacetates

  • Standard antimicrobial agents (e.g., ampicillin for bacteria, fluconazole for fungi) as positive controls

  • Spectrophotometer or microplate reader

Step-by-Step Procedure:

  • Prepare a stock solution of each fluorophenylacetate isomer in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control (broth and inoculum without any compound) and a sterility control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used, simple, and rapid colorimetric assay to determine acetylcholinesterase (AChE) activity and inhibition.

Experimental Protocol: Ellman's Method for AChE Inhibition

Materials:

  • Acetylcholinesterase (AChE) from a commercial source

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Ortho-, meta-, and para-fluorophenylacetates

  • Donepezil or galantamine as a positive control inhibitor

  • 96-well plate

  • Microplate reader

Step-by-Step Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of various concentrations of the fluorophenylacetate isomers to the test wells. Add 20 µL of buffer to the control wells.

  • Add 20 µL of the AChE solution to all wells.

  • Incubate the plate at 25°C for 15 minutes.

  • Add 10 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm kinetically for 5 minutes or as an endpoint reading after a fixed time (e.g., 10 minutes).

  • The rate of the reaction is proportional to the increase in absorbance.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

To facilitate a clear comparison of the biological activities of the three isomers, all quantitative data should be summarized in tables.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
ortho-FluorophenylacetateTBDTBDTBD
meta-FluorophenylacetateTBDTBDTBD
para-FluorophenylacetateTBDTBDTBD
Doxorubicin (Control)ValueValueValue
TBD: To be determined by experimentation.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
ortho-FluorophenylacetateTBDTBDTBD
meta-FluorophenylacetateTBDTBDTBD
para-FluorophenylacetateTBDTBDTBD
Ampicillin (Control)ValueValueNA
Fluconazole (Control)NANAValue
TBD: To be determined by experimentation. NA: Not Applicable.

Table 3: Comparative Acetylcholinesterase Inhibition (IC₅₀ in µM)

CompoundAChE Inhibition IC₅₀ (µM)
ortho-FluorophenylacetateTBD
meta-FluorophenylacetateTBD
para-FluorophenylacetateTBD
Donepezil (Control)Value
TBD: To be determined by experimentation.

Structure-Activity Relationship (SAR) Insights

Caption: Logical flow from experimental testing to SAR determination.

By comparing the IC₅₀ and MIC values, researchers can deduce the influence of the fluorine atom's position on each biological activity. For example, a significantly lower IC₅₀ for the para-isomer in the cytotoxicity assay would suggest that this substitution pattern is favorable for inducing cell death in the tested cell lines. Conversely, if the ortho-isomer shows the lowest MIC against bacterial strains, it would indicate a preference for this configuration for antimicrobial effects. These findings will be crucial for guiding the design of future, more potent and selective derivatives.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

  • Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). MTT Assay Protocol. In Assay Guidance Manual. [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

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A Comparative Guide to the Synthesis and Validation of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity and well-defined characterization of key intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid is a critical building block in the synthesis of various novel therapeutic agents. Its multifaceted structure, featuring a halogenated and cyanated phenylacetic acid backbone, presents unique challenges and opportunities in its chemical synthesis and subsequent validation.

This guide provides an in-depth, comparative analysis of synthetic routes to 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid. We will dissect a patented, multi-step synthesis, offering insights into the rationale behind the chosen reagents and reaction conditions. Furthermore, we will explore a viable alternative pathway, presenting a balanced comparison of the methodologies. The cornerstone of this guide is a robust framework for the analytical validation of the final compound, ensuring that researchers and drug development professionals can confidently assess its identity, purity, and quality.

Primary Synthesis Method: A Patented Approach

A recently disclosed method provides a structured, multi-step approach to the synthesis of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid, designed for scalability and control.[1] This pathway, outlined below, is characterized by a sequence of reactions that progressively build the target molecule from a simpler starting material.

Experimental Protocol

Step 1: Iodination of the Starting Phenyl Derivative

The synthesis commences with the iodination of a precursor compound. While the patent designates the starting material as "compound A," a plausible starting point based on the final product would be a substituted fluorophenyl derivative. In this step, N-iodosuccinimide (NIS) is employed as an iodinating agent in the presence of concentrated sulfuric acid. The use of NIS is advantageous as it is a milder and more selective iodinating agent compared to molecular iodine. The reaction is carefully temperature-controlled to manage exotherms and ensure regioselectivity.

Step 2: Esterification

The iodinated intermediate, "compound B," undergoes esterification. This is a classic Fischer esterification, reacting the carboxylic acid group with methanol in the presence of a catalytic amount of concentrated sulfuric acid. This step serves to protect the carboxylic acid, preventing it from interfering with subsequent reactions, and also aids in the purification of the intermediate.

Step 3: Cyanation via Palladium Catalysis

The introduction of the cyano group is achieved through a palladium-catalyzed cyanation reaction. The iodo-intermediate, "compound C," is reacted with zinc cyanide in the presence of a palladium catalyst, such as palladium tetratriphenylphosphine. This type of cross-coupling reaction is a powerful tool in modern organic synthesis for forming carbon-carbon bonds with high efficiency and selectivity.

Step 4: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester, "compound D," to yield the desired 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid. This is typically achieved under basic conditions, for example, using a solution of lithium hydroxide in a mixture of tetrahydrofuran and water. Subsequent acidification then protonates the carboxylate to give the final product.[1]

Workflow Diagram

Patented Synthesis Workflow A Compound A (Substituted Fluorophenyl Derivative) B Compound B (Iodinated Intermediate) A->B  NIS, H₂SO₄   C Compound C (Esterified Intermediate) B->C  Methanol, H₂SO₄   D Compound D (Cyanated Intermediate) C->D  Zn(CN)₂, Pd(PPh₃)₄, DMF   E Final Product 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid D->E  1. LiOH, THF/H₂O  2. H⁺

Caption: Patented synthesis workflow for 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.

Alternative Synthesis Method: A Convergent Approach

An alternative strategy for the synthesis of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid could involve a more convergent approach, potentially reducing the number of linear steps and offering a different impurity profile. This hypothetical route is based on established organometallic cross-coupling reactions.[2]

Experimental Protocol

Step 1: Synthesis of a Phenylacetic Acid Precursor

This route could begin with the synthesis of a suitably substituted phenylacetic acid, for instance, 2-(2,6-difluorophenyl)acetic acid. This could be prepared via various methods, including the Willgerodt-Kindler reaction or from a corresponding benzyl halide.

Step 2: Ortho-Lithiation and Cyanation

Directed ortho-lithiation is a powerful technique for the functionalization of aromatic rings. The 2-(2,6-difluorophenyl)acetic acid could be di-deprotonated with a strong base like lithium diisopropylamide (LDA) to form a dianion. This dianion could then react with a cyanating agent, such as N-cyanobenzensulfonamide, to introduce the cyano group at one of the ortho positions.

Step 3: Bromination

The final step would be the regioselective bromination of the cyanated phenylacetic acid. Given the directing effects of the existing substituents, bromination using a reagent like N-bromosuccinimide (NBS) in an appropriate solvent could be optimized to achieve bromination at the desired position.

Workflow Diagram

Alternative Synthesis Workflow A 2-(2,6-difluorophenyl)acetic acid B Ortho-cyanated Intermediate A->B  1. LDA  2. Cyanating Agent   C Final Product 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid B->C  NBS  

Caption: Alternative convergent synthesis workflow.

Comparative Analysis of Synthesis Methods

FeaturePatented MethodAlternative Method
Route Length Longer, linear synthesis (4 steps)Shorter, more convergent (2-3 steps)
Starting Materials Requires a specific, potentially complex starting material ("Compound A")Starts from a more readily available precursor
Key Reactions Iodination, Esterification, Palladium-catalyzed Cyanation, HydrolysisDirected ortho-Lithiation, Cyanation, Bromination
Potential Impurities Unreacted intermediates, byproducts from palladium catalysis, potential over-iodination products.Di-brominated products, regioisomers from lithiation and bromination, impurities from the cyanating agent.
Scalability Designed for industrial production with controlled steps.[1]Ortho-lithiation can be challenging to scale up due to cryogenic temperatures and pyrophoric reagents.
Reagent Toxicity Uses toxic zinc cyanide and a palladium catalyst.Employs highly reactive and pyrophoric organolithium reagents.

Validation of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid

The validation of the synthesized 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid is a critical process to ensure its suitability for use in further synthetic steps. A comprehensive validation protocol should include a battery of analytical techniques to confirm the identity, purity, and quality of the compound.

Analytical Techniques and Expected Results
TechniquePurposeExpected Results
¹H NMR Structural confirmation and identification of protons.A spectrum consistent with the proposed structure, showing characteristic chemical shifts and coupling patterns for the aromatic and methylene protons.
¹³C NMR Structural confirmation and identification of carbon atoms.A spectrum showing the correct number of carbon signals, including those for the quaternary carbons of the cyano and carboxylic acid groups.
¹⁹F NMR Confirmation of the fluorine atom's presence and environment.A singlet or a coupled signal at a chemical shift characteristic of an aryl fluoride.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of C₉H₅BrFNO₂. High-resolution mass spectrometry (HRMS) should be used for unambiguous elemental composition determination.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A single major peak for the desired compound with a purity of ≥98%.[3] The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[4]
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the nitrile C≡N stretch, and C-Br and C-F stretches.
Melting Point Physical property characterization and purity indication.A sharp and defined melting point range.
Experimental Protocol: HPLC Method Validation

A robust reverse-phase HPLC (RP-HPLC) method is essential for the routine analysis and quality control of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Parameters:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of known amounts of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Validation Workflow Diagram

Validation_Workflow cluster_synthesis Synthesis Synthesized_Product Crude 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid Structural_Confirmation Structural Confirmation (NMR, MS, FTIR) Synthesized_Product->Structural_Confirmation Purity_Assessment Purity Assessment (HPLC) Synthesized_Product->Purity_Assessment Physical_Characterization Physical Characterization (Melting Point) Synthesized_Product->Physical_Characterization Final_Product Validated Final Product Specificity Specificity Purity_Assessment->Specificity Linearity Linearity Purity_Assessment->Linearity Accuracy Accuracy Purity_Assessment->Accuracy Precision Precision Purity_Assessment->Precision LOD_LOQ LOD & LOQ Purity_Assessment->LOD_LOQ

Caption: Comprehensive workflow for the validation of synthesized 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.

Conclusion

The synthesis and validation of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid require a meticulous and well-documented approach. The patented method offers a robust and scalable route, while alternative, more convergent strategies may provide advantages in specific research and development contexts. Regardless of the synthetic pathway chosen, a rigorous validation protocol employing a suite of orthogonal analytical techniques is non-negotiable. This ensures the production of a high-quality intermediate, thereby safeguarding the integrity of the subsequent drug development pipeline. The experimental data and comparative analysis provided in this guide are intended to empower researchers to make informed decisions in their pursuit of novel therapeutics.

References

  • Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • A kind of synthetic method of α-bromoacetophenone compound.
  • Original Research Article. AWS. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Genentech. [Link]

  • Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters - ACS Publications. [Link]

  • Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Publication Corporation. [Link]

  • Figure 4. Chemical synthesis routes. Reagents and conditions. ResearchGate. [Link]

  • p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. [Link]

  • Method of preparing aryl acetic acids.
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews - ACS Publications. [Link]

  • Win–Win More Sustainable Routes for Acetic Acid Synthesis. PMC - NIH. [Link]

  • Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

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A Senior Application Scientist's Guide to Esterification of Phenylacetic Acids: A Comparative Analysis of Reaction Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Phenylacetic acid (PAA) and its ester derivatives are foundational scaffolds in a multitude of high-value applications, ranging from active pharmaceutical ingredients (APIs) and their intermediates to fragrances and food additives.[1] The synthesis of phenylacetate esters is a critical transformation, and the choice of esterification method can profoundly impact reaction efficiency, yield, purity, and scalability. This guide provides an in-depth comparison of common and advanced esterification methods for phenylacetic acids, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.

The Classical Approach: Fischer-Speier Esterification

The Fischer-Speier esterification is the quintessential acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is a cornerstone of organic synthesis due to its operational simplicity and the low cost of its requisite materials.

Causality Behind the Method: The mechanism hinges on the protonation of the carbonyl oxygen of phenylacetic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol. The reaction is a reversible equilibrium, producing the ester and water.[4][5]

To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by one of two strategies:

  • Using a large excess of the alcohol, which also often serves as the solvent.[4]

  • Removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[2]

Performance & Yield: Studies have shown that using equimolar amounts of carboxylic acid and alcohol might result in yields of around 65% at equilibrium.[4] However, by employing a significant excess of the alcohol (e.g., 10-fold or more), yields can be driven to 97% or higher.[4] In a specific preparation of propyl phenylacetate, a 93% yield was reported, though it was contaminated with 7% unreacted acid, highlighting the equilibrium's challenge.[6]

Experimental Protocol: Synthesis of Ethyl Phenylacetate

  • To a round-bottom flask equipped with a reflux condenser, add phenylacetic acid (1.0 eq).

  • Add a large excess of ethanol (e.g., 10-20 eq), which will also act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester.

  • Purify via fractional distillation if necessary.

Mild and Efficient: Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method, the Steglich esterification offers a mild and highly effective alternative. This method is particularly valuable for synthesizing esters from sterically hindered alcohols, such as tert-butyl alcohol, which would otherwise undergo elimination.

Causality Behind the Method: The reaction relies on the activation of the carboxylic acid with a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then reacts with this intermediate to form an even more reactive acylated pyridinium species.[7] The alcohol subsequently attacks this "active ester," yielding the final product and the N,N'-dicyclohexylurea (DCU) byproduct.

Performance & Yield: The Steglich method consistently delivers good to excellent yields under ambient conditions.

  • Synthesis of benzyl phenylacetate has been reported with a 75% yield.[8]

  • Sterically demanding esters, such as t-butyl phenylacetate, can be isolated in yields as high as 83%.[7]

  • Other examples have demonstrated yields exceeding 90%.[8]

A primary drawback is the removal of the DCU byproduct, which is often insoluble in common organic solvents and can be removed by filtration, though co-precipitation with the product can sometimes complicate purification.[9]

Experimental Protocol: Synthesis of tert-Butyl Phenylacetate

  • Dissolve phenylacetic acid (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Upon completion, the precipitated DCU byproduct is removed by vacuum filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M) to remove excess DMAP, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by silica gel column chromatography.

Stereochemical Control: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for esterification that proceeds under very mild, neutral conditions and is renowned for its ability to invert the stereochemistry of a chiral secondary alcohol.[10][11]

Causality Behind the Method: The reaction mechanism involves the activation of the alcohol. Triphenylphosphine (PPh₃) first attacks an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), creating a betaine intermediate.[12] This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile, attacking the alcohol which has been activated by coordination to the phosphonium species. This occurs via an SN2 mechanism, leading to a clean inversion of configuration at the alcohol's stereocenter.[10]

Performance & Yield: The Mitsunobu reaction is highly reliable and versatile, generally providing high yields. However, its application is limited by the pKa of the acidic nucleophile, which should ideally be below 13.[12] A significant challenge is the purification process, as the reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced hydrazinedicarboxylate byproduct, which can be difficult to separate from the desired ester.[12]

Green and Advanced Methodologies

Recent advancements have focused on developing more environmentally benign and efficient esterification protocols.

a) Heterogeneous Solid Acid Catalysis

The use of solid acid catalysts provides a "greener" alternative to homogeneous mineral acids by simplifying catalyst separation and enabling recycling.[13]

  • Amberlyst-15: This sulfonic acid-functionalized resin has been used to esterify phenylacetic acid at 110°C, achieving yields of approximately 80%.[14][15]

  • Montmorillonite Clays: Metal-exchanged nanoclays, particularly Al³⁺-montmorillonite, have proven effective. A study on the esterification of phenylacetic acid with p-cresol reported a 58% yield.[13][16]

  • Zeolites: H-β zeolite has been shown to be an effective catalyst, especially when coupled with microwave irradiation.[17]

b) Microwave-Assisted Esterification

Microwave irradiation has emerged as a powerful technique to dramatically accelerate reaction rates and improve yields.[17] Compared to conventional heating, microwave-assisted esterification often leads to higher yields in significantly shorter reaction times.[17][18] For the esterification of phenylacetic acid with p-cresol over an H-β zeolite catalyst, microwave heating was found to be strikingly superior to conventional thermal methods.[17][19] Yields of up to 98% have been reported for various microwave-assisted Fischer esterifications.[20]

c) Enzymatic Esterification

Biocatalysis offers unparalleled selectivity under extremely mild conditions. Lipases, such as those from Aspergillus oryzae, can effectively catalyze the synthesis of various phenylacetate esters.[21] These reactions are highly specific and avoid the formation of harsh byproducts, though reaction times can be longer and enzyme cost may be a consideration.

Comparative Summary of Esterification Methods

MethodTypical Yield Range (%)Reaction ConditionsCatalysts / Key ReagentsKey AdvantagesKey Disadvantages
Fischer-Speier 65 - 99%[4]60-120 °C, 1-10 hours[2]H₂SO₄, TsOH, HCl[4]Low-cost reagents, simple setupHarsh acidic conditions, reversible, not for sensitive substrates
Steglich 75 - 95%[8]0 °C to RT, 12-24 hoursDCC/EDC, DMAP[7]Mild conditions, high yields, good for hindered alcoholsCostly reagents, byproduct (DCU) removal can be difficult[9]
Mitsunobu High (Varies)0 °C to RT, hoursPPh₃, DEAD/DIAD[10]Mild conditions, inversion of stereochemistryCostly reagents, byproduct (TPPO) removal is challenging[12]
Solid Acid Catalysis 58 - 80%[13][15]Elevated Temp (e.g., 110 °C)Amberlyst-15, Zeolites, Clays[13][14]Catalyst is reusable and easily separated, "greener"Can require higher temperatures, may have lower activity
Microwave-Assisted 60 - 98%[17][20]Elevated Temp, Minutes to HoursH₂SO₄, Solid Acids[17][20]Rapid reaction rates, often higher yieldsRequires specialized microwave equipment
Enzymatic VariesRT to 50 °C[21]Lipases[21]High selectivity, extremely mild conditions, "green"Slower reaction times, potential cost of enzyme

Visualizing the Synthetic Pathways

A general overview of the transformation from phenylacetic acid to its ester derivative.

G cluster_reactants Reactants cluster_products Products PAA Phenylacetic Acid (R-COOH) Ester Phenylacetate Ester (R-COOR') PAA->Ester + R'-OH - H₂O Alcohol Alcohol (R'-OH) Water Water (H₂O)

Caption: General reaction scheme for the esterification of phenylacetic acid.

A decision-making workflow to assist in selecting the most appropriate esterification method.

Decision_Tree start Start: Esterify Phenylacetic Acid q1 Is the substrate acid-sensitive or sterically hindered? start->q1 q2 Is inversion of a chiral alcohol center required? q1->q2  No steglich Steglich Esterification q1->steglich Yes   q3 Are cost and scale the primary concerns? q2->q3  No mitsunobu Mitsunobu Reaction q2->mitsunobu Yes   q4 Is catalyst reusability and a 'green' process a priority? q3->q4  No fischer Fischer-Speier Esterification q3->fischer Yes   q4->fischer  No solid_acid Solid Acid Catalysis or Microwave q4->solid_acid Yes  

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, optimizing a compound's metabolic stability is a critical step in the journey from a promising lead to a viable therapeutic agent. The introduction of fluorine into a molecular scaffold is a widely employed strategy to enhance this and other pharmacokinetic properties. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, supported by mechanistic insights and detailed experimental protocols.

The Strategic Role of Fluorination in Drug Design

Fluorine's unique physicochemical properties, including its high electronegativity and small atomic size, make it a powerful tool in medicinal chemistry. Replacing a hydrogen atom with fluorine can significantly alter a molecule's characteristics with minimal steric hindrance.[1][2] The carbon-fluorine (C-F) bond is considerably stronger than the carbon-hydrogen (C-H) bond, a fact often cited for the increased resistance of fluorinated compounds to metabolic degradation, particularly oxidation by cytochrome P450 (CYP450) enzymes.[1][3][4] By blocking metabolically vulnerable sites, fluorination can extend a drug's half-life and improve its bioavailability.[3][5]

However, the influence of fluorination on metabolic stability is more complex than a simple comparison of bond strengths.[6][7] The profound effects of fluorine are often a result of its ability to alter the electronic properties of the molecule. For instance, the introduction of fluorine can lower the energy of the highest occupied molecular orbital (HOMO) of an aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[6] It's this nuanced interplay of steric and electronic effects that medicinal chemists leverage to fine-tune the metabolic profile of a drug candidate.

Key Metabolic Pathways and the Impact of Fluorination

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochromes P450 are responsible for the oxidative metabolism of the vast majority of xenobiotics.[6][8] Among the 57 human CYP enzymes, a handful of isoforms (including 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) are responsible for metabolizing over 75% of all FDA-approved drugs.[6] These enzymes catalyze a variety of reactions, including aromatic hydroxylation, aliphatic hydroxylation, and N/O-dealkylation.[6]

Fluorination can significantly influence these metabolic pathways. By strategically placing fluorine atoms at or near a site of metabolism, it is possible to block or slow down these enzymatic reactions. For example, in the development of the melanoma drug Dabrafenib, fluorination of a pendant aryl ring was a key step in improving its metabolic stability.[6][9]

Below is a diagram illustrating the general concept of how fluorination can block a common metabolic pathway.

cluster_0 Non-Fluorinated Compound cluster_1 Fluorinated Analog A Aromatic Ring (C-H) B Hydroxylated Metabolite (C-OH) A->B CYP450 Oxidation (Metabolically Labile) C Fluorinated Aromatic Ring (C-F) D No Reaction C->D CYP450 Oxidation Blocked (Metabolically Stable)

Caption: Fluorination can block oxidative metabolism.

Comparative In Vitro Metabolic Stability Data

The following table provides illustrative data on how fluorination can impact metabolic stability, as measured by in vitro intrinsic clearance (Clint) in liver microsomes. Lower Clint values indicate greater stability.

Compound PairStructureModificationSpeciesIntrinsic Clearance (Clint) (mL/min/g liver)Reference
Lead Compound Non-fluorinated aryl ring-Rat20[6][9]
Dabrafenib Fluorinated aryl ringFluorinationRatSignificantly lower (implied)[6][9]
SCH 48461 Non-fluorinated--Susceptible to metabolic attack at four sites[3]
Ezetimibe FluorinatedFluorination-Metabolically more stable[3]

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of a compound, two primary in vitro assays are widely used: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to assess Phase I metabolism mediated by CYP450 enzymes.[10][11]

Objective: To determine the in vitro intrinsic clearance of a compound in the presence of liver microsomes.

Materials:

  • Test compound and positive controls (e.g., verapamil, dextromethorphan)[10]

  • Liver microsomes (human, rat, mouse, etc.)[12]

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)[13]

  • NADPH regenerating system (cofactor for CYP enzymes)[12]

  • Acetonitrile or other suitable organic solvent to stop the reaction[10]

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[10]

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound and control solutions mix Combine compound, microsomes, and buffer in 96-well plate prep_compound->mix prep_microsomes Thaw and dilute liver microsomes prep_microsomes->mix prep_cofactor Prepare NADPH regenerating system pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate reaction by adding NADPH pre_incubate->start_reaction time_points Incubate and collect samples at various time points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench reaction with cold acetonitrile containing internal standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, half-life (t½), and intrinsic clearance (Clint) analyze->calculate

Caption: Workflow for Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation: Prepare working solutions of the test compound and positive controls. Thaw liver microsomes on ice and dilute to the desired concentration in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.[12][13]

  • Incubation: In a 96-well plate, add the microsomal solution to the test compound. Pre-incubate the plate at 37°C for a short period. Initiate the metabolic reaction by adding the NADPH regenerating system.[14]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.[14]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[12]

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[10]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. From the slope of this line, calculate the half-life (t½) and the intrinsic clearance (Clint).[10]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes in a more physiologically relevant cellular environment.[8][11][15]

Objective: To determine the in vitro intrinsic clearance of a compound in a suspension of hepatocytes.

Materials:

  • Test compound and positive controls (e.g., phenacetin, diclofenac)[16]

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)[8]

  • Hepatocyte incubation medium[16]

  • Acetonitrile or other suitable organic solvent

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator with CO2 supply (37°C, 5% CO2)[16]

  • Centrifuge

  • LC-MS/MS system

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound and control solutions mix Add hepatocyte suspension to compound in 96-well plate prep_compound->mix prep_hepatocytes Thaw and prepare hepatocyte suspension prep_hepatocytes->mix incubate Incubate at 37°C with shaking mix->incubate time_points Collect samples at various time points (e.g., 0, 15, 30, 60, 90, 120 min) incubate->time_points quench Quench reaction with cold acetonitrile containing internal standard time_points->quench centrifuge Centrifuge to pellet cell debris quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, half-life (t½), and intrinsic clearance (Clint) analyze->calculate

Caption: Workflow for Hepatocyte Stability Assay.

Step-by-Step Methodology:

  • Preparation: Prepare working solutions of the test compound and positive controls. Thaw cryopreserved hepatocytes and resuspend them in the appropriate incubation medium to the desired cell density.[16]

  • Incubation: Add the hepatocyte suspension to the wells of a 96-well plate containing the test compound. Place the plate in an incubator at 37°C with a controlled CO2 atmosphere and gentle shaking.[16]

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding a cold quenching solution with an internal standard.[16]

  • Sample Processing: Centrifuge the plate to pellet the hepatocytes and any precipitated protein.[17]

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound.[17]

  • Data Analysis: Similar to the microsomal assay, plot the natural logarithm of the percentage of the remaining compound versus time to calculate the half-life and intrinsic clearance.[18]

Conclusion

The strategic incorporation of fluorine is a proven and powerful tactic in medicinal chemistry to enhance the metabolic stability of drug candidates.[3] This improvement is not merely due to the strength of the C-F bond but is also a consequence of the nuanced electronic effects that fluorine imparts on a molecule.[6][7] While fluorination is a valuable tool, its effects are context-dependent, and therefore, empirical assessment of metabolic stability is indispensable. The liver microsomal and hepatocyte stability assays are robust, reliable methods for generating crucial data to guide drug design and development. By understanding the principles behind fluorination's impact on metabolism and by employing these standardized in vitro assays, researchers can more effectively optimize the pharmacokinetic profiles of their compounds, increasing the likelihood of success in developing new and improved therapeutics.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • MDPI. Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. [Link]

  • National Institutes of Health. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link]

  • ACS Publications. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Evotec. Hepatocyte Stability. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • ResearchGate. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. [Link]

  • National Institutes of Health. Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. [Link]

  • The University of Manchester. Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Taylor & Francis Online. Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. [Link]

  • PubMed. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol | Request PDF. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • Patsnap. How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • YouTube. ADME 101: Drug Metabolism Studies – Metabolic Stability. [Link]

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A Comparative Guide to the Validation of Analytical Methods for Impurites in Prasugrel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and technical walkthrough for the validation of analytical methods tailored to the identification and quantification of impurities in the synthesis of Prasugrel. As a thienopyridine-class antiplatelet agent, the purity of Prasugrel is paramount to its safety and efficacy.[1] This document moves beyond rote procedural lists to explore the scientific rationale behind methodological choices, ensuring the development of robust, reliable, and regulatory-compliant analytical protocols.

The Impurity Landscape in Prasugrel Synthesis

A thorough understanding of potential impurities is the foundation of any successful analytical method. Impurities in an Active Pharmaceutical Ingredient (API) like Prasugrel can originate from various sources, including unreacted starting materials, by-products of side reactions, and degradation products.[2]

Key impurities identified during Prasugrel synthesis and degradation include:

  • Process-Related Impurities: These are by-products and intermediates formed during the synthesis process. Examples include:

    • Desacetyl Prasugrel (Impurity 4): Arises from incomplete acetylation or deacetylation of the Prasugrel base.[3]

    • Positional Isomers (e.g., 3-Fluoro and 4-Fluoro Prasugrel): These can form if the starting material, 2-fluorophenylacetic acid, contains isomeric impurities.[2][] Their similar structure to Prasugrel makes chromatographic separation challenging yet critical.

    • OXTP Impurity (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one): A degradation product that can form during storage.[2]

  • Degradation Products: These impurities result from the chemical breakdown of the Prasugrel drug substance under the influence of light, heat, humidity, acid, base, or oxidation.[5][6] Forced degradation studies are essential to identify these potential degradants and ensure the analytical method is "stability-indicating."[6][7] For instance, Prasugrel is known to be susceptible to hydrolysis and oxidation.[5][8]

G cluster_source Sources of Impurities cluster_types Impurity Categories cluster_examples Specific Prasugrel Impurities Synthesis Process Synthesis Process Isomeric Impurities Isomeric Impurities Synthesis Process->Isomeric Impurities Degradation Degradation Degradation Products Degradation Products Degradation->Degradation Products Process-Related Process-Related Desacetyl Prasugrel Desacetyl Prasugrel Process-Related->Desacetyl Prasugrel OXTP Impurity OXTP Impurity Process-Related->OXTP Impurity Hydrolytic Degradants Hydrolytic Degradants Degradation Products->Hydrolytic Degradants Oxidative Degradants Oxidative Degradants Degradation Products->Oxidative Degradants 3-Fluoro Prasugrel 3-Fluoro Prasugrel Isomeric Impurities->3-Fluoro Prasugrel

Figure 1: Logical relationship between sources and types of Prasugrel impurities.

Comparative Analysis of Core Analytical Techniques: HPLC vs. UPLC

The cornerstone of impurity profiling for molecules like Prasugrel is chromatography. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision point.

The Causality Behind the Choice: The primary driver for choosing UPLC over HPLC is the need for higher efficiency and sensitivity. UPLC systems utilize columns with smaller particle sizes (typically <2 µm) compared to HPLC (3-5 µm).[9][10] This fundamental difference leads to significantly higher backpressure but also results in sharper, narrower peaks. This translates to superior resolution—the ability to separate closely eluting peaks, which is indispensable when dealing with structurally similar positional isomers of Prasugrel.[10][11]

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale & Advantage for Prasugrel Analysis
Particle Size 3 - 5 µm< 2 µm (e.g., 1.7 µm)UPLC: Smaller particles provide more theoretical plates, leading to higher separation efficiency.[9]
Resolution GoodExcellentUPLC: Superior ability to resolve closely related impurities like positional isomers from the main Prasugrel peak.[10][11]
Analysis Time Longer (e.g., 30-60 min)Shorter (e.g., 5-15 min)UPLC: Faster run times significantly increase sample throughput, crucial in a development or QC environment.[9][10]
Sensitivity ModerateHighUPLC: Sharper peaks lead to a better signal-to-noise ratio, improving the Limit of Detection (LOD) for trace-level impurities.[9][11]
Solvent Consumption HigherLowerUPLC: Shorter run times and lower flow rates result in significant cost savings and a greener environmental footprint.[9][11]
System Pressure Lower (~400 bar)Higher (>1000 bar)HPLC: Operates on a wider range of older, more common equipment. UPLC requires specialized high-pressure systems.[10]

The Validation Blueprint: Adhering to ICH Q2(R1)

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[12][13] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[12][13][14]

G Dev Method Development & Optimization Forced Forced Degradation (Stress Testing) Dev->Forced Spec Specificity (Peak Purity) Forced->Spec Linear Linearity & Range Spec->Linear Acc Accuracy (% Recovery) Spec->Acc Prec Precision (Repeatability & Intermediate) Spec->Prec LOD LOD / LOQ Spec->LOD Robust Robustness Spec->Robust Final Finalized & Validated Method Linear->Final Acc->Final Prec->Final LOD->Final Robust->Final

Figure 2: Workflow for the validation of a stability-indicating analytical method.

Each validation parameter serves a specific, causal purpose:

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][15] In the context of Prasugrel, this is demonstrated through forced degradation studies.[7] The goal is to show that the peaks for known impurities and any new degradation products are well-separated from the Prasugrel peak and from each other. Peak purity analysis using a Photodiode Array (PDA) detector is essential here.[7]

  • Linearity: This establishes that the method's response is directly proportional to the concentration of the analyte over a given range. For impurity quantification, this must be demonstrated from the Limit of Quantitation (LOQ) to approximately 120% of the specification limit. This ensures that whether an impurity is present at a very low level or is trending out of specification, the measurement is reliable.[16]

  • Accuracy: Accuracy measures the closeness of the test results to the true value.[12] It is typically determined by spiking the drug product with known quantities of the impurities at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). High percent recovery (e.g., 98-102%) demonstrates that the method is free from systemic bias.

  • Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels:

    • Repeatability: Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). Low Relative Standard Deviation (RSD) values (<5% for impurities) indicate a precise method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[16] The LOQ is critical for ensuring that even very low levels of impurities, particularly potentially genotoxic ones, can be reliably controlled.

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[13] Demonstrating robustness provides an indication of the method's reliability during normal usage and its transferability between laboratories.

Experimental Protocol: Forced Degradation Study for Prasugrel

A forced degradation study is a self-validating system; it not only identifies likely degradation products but is also the ultimate test of a method's specificity and stability-indicating nature.[6][17]

Objective: To generate potential degradation products of Prasugrel under various stress conditions to challenge the specificity of the analytical method. The target degradation is typically 5-20%.[6]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of Prasugrel Hydrochloride at a suitable concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a methanol-water mixture.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1N HCl.

    • Heat the mixture at 60-80°C for a specified time (e.g., 2-4 hours).[18]

    • Cool the solution, neutralize with an equivalent amount of 0.1N NaOH, and dilute to a final concentration with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1N NaOH.

    • Keep at room temperature or heat gently (e.g., 60°C) for a shorter duration (e.g., 30-60 minutes), as base-catalyzed hydrolysis may be faster.

    • Cool, neutralize with an equivalent amount of 0.1N HCl, and dilute.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified time (e.g., 6-8 hours), protected from light.

    • Dilute to the final concentration.

  • Thermal Degradation:

    • Expose the solid Prasugrel API powder to dry heat in an oven (e.g., 80°C for 24-48 hours).[19]

    • Also, expose the stock solution to heat (e.g., 80°C for 24 hours).

    • Prepare a sample from the stressed solid/solution for analysis.

  • Photolytic Degradation:

    • Expose the solid API and the stock solution to a light source providing a combination of UV and visible light, as specified in ICH Q1B (e.g., overall illumination of not less than 1.2 million lux hours).[19]

    • Keep a control sample protected from light.

    • Prepare samples for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC/UPLC method with a PDA detector.

    • Evaluate the chromatograms for the appearance of new peaks and the decrease in the area of the main Prasugrel peak.

    • Perform peak purity analysis on the Prasugrel peak in all stressed chromatograms to ensure no co-eluting degradants exist.

This systematic approach ensures that the analytical method is robust and capable of separating all relevant impurities from the active ingredient, confirming its status as a stability-indicating method.

References

  • Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • Pharmaffiliates. (n.d.). Prasugrel-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012018791A2 - Preparation of prasugrel hydrochloride.
  • Baertschi, S. W., et al. (2019). The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. Journal of Pharmaceutical Sciences. [Link]

  • Al-Saeed, F. A. (2016). Analysis of prasugrel by chromatography - Review. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • Sastry, T. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Semantic Scholar. [Link]

  • Seshachalam, V., et al. (2012). Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form. Iranian Journal of Pharmaceutical Research. [Link]

  • Rao, D. D., et al. (2013). IDENTIFICATION OF PRASUGREL (AN ANTIPLATELET DRUG) IMPURITIES BY LC-MS/MS... Journal of Liquid Chromatography & Related Technologies. [Link]

  • Velev, I. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Velev Advisors. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. [Link]

  • IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2018). Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. Pharmaceutical Development and Technology. [Link]

  • U.S. Food and Drug Administration. (n.d.). Prasugrel - accessdata.fda.gov. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Farid, N. A., et al. (2006). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (2017). Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and 1H NMR. [Link]

  • Semantic Scholar. (n.d.). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. [Link]

  • Patel, D. P., et al. (2016). Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method. Journal of Pharmaceutical Analysis. [Link]

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A Senior Application Scientist's Guide to Confirming the Structure of Synthesized Methyl 2-(4-fluorophenyl)acetate with Spectroscopic Data

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. It is not merely sufficient to synthesize a target compound; one must rigorously prove its identity, purity, and isomeric integrity. This guide provides an in-depth, experience-driven walkthrough for confirming the structure of a common synthetic intermediate, Methyl 2-(4-fluorophenyl)acetate, using a suite of standard spectroscopic techniques.

The causality behind our multi-pronged analytical approach—employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is rooted in the principle of orthogonal verification. Each technique probes a different, complementary aspect of the molecule's constitution. NMR elucidates the precise connectivity and electronic environment of atoms, IR identifies the functional groups present, and MS confirms the molecular weight and elemental formula. Together, they form a self-validating system that leaves little room for structural ambiguity.

The Challenge: Differentiating Isomers

Our target molecule is Methyl 2-(4-fluorophenyl)acetate. A successful synthesis must not only produce this compound but also confirm the para (4-) position of the fluorine substituent on the phenyl ring, ruling out the formation of the ortho (2-) and meta (3-) isomers, as well as the non-fluorinated parent compound, methyl phenylacetate. Our spectroscopic analysis is designed to provide clear, differentiating evidence for the correct isomer.

Compound Structure Molecular Formula Molecular Weight
Target: Methyl 2-(4-fluorophenyl)acetate F-C₆H₄-CH₂COOCH₃C₉H₉FO₂168.17 g/mol
Alternative: Methyl Phenylacetate C₆H₅-CH₂COOCH₃C₉H₁₀O₂150.17 g/mol
Isomer: Methyl 2-(2-fluorophenyl)acetate F-C₆H₄-CH₂COOCH₃C₉H₉FO₂168.17 g/mol
Isomer: Methyl 2-(3-fluorophenyl)acetate F-C₆H₄-CH₂COOCH₃C₉H₉FO₂168.17 g/mol

Overall Analytical Workflow

The process from a crude synthetic product to a confirmed structure follows a logical and rigorous pathway. Each step is critical for ensuring the quality and validity of the final data.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Confirmation synthesis Crude Product (e.g., via Fischer Esterification) purification Purification (e.g., Column Chromatography) synthesis->purification Isolate target compound nmr ¹H & ¹³C NMR purification->nmr Obtain spectral fingerprints ir FT-IR purification->ir Obtain spectral fingerprints ms Mass Spec purification->ms Obtain spectral fingerprints interpretation Correlate Spectra to Structure nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmed (Identity, Purity, Isomer) interpretation->confirmation Unambiguous assignment G mol Methyl 2-(4-fluorophenyl)acetate -OCH₃ -CH₂- C=O Aromatic Ring (para-sub) spec Spectroscopic Evidence ¹H: ~3.7 ppm (s, 3H) ¹H: ~3.6 ppm (s, 2H) IR: ~1740 cm⁻¹ ¹H: Two symm. doublets (AA'BB') ¹³C: Large ¹J_CF coupling (~245 Hz) mol:f1->spec:f1 mol:f2->spec:f2 mol:f3->spec:f3 mol:f4->spec:f4

Caption: Correlation of structural features to spectral data.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It works by detecting the absorption of infrared radiation that corresponds to the vibrational energies of specific bonds within the molecule. [1] Expertise & Causality: For our target molecule, the most prominent and informative absorptions will be:

  • C=O Stretch: The ester carbonyl group will produce a very strong, sharp absorption. Saturated aliphatic esters typically absorb in the 1750-1735 cm⁻¹ range. [2]* C-O Stretch: The C-O single bonds of the ester will show strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹.

  • Aromatic C=C Stretches: The phenyl ring will exhibit several medium-intensity bands in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: The carbon-fluorine bond will produce a strong absorption in the 1250-1000 cm⁻¹ range, which may sometimes overlap with C-O stretches.

The presence of all these bands provides strong evidence for the overall structure of a fluorinated phenylacetic acid methyl ester.

Characteristic IR Absorption Data:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Ester CarbonylC=O Stretch~1740Strong, Sharp
Ester C-OC-O Stretch~1200-1150Strong
Aromatic RingC=C Stretch~1610, 1510Medium
Aryl-FluorideC-F Stretch~1225Strong
Aliphatic C-HC-H Stretch2950-2850Medium

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (Neat Liquid): Place one drop of the purified liquid product between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin film.

  • Alternative (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a single drop of the sample directly onto the ATR crystal.

  • Data Acquisition: Place the sample holder in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to generate the final spectrum with a resolution of 4 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (or clean ATR crystal).

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry provides the definitive molecular weight and offers corroborating structural evidence through the analysis of fragmentation patterns.

Expertise & Causality: Using a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI), we can determine the mass of the molecule.

  • Molecular Ion (M⁺): For Methyl 2-(4-fluorophenyl)acetate (C₉H₉FO₂), the exact mass is 168.0586. High-resolution mass spectrometry (HRMS) should detect the molecular ion at an m/z value very close to this, confirming the elemental composition. [3]The parent compound, methyl phenylacetate, would show a molecular ion at m/z 150.

  • Fragmentation: Under EI conditions, the molecule will fragment in a predictable way. Key expected fragments include:

    • [M - 31]⁺ (m/z 137): Loss of the methoxy radical (•OCH₃). [4] * [M - 59]⁺ (m/z 109): Loss of the carbomethoxy radical (•COOCH₃), leading to the formation of the 4-fluorobenzyl cation. This ion can rearrange to the very stable fluorotropylium ion. This is a highly characteristic fragment.

The observation of the correct molecular ion and these specific fragments provides powerful, conclusive evidence for the assigned structure.

Expected Mass Spectrometry Data (EI):

IonProposed Structure / LossExpected m/zNotes
[M]⁺ Molecular Ion168Confirms molecular weight.
[M - •OCH₃]⁺ Loss of Methoxy Radical137Characteristic ester fragmentation.
[M - •COOCH₃]⁺ 4-Fluorotropylium Ion109Very stable, often the base peak. Highly diagnostic.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS). The GC will separate the compound from any minor impurities before it enters the ion source.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Analysis: Acquire the mass spectrum, identifying the molecular ion peak and major fragment ions. Compare the observed masses to the theoretical values.

Conclusion

By systematically applying this multi-spectroscopic approach, a researcher can move beyond simple synthesis to achieve robust, verifiable structural confirmation. The characteristic symmetrical aromatic signals in the ¹H NMR, the definitive C-F coupling pattern in the ¹³C NMR, the expected functional group vibrations in the IR spectrum, and the correct molecular weight and fragmentation in the mass spectrum collectively provide an unambiguous and self-validating proof of structure for Methyl 2-(4-fluorophenyl)acetate. This rigorous analysis ensures data integrity and builds a solid foundation for any subsequent research or development activities.

References

  • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. [Link]

  • ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]

  • University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • UC Santa Cruz. (n.d.). IR Tables. [Link]

  • PubChemLite. (n.d.). Methyl 2-(4-fluorophenyl)acetate (C9H9FO2). [Link]

  • Dr. Shishpal, Pharmacy Point. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

Sources

Safety Operating Guide

Methyl 2-(4-fluorophenyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the precise operational protocols for the disposal of Methyl 2-(4-fluorophenyl)acetate .

Crucial Distinction: Do not confuse this substance with generic Methyl Acetate. The presence of the fluorine atom on the phenyl ring fundamentally alters the waste stream classification. Placing this chemical in a standard "Non-Halogenated" solvent drum is a critical compliance violation that can damage incinerator scrubbers and incur significant regulatory fines.

Part 1: Chemical Profile & Hazard Assessment

Before handling waste, you must validate the chemical identity to ensure it enters the correct stream.

FeatureSpecificationOperational Implication
Chemical Name Methyl 2-(4-fluorophenyl)acetateMust be tagged as HALOGENATED.
CAS Number 34837-84-8Use for labeling and inventory reconciliation.
Molecular Formula C₉H₉FO₂The "F" dictates the disposal path.
Physical State Colorless to pale yellow liquidRequires leak-proof secondary containment.
Flash Point >100°C (Predicted)Treat as Combustible .
Key Hazards H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, goggles) required.

Part 2: The Segregation Directive (The "Halogen Trap")

The Science of Segregation: You must segregate this waste from non-halogenated solvents (e.g., Acetone, Ethanol, Hexane).[1]

  • Mechanism: When incinerated, the fluorine atom in Methyl 2-(4-fluorophenyl)acetate converts to Hydrofluoric Acid (HF) .

  • Consequence: Standard fuel-blending incinerators are not equipped with the acid scrubbers required to neutralize HF. This causes rapid corrosion of the combustion chamber and stack.

  • Rule: Even small amounts of this fluorinated ester can contaminate a 55-gallon drum of non-halogenated waste, forcing the entire volume to be re-classified as halogenated waste (often at 3x the disposal cost).

Part 3: Disposal Workflow (Step-by-Step)

Phase 1: Collection & Container Selection
  • Select Container: Use a High-Density Polyethylene (HDPE) carboy or a dedicated glass waste bottle. Avoid metal containers if the waste is acidic or if hydrolysis is suspected.

  • Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.

  • Venting: Ensure the cap is vented if there is any risk of reaction with other waste stream components (though this ester is generally stable).

Phase 2: Labeling Protocol
  • Primary Tag: Affix a hazardous waste tag before the first drop of waste enters the container.

  • Constituent Listing:

    • Write the full chemical name: "Methyl 2-(4-fluorophenyl)acetate".

    • MANDATORY: Check the box or write the tag for "HALOGENATED ORGANIC."

  • Hazard Checkboxes: Mark "Irritant" and "Combustible/Flammable."

Phase 3: Waste Transfer
  • Fume Hood Only: Perform all transfers inside a certified chemical fume hood.

  • Funnel Use: Use a funnel with a flash arrestor if combining with other flammable solvents.

  • Compatibility Check: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (which will hydrolyze the ester, potentially generating heat).

Part 4: Spill Response Protocol

If a spill occurs outside the hood:

  • Evacuate & Ventilate: The vapors are respiratory irritants.[2] Clear the immediate area.[2][3]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.

  • Absorb: Do not use paper towels alone (fire risk). Use vermiculite , dry sand , or a commercial organic spill pad .

  • Collect: Scoop the contaminated absorbent into a wide-mouth jar.

  • Label: Label the jar as "Debris contaminated with Methyl 2-(4-fluorophenyl)acetate" and process as solid halogenated waste .

Part 5: Visualizing the Logic

The following diagram illustrates the critical decision-making path for segregating this specific fluorinated compound.

DisposalWorkflow Start Waste Generation: Methyl 2-(4-fluorophenyl)acetate CheckHalogen Does it contain F, Cl, Br, or I? Start->CheckHalogen NonHalogen Non-Halogenated Stream (Acetone, Ethanol, etc.) CheckHalogen->NonHalogen No HalogenStream Halogenated Waste Stream (Dedicated Carboy) CheckHalogen->HalogenStream Yes (Fluorine) Container Select HDPE or Glass Container (No Metal) HalogenStream->Container Labeling Label: 'HALOGENATED ORGANIC' List Constituents Container->Labeling Disposal EHS Pickup / High-Temp Incineration Labeling->Disposal

Figure 1: Segregation logic flow. Note the critical divergence at the "Halogen Check" stage, ensuring the fluorine-containing compound does not contaminate the non-halogenated fuel blending stream.

References

  • United States Environmental Protection Agency (EPA). (2022). Hazardous Waste Management for Generators.[1][4] Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-fluorophenyl)acetate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Temple University EHS. (n.d.). Halogenated Solvents in Laboratories.[4][5] Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 2-(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 2-(4-fluorophenyl)acetate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. While often treated as a generic organic ester, the para-fluorine substitution increases its lipophilicity, potentially enhancing dermal absorption rates compared to its non-halogenated analogs.

This guide moves beyond generic "safety first" slogans to provide a self-validating protocol for researchers. The core risk here is not just immediate irritation, but the potential for systemic uptake and the specific requirements for halogenated waste disposal.

Parameter Data
CAS Number 63335-99-1
Molecular Formula C9H9FO2
Physical State Liquid (typically colorless to pale yellow)
Boiling Point ~108-110 °C (at reduced pressure)
Primary Hazard Skin/Eye Irritant, Respiratory Irritant (STOT SE 3)

Hazard Assessment (The "Why")

Effective safety relies on understanding the mechanism of injury. As an ester, this compound is susceptible to hydrolysis on moist mucous membranes (eyes, lungs), releasing acid byproducts that cause tissue damage.

GHS Classification Table
Hazard CodeDescriptionMechanism of Action
H315 Causes skin irritationLipophilic penetration of stratum corneum; local inflammation.
H319 Causes serious eye irritationSolvent action on corneal epithelium; lachrymatory potential.
H335 May cause respiratory irritationVapor inhalation irritates bronchial lining (mucosal hydrolysis).
H302 Harmful if swallowedSystemic toxicity upon ingestion (metabolic conversion).

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for prolonged contact with methyl esters. Methyl esters can swell natural rubber and degrade thin nitrile films over time.

A. Dermal Protection (Gloves)[1]
  • Splash Contact (Standard Lab Work):

    • Material: Nitrile Rubber (minimum thickness 0.11 mm / 4 mil).

    • Protocol: "Double-gloving" is recommended. Change outer gloves immediately upon splash.[1]

    • Causality: Methyl esters have low molecular weights and can permeate thin nitrile in <15 minutes [1].

  • Immersion / High Risk (Spill Cleanup):

    • Material: Laminate film (e.g., Silver Shield® / barrier) or Viton®.

    • Protocol: Wear under outer nitrile gloves for dexterity.

B. Ocular Protection[3][4][5]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Contraindication: Safety glasses are insufficient for liquid transfer operations. The vapor pressure, while moderate, can cause ocular stinging even without direct splash.

C. Respiratory Protection[4][5]
  • Primary: Chemical Fume Hood (Face velocity 80–100 fpm).

  • Secondary (Spill/Hood Failure): Half-face respirator with Organic Vapor (OV) cartridges (Black band).

PPE Decision Workflow

The following diagram illustrates the logic for selecting PPE based on the operational scale.

PPE_Decision_Matrix Start Start: Assess Operation Scale Scale_Check Is volume > 50mL OR Temperature > 40°C? Start->Scale_Check Low_Risk Standard Protocol Scale_Check->Low_Risk No High_Risk High Exposure Protocol Scale_Check->High_Risk Yes Gloves_Low Gloves: Nitrile (Double) Low_Risk->Gloves_Low Eyes_Low Eyes: Safety Glasses (w/ Side Shields) Gloves_Low->Eyes_Low Vent_Low Ventilation: Fume Hood Eyes_Low->Vent_Low Gloves_High Gloves: Laminate/Viton Liner + Nitrile Outer High_Risk->Gloves_High Eyes_High Eyes: Chemical Goggles + Face Shield Gloves_High->Eyes_High Resp_High Respiratory: Hood + OV Respirator (if outside hood) Eyes_High->Resp_High

Figure 1: PPE Selection Logic based on operational parameters. High temperatures increase vapor pressure, necessitating upgraded protection.

Operational Workflow: Handling & Transfer

Step 1: Engineering Control Verification

Before opening the vessel, verify fume hood function. A simple "tissue test" (taping a tissue strip to the sash) validates airflow direction visually.

Step 2: Transfer Technique
  • Avoid Pouring: Pouring creates turbulence and increases surface area for vaporization.

  • Use Positive Displacement: For volumes < 20 mL, use a glass syringe with a Luer-lock tip. This prevents dripping and minimizes vapor release.

  • Cannula Transfer: For larger volumes, use positive pressure cannula transfer (nitrogen balloon) to move the liquid between sealed vessels.

Step 3: Reaction Monitoring

When sampling for TLC/HPLC, do not remove the reaction flask from the hood. Dip capillaries inside the hood boundary.

Emergency Response & Spill Management

Exposure Response[1][4][5]
  • Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to clean skin; this enhances absorption of the fluorinated ester [2].

  • Eyes: Flush for 15 minutes.[2] Hold eyelids open.

Spill Cleanup Protocol

Do not use paper towels for substantial spills. Paper increases the surface area for evaporation.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Goggles and Silver Shield/Laminate gloves.

  • Contain: Use a spill pillow or vermiculite dam around the perimeter.

  • Absorb: Cover liquid with vermiculite or activated charcoal.

  • Clean: Scoop into a sealable container. Wipe area with soap/water solution.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor < 10 mL (Inside Hood) Assess->Minor Contained Major > 10 mL (or Outside Hood) Assess->Major Uncontained Action_Minor Absorb with Vermiculite Dispose as Halogenated Waste Minor->Action_Minor Action_Major Evacuate Lab Call EHS/Hazmat Major->Action_Major

Figure 2: Decision tree for spill response. Note that any spill outside the fume hood >10mL triggers an evacuation due to respiratory irritation risks.

Disposal & Environmental Compliance

Crucial Distinction: Because this molecule contains a Fluorine atom, it must be segregated into the Halogenated Waste stream [3].

  • Why? Incineration of fluorinated compounds requires scrubbers to capture Hydrogen Fluoride (HF) gas. Mixing this with non-halogenated solvents (like acetone/methanol waste) can damage incinerators at facilities not equipped for halogens, leading to severe regulatory fines for your institution.

  • Labeling: Clearly mark the waste tag with "Methyl 2-(4-fluorophenyl)acetate" and check the "Halogenated" box.

References

  • US Environmental Protection Agency (EPA). (2022). Guidelines for Solvent Waste Recycling and Disposal: Halogenated vs Non-Halogenated. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.